molecular formula C9H7BrN2 B1276300 3-Bromoquinolin-6-amine CAS No. 7101-96-4

3-Bromoquinolin-6-amine

Cat. No.: B1276300
CAS No.: 7101-96-4
M. Wt: 223.07 g/mol
InChI Key: XOXNGIYWQRRRPW-UHFFFAOYSA-N
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Description

3-Bromoquinolin-6-amine is a useful research compound. Its molecular formula is C9H7BrN2 and its molecular weight is 223.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromoquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXNGIYWQRRRPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409427
Record name 3-bromoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7101-96-4
Record name 3-bromoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromoquinolin-6-amine: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound. This compound is a substituted quinoline, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] The presence of a bromine atom and an amine group on the quinoline scaffold makes this compound a versatile building block for the synthesis of novel therapeutic agents.[3]

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in chemical synthesis.

PropertyValueSource(s)
CAS Number 7101-96-4[4]
Molecular Formula C₉H₇BrN₂[4][5]
Molecular Weight 223.07 g/mol [4][5]
Melting Point 154-155 °C[4]
Density 1.649 g/cm³[4]
Appearance Typically a solid[6]
Solubility Slightly soluble in water, soluble in polar organic solvents[6]

Chemical Structure

The structural identifiers for this compound provide unambiguous representations of the molecule, crucial for database searching and computational modeling.

IdentifierStringSource(s)
IUPAC Name This compound[7]
SMILES NC1=CC=C2N=CC(Br)=CC2=C1[4]
InChI InChI=1S/C9H7BrN2/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H,11H2[7]
InChI Key XOXNGIYWQRRRPW-UHFFFAOYSA-N[7]

Structural Diagram

2D structure of this compound.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of quinoline derivatives like this compound, based on established methodologies for similar compounds.

Synthesis via Reduction of a Nitro Intermediate

A common route for synthesizing aminoquinolines is the reduction of the corresponding nitroquinoline. This method is effective and widely used for various substituted quinolines.[8][9]

Objective: To synthesize 6-aminoquinoline derivatives by reducing a 6-nitroquinoline precursor.

Materials:

  • 6-bromo-3-nitroquinoline (precursor)

  • Iron powder

  • Ethanol

  • Water

  • Acetic acid or Hydrochloric acid

  • Sodium hydroxide solution (e.g., 2.5 N)

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Diatomaceous earth (Celite)

Protocol:

  • Reaction Setup: In a round-bottom flask, suspend the 6-bromo-3-nitroquinoline precursor in a solvent mixture, such as ethanol, water, and an acid like acetic acid.[8][9]

  • Reagent Addition: To the stirred suspension, add iron powder in portions. The addition of iron in an acidic medium facilitates the reduction of the nitro group.[8]

  • Reaction Conditions: Heat the mixture to reflux for several hours (e.g., 3-4 hours).[9] Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Carefully neutralize the acidic solution with a base, such as sodium hydroxide solution.[9]

  • Filtration: Filter the mixture through a pad of diatomaceous earth to remove the iron residue. Wash the filter cake with an organic solvent like ethyl acetate to ensure all product is collected.[9]

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.[9]

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[9]

  • Purification: Purify the crude this compound using column chromatography on silica gel or by recrystallization to yield the final, pure compound.[8]

G start Start: 6-Bromo-3-nitroquinoline + Iron Powder + Acidic Solvent reflux Heat to Reflux (3-4 hours) start->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool & Neutralize with NaOH monitor->workup Reaction Complete filter Filter through Celite Wash with Ethyl Acetate workup->filter extract Extract with Ethyl Acetate filter->extract dry Dry Organic Layers (e.g., Na₂SO₄) extract->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate purify Purify: Column Chromatography or Recrystallization concentrate->purify end End: Pure this compound purify->end

Workflow for the synthesis of this compound.
Spectroscopic Characterization

Unequivocal structural elucidation requires a combination of spectroscopic techniques.[10]

Objective: To confirm the identity and purity of the synthesized this compound using NMR, Mass Spectrometry, and IR spectroscopy.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[10] Acquire ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR Data: The spectrum should show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm).[11] The protons on the pyridine ring are generally the most deshielded. An additional broad singlet for the -NH₂ protons would be expected.[10]

  • Expected ¹³C NMR Data: A proton-decoupled ¹³C NMR spectrum should display nine distinct signals for the nine carbon atoms in the molecule.[11]

3.2.2 Mass Spectrometry (MS)

  • Protocol: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent like methanol or acetonitrile for Electrospray Ionization (ESI-MS).[12]

  • Expected Data: The mass spectrum will show a characteristic molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units, confirming the presence of one bromine atom.[10][11]

3.2.3 Infrared (IR) Spectroscopy

  • Protocol: Prepare a sample, for instance, by grinding 1-2 mg of the solid with dry potassium bromide (KBr) and pressing it into a transparent pellet.[12] Record the spectrum.

  • Expected Data: The IR spectrum is expected to show characteristic absorption bands:

    • N-H stretching: Two bands for the primary amine in the 3400-3250 cm⁻¹ region.[10][13]

    • C=C and C=N stretching: Aromatic ring vibrations between 1620-1450 cm⁻¹.[10]

    • N-H bending: A band around 1650-1580 cm⁻¹.[14]

    • C-Br stretching: A band in the lower frequency region of the spectrum.[10]

G cluster_workflow General Spectroscopic Analysis Workflow cluster_nmr NMR Analysis cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy sample Synthesized Compound (this compound) prep_nmr Dissolve in Deuterated Solvent sample->prep_nmr prep_ms Prepare Dilute Solution (e.g., for ESI-MS) sample->prep_ms prep_ir Prepare KBr Pellet sample->prep_ir acq_nmr Acquire ¹H & ¹³C Spectra prep_nmr->acq_nmr data_nmr Confirm C-H Framework acq_nmr->data_nmr elucidation Structural Elucidation & Purity Assessment data_nmr->elucidation acq_ms Analyze Mass-to-Charge Ratio prep_ms->acq_ms data_ms Confirm Molecular Weight & Bromine Presence acq_ms->data_ms data_ms->elucidation acq_ir Record IR Spectrum prep_ir->acq_ir data_ir Identify Functional Groups (N-H, C=C, C-Br) acq_ir->data_ir data_ir->elucidation

Logical flow of spectroscopic characterization.

Biological and Medicinal Context

Quinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[3][15] These activities include:

  • Anticancer[1][15]

  • Antibacterial[2][15]

  • Antiviral[15]

  • Antimalarial[15]

The introduction of substituents like bromine and amine groups onto the quinoline scaffold is a key strategy in drug discovery to modulate the molecule's electronic properties, steric profile, and pharmacological activity.[1][15] Therefore, this compound serves as a valuable intermediate for synthesizing novel derivatives for screening in various drug development programs.[16]

References

Synthesis of 5-Amino-6-bromoquinoline via Nitration and Reduction

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis of bromo-aminoquinoline derivatives is detailed below, with a focus on a well-established multi-step synthesis. Due to the directing effects of the amine group, the direct selective bromination of 6-aminoquinoline at the 3-position is challenging and not extensively documented. Therefore, this guide will focus on a reliable and thoroughly described synthesis of a closely related and synthetically useful isomer, 5-amino-6-bromoquinoline , starting from 6-bromoquinoline. This process highlights key chemical transformations relevant to the functionalization of the quinoline scaffold.

This synthetic pathway involves two primary steps: the regioselective nitration of 6-bromoquinoline to yield 6-bromo-5-nitroquinoline, followed by the reduction of the nitro group to afford the final product, 5-amino-6-bromoquinoline.[1][2]

Step 1: Synthesis of 6-Bromo-5-nitroquinoline

The introduction of a nitro group at the C-5 position of 6-bromoquinoline is achieved through electrophilic aromatic substitution using a nitrating mixture of concentrated sulfuric and nitric acids.[2] The bromine at the C-6 position helps direct the incoming nitro group to the adjacent C-5 position.

Step 2: Synthesis of 5-Amino-6-bromoquinoline

The conversion of the 6-bromo-5-nitroquinoline intermediate to 5-amino-6-bromoquinoline is accomplished via reduction of the nitro group. A common and effective method for this transformation is the use of iron powder in acetic acid.[1]

Experimental Protocols

Synthesis of 6-Bromo-5-nitroquinoline

This protocol is adapted from established procedures for the nitration of 6-bromoquinoline.[2]

Materials and Equipment:

  • Reagents: 6-Bromoquinoline, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃), Dichloromethane (CH₂Cl₂), 10% aqueous Sodium Bicarbonate (NaHCO₃), Anhydrous Sodium Sulfate (Na₂SO₄), Ice.

  • Equipment: Round-bottom flask, magnetic stirrer, ice-salt bath, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, dissolve 6-bromoquinoline in concentrated sulfuric acid while cooling in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice, which will cause the crude 6-bromo-5-nitroquinoline to precipitate.

  • Filter the solid product, wash it with cold water until the filtrate is neutral, and then dry the product.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of 5-Amino-6-bromoquinoline

This protocol is based on the reduction of 6-bromo-5-nitroquinoline using iron powder.[1]

Materials and Equipment:

  • Reagents: 6-Bromo-5-nitroquinoline, Iron powder, Acetic Acid (CH₃COOH), Dichloromethane (CH₂Cl₂), 10% aqueous Sodium Carbonate (Na₂CO₃), Celite.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.

Procedure:

  • Dissolve 6-bromo-5-nitroquinoline in acetic acid in a round-bottom flask.

  • Add iron powder to the solution.

  • Heat the reaction mixture to approximately 75°C for about 2.5 hours.

  • After cooling, filter the mixture through Celite to remove the iron salts.

  • Extract the filtrate with dichloromethane and wash with a 10% aqueous sodium carbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to yield the crude 5-amino-6-bromoquinoline.

  • The product can be purified by column chromatography.

Data Presentation

ParameterValueReference
Starting Material 6-Bromoquinoline[2]
Intermediate 6-Bromo-5-nitroquinoline[1]
Final Product 5-Amino-6-bromoquinoline[1]
Yield (Step 2) Not explicitly stated, but reduction of nitroarenes with Fe/CH₃COOH is typically high yielding.[1]
Analytical Data (Intermediate) ¹³C NMR (125 MHz, CDCl₃): δC 149.0, 140.9, 135.4, 132.4, 130.2, 120.8, 109.7, 104.3, 102.6[1]

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction start 6-Bromoquinoline intermediate 6-Bromo-5-nitroquinoline start->intermediate HNO₃, H₂SO₄ product 5-Amino-6-bromoquinoline intermediate_ref->product Fe, CH₃COOH

Caption: Synthetic pathway for 5-amino-6-bromoquinoline.

Logical Relationship of Reagents and Products

Reagent_Product_Relationship cluster_nitration Nitration cluster_reduction Reduction 6-Bromoquinoline 6-Bromoquinoline 6-Bromo-5-nitroquinoline 6-Bromo-5-nitroquinoline 6-Bromoquinoline->6-Bromo-5-nitroquinoline Nitrating Mixture HNO₃ / H₂SO₄ Nitrating Mixture->6-Bromo-5-nitroquinoline Reducing Agent Fe / CH₃COOH 5-Amino-6-bromoquinoline 5-Amino-6-bromoquinoline Reducing Agent->5-Amino-6-bromoquinoline 6-Bromo-5-nitroquinoline_ref 6-Bromo-5-nitroquinoline 6-Bromo-5-nitroquinoline_ref->5-Amino-6-bromoquinoline

Caption: Reagents and products in the synthesis.

References

3-Bromoquinolin-6-amine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromoquinolin-6-amine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related bromoquinoline analogs to offer insights into its synthesis, potential biological activities, and utility as a chemical building block.

Core Compound Properties

This compound is a substituted quinoline, a class of compounds known for its "privileged" scaffold in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.

PropertyValue
CAS Number 7101-96-4
Molecular Formula C₉H₇BrN₂
Molecular Weight 223.07 g/mol
Predicted Physical State Solid at room temperature
Predicted Solubility Likely soluble in organic solvents such as DMSO and DMF, with low aqueous solubility.

Synthetic Pathways

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of related amino- and bromoquinolines. A common approach involves the introduction of the amino group onto a pre-existing bromoquinoline scaffold.

A potential synthetic workflow is outlined below:

G cluster_0 Plausible Synthetic Pathway 3-Bromoquinoline 3-Bromoquinoline 3-Bromo-6-nitroquinoline 3-Bromo-6-nitroquinoline 3-Bromoquinoline->3-Bromo-6-nitroquinoline Nitration (HNO₃/H₂SO₄) This compound This compound 3-Bromo-6-nitroquinoline->this compound Reduction (e.g., Fe/HCl or SnCl₂/HCl) G cluster_1 Derivatization Pathways This compound This compound Amide Derivatives Amide Derivatives This compound->Amide Derivatives Acylation Sulfonamide Derivatives Sulfonamide Derivatives This compound->Sulfonamide Derivatives Sulfonylation Substituted Quinoline Derivatives Substituted Quinoline Derivatives This compound->Substituted Quinoline Derivatives Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)

Spectroscopic Profile of 3-Bromoquinolin-6-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Bromoquinolin-6-amine (CAS No. 7101-96-4). Due to the limited availability of direct experimental spectra for this specific compound, this document leverages data from structurally related analogs, such as 3-aminoquinoline and 3-bromoquinoline, to predict the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.8 - 9.0d~2.0
H-4~8.2 - 8.4d~2.0
H-5~7.8 - 8.0d~9.0
H-7~7.3 - 7.5dd~9.0, 2.5
H-8~7.1 - 7.3d~2.5
-NH₂~4.0 - 5.0br s-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~150 - 152
C-3~120 - 122
C-4~135 - 137
C-4a~128 - 130
C-5~122 - 124
C-6~145 - 147
C-7~123 - 125
C-8~108 - 110
C-8a~143 - 145
Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Intensity
N-HAsymmetric & Symmetric Stretch3450 - 3300 (two bands)Medium
C-H (aromatic)Stretch3100 - 3000Medium-Weak
C=C, C=N (aromatic)Stretch1620 - 1450Medium-Strong
N-HBend1650 - 1580Medium
C-NStretch1335 - 1250Strong
C-BrStretch~700 - 550Strong
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

IonPredicted m/zNotes
[M]⁺222/224Molecular ion peak with characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br).
[M+H]⁺223/225Protonated molecular ion, also showing the bromine isotopic pattern.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for quinoline derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard approach for acquiring ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing :

    • Apply Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak as an internal reference.

Infrared (IR) Spectroscopy

A typical procedure for obtaining an IR spectrum of a solid sample is:

  • Sample Preparation (KBr Pellet Method) :

    • Grind 1-2 mg of solid this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

    • Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.[1]

  • Data Acquisition :

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.[1]

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.[1]

    • Collect a background spectrum of a blank KBr pellet to subtract from the sample spectrum.[1]

Mass Spectrometry (MS)

A general protocol for obtaining a mass spectrum is as follows:

  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. This can be done via a direct insertion probe or after separation by a technique like gas chromatography (GC) or liquid chromatography (LC).

  • Ionization : Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique that can provide information about fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that is useful for observing the molecular ion.

  • Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : An electron multiplier or a similar detector records the abundance of ions at each m/z value.

  • Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.[2]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MS->Purity Final_Structure Final Structure Confirmation Structure->Final_Structure Purity->Final_Structure

Caption: General workflow for spectroscopic analysis.

References

3-Bromoquinolin-6-amine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Bromoquinolin-6-amine, a key intermediate in pharmaceutical synthesis. Understanding these fundamental physicochemical properties is critical for its effective use in drug discovery, formulation development, and process chemistry. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines standardized methodologies for determining these properties and provides insights based on the behavior of analogous chemical structures.

Core Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. These values are essential for initial assessment and for designing solubility and stability studies.

PropertyValueReference(s)
CAS Number 7101-96-4[1][2]
Molecular Formula C₉H₇BrN₂[1]
Molecular Weight 223.07 g/mol [1]
Melting Point 154-155 °C[1]
Appearance Solid (predicted)[3]
Solubility (Qualitative) Predicted to be slightly soluble in water and soluble in polar organic solvents.[3][4]

Solubility Profile

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[6]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, DMSO)

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Preparation: Prepare stock solutions of this compound of known concentrations for calibration curve generation.

  • Sample Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.[6]

  • Equilibration: Place the containers in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Centrifuge the samples to further separate the solid from the supernatant.

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant and filter it through a syringe filter to remove any remaining particulate matter.

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated HPLC method.

  • Calculation: Determine the solubility from the concentration of the saturated solution.

Experimental Protocol for Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the precipitation of a compound from a DMSO stock solution upon dilution in an aqueous buffer.[5]

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well plates

  • Automated liquid handler (optional)

  • Plate reader with UV-Vis or nephelometric detection capabilities

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO using a 96-well plate.

  • Addition of Aqueous Buffer: Transfer a small volume of each DMSO solution to another 96-well plate containing the aqueous buffer.

  • Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at room temperature to allow for precipitation.

  • Detection: Measure the turbidity (nephelometry) or the concentration of the dissolved compound in the supernatant after centrifugation using a UV-Vis plate reader. The concentration at which precipitation is first observed is the kinetic solubility.[5]

Stability Profile

Assessing the chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation products.[7] Stability studies are typically conducted under various stress conditions to identify potential degradation pathways.[8][9]

Potential Degradation Pathways

Based on the chemical structure of this compound, which contains a quinoline ring, a bromine substituent, and an amine group, the following degradation pathways are plausible:

  • Oxidation: The amine group and the electron-rich quinoline ring are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides in solvents, or exposure to oxidizing agents.[10]

  • Photodegradation: Aromatic bromine compounds can be sensitive to light, particularly UV light, which can lead to the cleavage of the carbon-bromine bond and initiate degradation.[10]

  • Hydrolysis: While generally stable, under extreme pH and temperature conditions, the molecule could undergo hydrolytic degradation.

  • pH-Dependent Degradation: The stability of quinoline derivatives can be pH-dependent.[10] Extreme pH conditions, both acidic and alkaline, could potentially accelerate degradation.[11]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are performed to identify the likely degradation products and to develop stability-indicating analytical methods.[10]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions for pH stress

  • Hydrogen peroxide (H₂O₂) for oxidative stress

  • Photostability chamber with controlled light and UV exposure

  • Oven for thermal stress

  • HPLC-MS system for separation and identification of degradation products

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an acidic solution (e.g., 0.1 M HCl) and heat.

    • Alkaline Hydrolysis: Mix the stock solution with a basic solution (e.g., 0.1 M NaOH) and heat.

    • Oxidation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60 °C).

    • Photostability: Expose a solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[12] A dark control should be kept under the same conditions but protected from light.[12]

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method coupled with mass spectrometry (LC-MS) to separate and identify the parent compound and any degradation products.

Recommended Storage Conditions

While specific stability data is pending, based on the potential degradation pathways, it is recommended to store this compound in a cool, dark place, protected from light and moisture. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.[10]

Visualization of Experimental Workflows

To facilitate the understanding of the experimental processes, the following diagrams illustrate the workflows for solubility and stability testing.

Solubility_Workflow cluster_thermodynamic Thermodynamic Solubility cluster_kinetic Kinetic Solubility thermo_start Excess Compound + Solvent thermo_equilibrate Equilibrate (Shake/Stir) thermo_start->thermo_equilibrate thermo_separate Separate Solid/Liquid (Centrifuge/Filter) thermo_equilibrate->thermo_separate thermo_analyze Analyze Supernatant (HPLC) thermo_separate->thermo_analyze thermo_end Determine Solubility thermo_analyze->thermo_end kinetic_start DMSO Stock Solution kinetic_dilute Add to Aqueous Buffer kinetic_start->kinetic_dilute kinetic_precipitate Incubate & Precipitate kinetic_dilute->kinetic_precipitate kinetic_analyze Measure Turbidity/UV kinetic_precipitate->kinetic_analyze kinetic_end Determine Solubility kinetic_analyze->kinetic_end

Caption: Experimental workflow for determining solubility.

Stability_Assessment_Workflow cluster_stress Forced Degradation Conditions cluster_outcomes Outcomes start This compound Sample acid Acid Hydrolysis start->acid base Alkaline Hydrolysis start->base oxidation Oxidation (H₂O₂) start->oxidation heat Thermal Stress start->heat light Photochemical Stress start->light analysis Analyze by Stability-Indicating Method (LC-MS) acid->analysis base->analysis oxidation->analysis heat->analysis light->analysis pathways Identify Degradation Pathways analysis->pathways products Characterize Degradation Products analysis->products conditions Recommend Storage Conditions analysis->conditions shelf_life Establish Shelf-Life analysis->shelf_life

Caption: Workflow for stability assessment.

Conclusion

This technical guide provides a framework for understanding and determining the solubility and stability of this compound. While specific experimental data is limited, the provided protocols offer a robust approach for generating the necessary data for drug development and research applications. The insights into potential degradation pathways and recommended storage conditions serve as a valuable starting point for handling and formulating this compound. It is imperative that the methodologies described herein are followed by experimental verification to establish a comprehensive physicochemical profile for this compound.

References

Potential applications of 3-Bromoquinolin-6-amine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile structure allows for functionalization at various positions, enabling the modulation of pharmacological properties. 3-Bromoquinolin-6-amine, a halogenated aminoquinoline, represents a key building block for the synthesis of a diverse array of compounds with significant therapeutic potential. The presence of a bromine atom at the 3-position provides a reactive handle for various cross-coupling reactions, while the amino group at the 6-position can be derivatized to explore structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the synthesis, potential applications, and relevant experimental protocols associated with this compound, with a focus on its applications in oncology and neurodegenerative diseases.

Synthesis of this compound and Its Derivatives

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous quinoline derivatives. A common strategy involves the reduction of a corresponding nitroquinoline precursor.

Proposed Synthesis of this compound

A likely two-step synthesis would begin with the nitration of 3-bromoquinoline to form 3-bromo-6-nitroquinoline, followed by the reduction of the nitro group to an amine.

Synthesis_of_3_Bromoquinolin_6_amine start 3-Bromoquinoline step1 Nitration (HNO3/H2SO4) start->step1 intermediate 3-Bromo-6-nitroquinoline step1->intermediate step2 Reduction (e.g., Fe/HCl or SnCl2/HCl) intermediate->step2 product This compound step2->product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Reduction of a Nitroquinoline Precursor

This protocol is adapted from a general procedure for the reduction of nitroquinolines and would be applicable to the synthesis of this compound from 3-bromo-6-nitroquinoline.

  • Reaction Setup: In a round-bottom flask, suspend 3-bromo-6-nitroquinoline (1.0 eq.) in a mixture of ethanol and water.

  • Reagent Addition: To the stirred suspension, add iron powder (Fe, ~3.0 eq.) and a catalytic amount of concentrated hydrochloric acid (HCl).

  • Reaction Conditions: Heat the mixture to reflux with vigorous stirring for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through celite to remove the iron salts.

  • Neutralization and Extraction: Neutralize the filtrate with a sodium hydroxide (NaOH) solution to precipitate the crude amine. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude this compound by column chromatography or recrystallization.

Derivatization of this compound

The bromine atom at the C3 position and the amino group at the C6 position serve as versatile handles for further functionalization, allowing for the creation of diverse chemical libraries.

Derivatization_of_3_Bromoquinolin_6_amine cluster_c3 C3 Position (Bromine) cluster_c6 C6 Position (Amine) start This compound c3_reaction Suzuki or Buchwald-Hartwig Cross-Coupling start->c3_reaction Versatile handle c6_reaction Amide or Sulfonamide Formation start->c6_reaction Nucleophilic site c3_product Aryl, Heteroaryl, or Alkyl Substitution c3_reaction->c3_product c6_product Acyl or Sulfonyl Derivatives c6_reaction->c6_product EGFR_Signaling_Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibition PI3K_Akt_Signaling_Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Inhibitor This compound Derivative Inhibitor->PI3K Inhibition Neuroprotection_Mechanisms cluster_targets Potential Molecular Targets cluster_outcomes Therapeutic Outcomes Compound This compound Derivative MAO MAO Inhibition Compound->MAO AChE AChE Inhibition Compound->AChE OxidativeStress Reduction of Oxidative Stress Compound->OxidativeStress Dopamine Increased Dopamine Levels MAO->Dopamine Acetylcholine Increased Acetylcholine Levels AChE->Acetylcholine NeuronalSurvival Enhanced Neuronal Survival OxidativeStress->NeuronalSurvival MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with varying concentrations of test compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 value G->H

The Landscape of 3-Bromoquinolin-6-amine Derivatives: A Scarcity of Focused Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring the therapeutic potential of quinoline-based compounds, the 3-bromoquinolin-6-amine scaffold presents a theoretically intriguing starting point for chemical library synthesis. However, a comprehensive review of the current scientific literature reveals a notable absence of dedicated research on the synthesis and biological activities of a series of derivatives based on this specific core. While the broader quinoline family is a wellspring of pharmacologically active agents, the this compound subclass remains largely unexplored.

This technical guide aims to provide a foundational understanding by summarizing the existing, albeit fragmented, information on related compounds and methodologies. This approach will offer insights into potential synthetic routes and foreseeable biological activities, while also highlighting the significant gaps in the current body of research.

Synthetic Strategies: An Extrapolation from Related Scaffolds

A plausible synthetic pathway would likely commence with the derivatization of the 6-amino group of this compound or the introduction of the 6-amino group at a later stage of the synthesis. Key synthetic transformations could include:

  • Acylation and Sulfonylation of the 6-Amino Group: The primary amine at the 6-position serves as a versatile handle for the introduction of a wide array of functional groups through reactions with acyl chlorides, sulfonyl chlorides, and other electrophilic reagents. These reactions would yield a library of amide and sulfonamide derivatives.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds and could be employed to introduce various aryl or heteroaryl substituents at the 6-amino position.

  • Reductive Amination: The 6-amino group could be modified by reaction with aldehydes or ketones in the presence of a reducing agent to generate N-alkylated or N-arylated derivatives.

A generalized workflow for the derivatization of a quinoline amine is depicted below.

G cluster_synthesis General Synthetic Workflow Start This compound Derivatization Derivatization Reaction (e.g., Acylation, Sulfonylation, Alkylation) Start->Derivatization Purification Purification (e.g., Column Chromatography) Derivatization->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Final_Product Library of this compound Derivatives Characterization->Final_Product

Caption: A generalized workflow for the synthesis of this compound derivatives.

Predicted Biological Activities: Inferences from the Quinoline Pharmacophore

The quinoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. Based on the activities of structurally related compounds, derivatives of this compound could be hypothesized to exhibit a variety of biological effects.

Potential Anticancer and Kinase Inhibitory Activity

Quinoline derivatives are well-documented as potent anticancer agents, often exerting their effects through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. The 3-bromo and 6-amino substitutions could provide key interaction points within the ATP-binding pocket of various kinases. For instance, the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, a common feature in many kinase inhibitors.

A simplified representation of a kinase inhibition mechanism is shown below.

G cluster_pathway Kinase Inhibition Signaling Pathway Kinase Protein Kinase Phosphorylated_Substrate Phosphorylated Substrate (Leads to Cell Proliferation) Kinase->Phosphorylated_Substrate Phosphorylation No_Reaction Inhibition of Phosphorylation Kinase->No_Reaction ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Inhibitor This compound Derivative Inhibitor->Kinase Binding

Caption: A simplified diagram of competitive kinase inhibition.

Potential Antimicrobial Activity

The quinoline core is also a cornerstone of many antimicrobial agents. The planar aromatic ring system can intercalate with bacterial DNA, while various substituents can enhance cell wall penetration or inhibit essential microbial enzymes. Fluoroquinolones, a major class of antibiotics, are a testament to the antimicrobial potential of the quinoline scaffold. It is plausible that derivatives of this compound could exhibit activity against a range of bacterial and fungal pathogens.

Experimental Protocols: A Template for Future Investigations

While specific protocols for this compound derivatives are lacking, standard biological assays can be adapted to screen for their potential activities.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized this compound derivatives.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

G cluster_workflow MTT Assay Workflow Seeding Seed Cancer Cells in 96-well plate Treatment Add this compound Derivatives Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Incubate and Allow Formazan Formation MTT->Formazan Solubilize Add Solubilizing Agent (e.g., DMSO) Formazan->Solubilize Read Measure Absorbance Solubilize->Read Analysis Calculate IC50 Value Read->Analysis

Caption: A flowchart of the MTT assay for cytotoxicity screening.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: The synthesized compounds are serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Quantitative Data: A Call for Future Research

A critical component of any in-depth technical guide is the presentation of quantitative data to allow for comparative analysis. Due to the lack of focused research on this compound derivatives, such data is currently unavailable. The tables below are presented as templates for how such data could be structured once generated through future research endeavors.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives (IC50 in µM)

Compound ID R Group on 6-Amine Cancer Cell Line A Cancer Cell Line B Cancer Cell Line C
BQA-1 Acetyl Data not available Data not available Data not available
BQA-2 Phenylsulfonyl Data not available Data not available Data not available
BQA-3 Benzyl Data not available Data not available Data not available

| BQA-4 | 4-Fluorophenyl | Data not available | Data not available | Data not available |

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

Compound ID R Group on 6-Amine S. aureus E. coli C. albicans
BQA-1 Acetyl Data not available Data not available Data not available
BQA-2 Phenylsulfonyl Data not available Data not available Data not available
BQA-3 Benzyl Data not available Data not available Data not available

| BQA-4 | 4-Fluorophenyl | Data not available | Data not available | Data not available |

Conclusion and Future Directions

The this compound scaffold represents a significant, yet largely untapped, area for drug discovery. The synthetic accessibility of this core, coupled with the proven pharmacological importance of the broader quinoline class, underscores the need for focused research in this area. Future work should concentrate on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a range of biological assays. Such studies will be crucial in elucidating the structure-activity relationships (SAR) and identifying lead compounds for further development as potential therapeutic agents. The generation of robust quantitative data will be paramount in moving this promising class of compounds from theoretical interest to tangible preclinical candidates.

High-Purity 3-Bromoquinolin-6-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate use by researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of high-purity 3-Bromoquinolin-6-amine (CAS No. 7101-96-4). This guide details commercially available sources, physicochemical properties, plausible synthetic routes, and potential applications in the context of medicinal chemistry and drug discovery. The information is presented to facilitate its use as a building block in the synthesis of novel bioactive molecules.

Commercial Availability and Physicochemical Properties

High-purity this compound is available from several commercial chemical suppliers. While purity levels are often stated at 95-98%, it is recommended to request a lot-specific Certificate of Analysis (CoA) for detailed impurity profiles and analytical methods used for quality control.

Table 1: Physicochemical and Supplier Information for this compound

PropertyValueSource(s)
CAS Number 7101-96-4[1]
Molecular Formula C₉H₇BrN₂[1][2]
Molecular Weight 223.07 g/mol [1][2]
Melting Point 154-155 °C[1]
Appearance Pale yellow to brown crystalline powder (predicted)General chemical catalogs
Purity ≥95% - 98% (typical)[3]
Commercial Suppliers Ambeed, Inc., abcr GmbH, Finetech Industry Limited, Manchester Organics, Wuhan MoonZY Biological Technology Co., Ltd.[2][3]

Plausible Synthesis and Experimental Protocols

Proposed Synthesis Workflow

Synthesis of this compound cluster_0 Step 1: Bromination cluster_1 Step 2: Reduction 6-Nitroquinoline 6-Nitroquinoline 3-Bromo-6-nitroquinoline 3-Bromo-6-nitroquinoline 6-Nitroquinoline->3-Bromo-6-nitroquinoline N-Bromosuccinimide (NBS) Acetonitrile, Reflux 3-Bromo-6-nitroquinoline_ref 3-Bromo-6-nitroquinoline This compound This compound 3-Bromo-6-nitroquinoline_ref->this compound Iron powder (Fe) Acetic Acid, Ethanol/Water, Reflux

A proposed two-step synthesis of this compound.
Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of 3-Bromo-6-nitroquinoline (Bromination)

  • Materials: 6-Nitroquinoline, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 6-nitroquinoline (1.0 eq.) in acetonitrile.

    • Add N-Bromosuccinimide (1.1 eq.) to the solution.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 3-bromo-6-nitroquinoline.

Step 2: Synthesis of this compound (Reduction)

  • Materials: 3-Bromo-6-nitroquinoline, Iron powder (Fe), Glacial Acetic Acid, Ethanol, Water.

  • Procedure:

    • Suspend 3-bromo-6-nitroquinoline (1.0 eq.) in a mixture of ethanol and water in a round-bottom flask.[6]

    • Add a catalytic amount of glacial acetic acid.[6]

    • To the stirred suspension, add iron powder (3.0-5.0 eq.) in portions.[4][6]

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.[6]

    • Once the reaction is complete, cool the mixture and filter it through celite to remove the iron salts.

    • Neutralize the filtrate with a sodium hydroxide solution to precipitate the crude amine.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude this compound by column chromatography or recrystallization.

Potential Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties.[7][8] The bromine atom at the C-3 position and the amine group at the C-6 position of this compound provide reactive handles for further chemical modifications, making it a valuable building block for the synthesis of compound libraries for high-throughput screening.

Kinase Inhibition: A Plausible Mechanism of Action

While the specific biological targets of this compound have not been extensively studied, related bromoquinoline and aminoquinoline derivatives have shown activity as kinase inhibitors.[7][9][10][11] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, particularly cancer.[12] It is plausible that derivatives of this compound could act as ATP-competitive inhibitors of protein kinases, binding to the ATP-binding site and preventing the phosphorylation of downstream substrates.

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway Kinase Kinase Phosphorylated_Protein Phosphorylated_Protein Kinase->Phosphorylated_Protein Phosphorylates ATP ATP ATP->Kinase Binds Substrate_Protein Substrate_Protein Substrate_Protein->Kinase Binds 3_Bromoquinolin_6_amine_Derivative This compound Derivative 3_Bromoquinolin_6_amine_Derivative->Kinase Inhibits ATP Binding Cellular_Response Cellular_Response Phosphorylated_Protein->Cellular_Response Leads to

Plausible mechanism of kinase inhibition by a derivative.

This proposed mechanism of action suggests that this compound is a valuable starting material for the development of novel kinase inhibitors for therapeutic applications. Further derivatization and biological screening are necessary to identify specific kinase targets and to optimize the potency and selectivity of these compounds.

References

In-Depth Technical Guide on the Safety and Handling of 3-Bromoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 3-Bromoquinolin-6-amine (CAS No. 7101-96-4). Due to the limited availability of detailed toxicological data for this specific compound, this document incorporates information from safety data sheets of closely related bromo- and amino-quinoline analogs to provide a thorough understanding of the potential hazards.

Hazard Identification and Classification

Hazard ClassGHS Hazard StatementSignal WordPictogramSource
Acute Toxicity, OralH302: Harmful if swallowedWarning
alt text
[1][2]
Skin Corrosion/IrritationH315: Causes skin irritationWarning
alt text
[1][2]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationWarning
alt text
[1][2]
Acute Toxicity, InhalationH332: Harmful if inhaledWarning
alt text
[1][2]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335: May cause respiratory irritationWarning
alt text
[1][2]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound and a closely related analog.

PropertyValue (this compound)Value (3-Bromoquinoline)
CAS Number 7101-96-4[3][4]5332-24-1[5][6]
Molecular Formula C₉H₇BrN₂[3][4]C₉H₆BrN[5]
Molecular Weight 223.07 g/mol [3][4]208.06 g/mol [5]
Appearance Data not availableYellow liquid[5]
Melting Point 154-155 °C[4]13 - 15 °C[5]
Boiling Point Data not available274 - 276 °C @ 760 mmHg[5]
Density 1.649 g/cm³[4]1.530 g/cm³[5]
Solubility Data not availableNo information available[5]

Safe Handling and Storage

Adherence to strict laboratory protocols is essential when handling this compound.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid powder or preparing solutions.[6][7]

  • Ensure that safety showers and eyewash stations are readily accessible.[8]

Personal Protective Equipment (PPE): The following table outlines the recommended personal protective equipment.

PPE TypeSpecificationRationale
Eye/Face Protection ANSI Z87.1 compliant safety goggles or a face shield worn over goggles.[7]Protects against splashes, dust, and vapors that may cause serious eye irritation.[7]
Hand Protection Chemical-resistant gloves (e.g., nitrile). For extended contact, consider double-gloving or using thicker gloves.[7][8]Prevents skin contact, which can lead to irritation.[7]
Body Protection A flame-resistant laboratory coat, fully buttoned. Full-length pants and closed-toe shoes are mandatory.[7][8]Protects skin and personal clothing from contamination.[7]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges should be used when engineering controls are insufficient or when working outside a fume hood.[7]Minimizes the risk of inhaling harmful dust or vapors.[7]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Keep in a dark place, under an inert atmosphere, and at a recommended temperature of 2-8°C.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[6]

First Aid and Emergency Procedures

In the event of exposure or an accident, follow these procedures:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][9]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][10]

Fire-Fighting Measures:

  • Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[6]

  • Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

  • Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[5][6]

Accidental Release:

  • Ensure adequate ventilation and wear appropriate PPE.[5][6]

  • For solid spills, avoid generating dust. Sweep or vacuum up the material and place it in a suitable, closed container for disposal.[11]

  • For liquid spills, absorb with an inert material (e.g., sand, silica gel) and place in a sealed container for disposal.[5][6]

  • Prevent the material from entering drains or waterways.[11]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general methodology for assessing the potential cytotoxicity of this compound.

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a selected cell line.

Materials:

  • This compound

  • Selected cancer or normal cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cell line to ~80% confluency.

    • Trypsinize the cells, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals are formed.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualized Workflows

The following diagrams illustrate key safety and handling workflows.

G cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Disposal receive Receive Compound inspect Inspect for Damage receive->inspect log Log in Inventory inspect->log store Store Appropriately (Cool, Dry, Dark, Inert Atmosphere) log->store don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) store->don_ppe fume_hood Work in Chemical Fume Hood don_ppe->fume_hood weigh Weigh Compound Carefully fume_hood->weigh prepare_solution Prepare Solution weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate segregate_waste Segregate Waste (Solid, Liquid, Sharps) decontaminate->segregate_waste label_waste Label Waste Containers segregate_waste->label_waste dispose Dispose via Certified Hazardous Waste Vendor label_waste->dispose

Caption: Workflow for Safe Handling of Chemical Powders.

G action_node action_node start Chemical Spill Occurs is_major Major Spill? start->is_major is_safe Safe to Clean Up? is_major->is_safe No evacuate Evacuate Area & Alert Supervisor/ Emergency Services is_major->evacuate Yes is_safe->evacuate No ppe Don Appropriate PPE is_safe->ppe Yes contain Contain Spill with Absorbent Material ppe->contain cleanup Clean Up Spill (Avoid Dust Generation) contain->cleanup dispose Dispose of Waste as Hazardous Material cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate

Caption: Decision Flowchart for Chemical Spill Response.

References

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 3-Bromoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the bromine atom located at the C3 position of 3-Bromoquinolin-6-amine. This compound serves as a critical building block in medicinal chemistry and drug development, primarily due to the versatility of its bromine substituent in forming new carbon-carbon and carbon-heteroatom bonds. The quinoline scaffold itself is a privileged structure, appearing in numerous biologically active compounds.[1][2] The ability to functionalize the 3-position through cross-coupling reactions allows for the systematic exploration of structure-activity relationships and the synthesis of novel therapeutic agents.

The reactivity of the C3 bromine atom is significantly influenced by the electronic properties of the quinoline ring system. The electron-withdrawing nature of the quinoline nitrogen atom activates the C-Br bond, making it susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[3] Concurrently, the electron-donating amino group at the C6 position modulates the electron density of the carbocyclic ring, which can influence reaction kinetics and yields.[3] This guide details the primary palladium-catalyzed cross-coupling reactions involving this compound, presenting quantitative data from analogous systems, detailed experimental protocols, and visualizations of key chemical processes.

Key Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C3 position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods in modern organic synthesis.[4] These reactions enable the introduction of a wide range of substituents, providing a powerful toolkit for molecular diversification.

A general workflow for these transformations is depicted below.

G cluster_start Starting Materials cluster_catalyst Catalyst System Bromoquinoline This compound ReactionSetup Reaction Setup (Inert Atmosphere) Bromoquinoline->ReactionSetup CouplingPartner Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) CouplingPartner->ReactionSetup Palladium Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) Palladium->ReactionSetup Ligand Ligand (e.g., XPhos, PPh₃) Ligand->ReactionSetup Base Base (e.g., K₃PO₄, NaOtBu) Base->ReactionSetup Solvent Solvent (e.g., Toluene, Dioxane) Solvent->ReactionSetup Reaction Reaction (Heating) ReactionSetup->Reaction Workup Workup (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Functionalized Quinoline Product Purification->Product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[5] For 3-bromoquinoline derivatives, this reaction allows the introduction of various aryl, heteroaryl, or alkyl groups, making it a cornerstone for synthesizing complex molecular scaffolds.[5][6] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency.[5]

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of 3-bromoquinoline and related substrates, which can be adapted for this compound.

EntryCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9016>95
24-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001292
33,5-Dimethylisoxazole-4-boronic acid pinacol esterPd(OAc)₂ / XPhosK₃PO₄Toluene10018High
4Pyridine-3-boronic acidPdCl₂(dppf)Cs₂CO₃DMF802485

Yields are based on studies of 3-bromoquinoline and are illustrative. Optimization is required for this compound.[4][5][7]

The following is a general protocol that requires optimization for specific substrates.[5]

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 eq.), the boronic acid or ester (1.2 mmol, 1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).[3]

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL) via syringe.[5]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[5]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]

G pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)Br pd0->pd2_complex Oxidative Addition (+ Ar-Br) transmetal L₂Pd(II)(Ar)(R') pd2_complex->transmetal Transmetalation (+ R'-B(OR)₂) transmetal->pd0 Reductive Elimination (+ Ar-R') product_complex Product Complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines.[1][8] This reaction is essential for synthesizing aminoquinoline derivatives, which are prevalent in pharmacologically active molecules.[9] The choice of a bulky, electron-rich phosphine ligand is often crucial for high yields.[1]

This table presents representative conditions for the amination of bromoquinolines, providing a basis for optimizing the reaction with this compound.

EntryAmineCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene1001895
2AnilinePd(OAc)₂ / XPhosK₃PO₄Dioxane1102488
3BenzylaminePd₂(dba)₃ / DavePhosK₃PO₄Toluene1002492
4Lithium bis(trimethylsilyl)amide (ammonia equivalent)Pd₂(dba)₃ / XPhosLHMDSDioxane10016High

Yields are based on studies of 3-bromoquinoline and 6-bromoquinoline derivatives and are illustrative.[1][4][9]

The following is a general procedure that may require optimization.[4]

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 eq.).[1]

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), the amine (1.2 mmol, 1.2 eq.), and the anhydrous, degassed solvent (e.g., toluene, 5 mL).[4]

  • Reaction: Seal the tube and heat the mixture in an oil bath at 80-120 °C until the starting material is consumed, as monitored by TLC or LC-MS.[4]

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.[4]

G pd0 Pd(0)L₂ pd2_oxidative L₂Pd(II)(Ar)Br pd0->pd2_oxidative Oxidative Addition (+ Ar-Br) pd2_amido L₂Pd(II)(Ar)(NR'R'') pd2_oxidative->pd2_amido Amine Coordination & Deprotonation (+ HNR'R'', Base) pd2_amido->pd0 Reductive Elimination (+ Ar-NR'R'')

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.[9]

Heck Reaction

The Heck reaction facilitates the formation of carbon-carbon bonds by coupling an aryl halide with an alkene.[10][11] This reaction is particularly useful for synthesizing vinyl-substituted quinolines, which can serve as versatile intermediates for further functionalization. The reaction typically requires a palladium catalyst and a base to neutralize the hydrogen halide formed.[12]

The following table provides typical conditions for the Heck reaction of bromoquinolines.

EntryAlkeneCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ / PPh₃NEt₃DMF1202485
2n-Butyl acrylatePd(OAc)₂NaOAcNMP1401878
3Ethyl crotonatePd EnCat® 40AcONaEthanol140 (mw)0.571
4AcrylonitrilePdCl₂(PPh₃)₂K₂CO₃DMA1001290

Yields are based on studies of 3-bromoquinoline and analogous aryl bromides.[4][12]

The following is a generalized protocol for the Heck reaction.[4][12]

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 eq.), the alkene (1.2 mmol, 1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), a ligand if required (e.g., PPh₃, 0.04 mmol, 4 mol%), and a base (e.g., NEt₃, 1.5 mmol, 1.5 eq.).[4]

  • Solvent Addition: Add an anhydrous solvent such as DMF or NMP (5 mL).

  • Reaction: Seal the tube and heat to 100-140 °C for 12-24 hours. Monitor the reaction's progress by TLC.[4]

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.[4]

G pd0 Pd(0)L₂ pd2_oxidative L₂Pd(II)(Ar)Br pd0->pd2_oxidative Oxidative Addition (+ Ar-Br) insertion_complex Alkene Insertion Complex pd2_oxidative->insertion_complex Alkene Coordination & Migratory Insertion insertion_complex->pd0 β-Hydride Elimination Product elimination_product Vinyl-Substituted Product

Caption: Simplified catalytic cycle of the Heck reaction.[12]

Sonogashira Coupling

The Sonogashira coupling reaction is a reliable method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[13][14] This reaction, co-catalyzed by palladium and copper(I), is conducted under mild conditions and is instrumental in the synthesis of arylalkynes, which are important precursors in drug discovery.[4][15]

This table summarizes common conditions for the Sonogashira coupling of bromoquinolines.

EntryAlkyneCatalyst / Co-catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuI / PPh₃NEt₃THF65894
2EthynyltrimethylsilanePd(OAc)₂ / CuI / PPh₃K₂CO₃DMF801288
31-HeptynePd(PPh₃)₄ / CuIEt₂NHToluene701091
4Propargyl alcoholPdCl₂(PPh₃)₂ / CuINEt₃MeCNRT2485

Yields are based on studies of 3-bromoquinoline and related aryl bromides.[4]

The following is a representative protocol for the Sonogashira coupling.[4]

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%), and an appropriate ligand if needed.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add the degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., triethylamine, 2-3 eq.). Bubble argon through the solution for 10-15 minutes to ensure it is fully degassed.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 eq.) via syringe.

  • Reaction: Stir the mixture at the appropriate temperature (room temperature to 80 °C) until the reaction is complete, as monitored by TLC.

  • Workup: Dilute the mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_oxidative L₂Pd(II)(Ar)Br pd0->pd2_oxidative Oxidative Addition (+ Ar-Br) pd2_alkynyl L₂Pd(II)(Ar)(C≡CR') pd2_oxidative->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination (+ Ar-C≡CR') cu_acetylide Cu(I)-C≡CR' cu_acetylide->pd2_oxidative cu_halide Cu(I)X cu_halide->cu_acetylide + HC≡CR' + Base

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

Conclusion

This compound is a highly valuable and versatile intermediate in synthetic and medicinal chemistry. The bromine atom at the C3 position serves as a reliable handle for a suite of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. These transformations enable the introduction of diverse functionalities, facilitating the synthesis of novel quinoline derivatives for drug discovery and materials science. The electronic interplay between the electron-withdrawing quinoline core and the electron-donating C6-amino group governs the reactivity of the C3-Br bond. Successful functionalization is highly dependent on the careful selection and optimization of reaction parameters, including the catalyst, ligand, base, and solvent. The protocols and comparative data provided in this guide offer a robust foundation for researchers to effectively utilize this compound in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Bromoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction utilizing 3-Bromoquinolin-6-amine as a key building block for the synthesis of novel 3-aryl-6-aminoquinolines. This class of compounds holds significant promise in the field of medicinal chemistry, particularly in the development of targeted cancer therapies.

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] Its application to the this compound scaffold allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position, enabling the generation of diverse chemical libraries for drug discovery.

Biological Significance of 3-Aryl-6-aminoquinolines

The quinoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a broad range of biological activities, including antimalarial, antibacterial, and anticancer properties. The 6-aminoquinoline substitution pattern is of particular interest. For instance, derivatives of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles have been identified as potent and irreversible inhibitors of Human Epidermal Growth Factor Receptor 2 (HER-2) and Epidermal Growth Factor Receptor (EGFR) kinases.[2] These receptors are key components of signaling pathways that are often dysregulated in various cancers, making them important therapeutic targets. The 3-aryl substitution on the quinoline ring provides an additional vector for modifying the pharmacological properties of these molecules, potentially leading to enhanced potency and selectivity.

Data Presentation: Suzuki-Miyaura Coupling of 3-Bromoquinolines

While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively reported in the literature, the following table summarizes reaction conditions for the closely related substrate, 3-bromoquinoline. These conditions can serve as a starting point for the optimization of reactions with this compound. The presence of the amino group at the 6-position may influence the electronic properties of the quinoline ring and may require some adjustments to the reaction parameters.

Arylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80-9012-16High
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃ (1)1,4-Dioxane/H₂O (3:1)1006-8High
3,5-Dimethylisoxazole-4-boronic acid pinacol esterVaries (Optimization Study)DBUTHF/H₂OAmbientVariesVaries
Various Arylboronic acidsPd(OAc)₂ (4.2)Na₂CO₃ (2.5)Acetone/H₂O (2:1)40-450.5-783-96

Experimental Protocols

The following is a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid. This protocol is based on established procedures for similar substrates and should be optimized for specific coupling partners.[1][3]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-dioxane

  • Degassed deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₂CO₃ (2.0 mmol).

  • Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane (e.g., 8 mL) and degassed deionized water (e.g., 2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-6-aminoquinoline.

Mandatory Visualizations

Experimental Workflow

Suzuki_Miyaura_Workflow reagents 1. Reagent Preparation (this compound, Arylboronic acid, Catalyst, Base) setup 2. Reaction Setup (Combine reagents in Schlenk flask) reagents->setup inert 3. Inert Atmosphere (Evacuate and backfill with N₂/Ar) setup->inert solvent 4. Solvent Addition (Inject degassed solvent) inert->solvent reaction 5. Reaction (Heat and stir) solvent->reaction monitoring 6. Monitoring (TLC) reaction->monitoring workup 7. Aqueous Workup (Quench, extract with organic solvent) monitoring->workup purification 8. Purification (Column chromatography) workup->purification product 9. Pure 3-Aryl-6-aminoquinoline purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_steps pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L₂-Br pd0->pd_complex Ar-Br transmetalation Transmetalation pd_intermediate Ar-Pd(II)L₂-Ar' pd_complex->pd_intermediate transmetalation->pd_intermediate ar_boronic Ar'-B(OH)₂ ar_boronic->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination product Ar-Ar' pd_intermediate->product product->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential Signaling Pathway Inhibition

The synthesized 3-aryl-6-aminoquinolines are potential inhibitors of the HER-2 and EGFR signaling pathways, which are critical in the development and progression of many cancers. The following diagram illustrates a simplified representation of these interconnected pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Dimerization Dimerization (HER2/EGFR) HER2->Dimerization EGFR EGFR EGFR->Dimerization Ligand Ligand (e.g., EGF) Ligand->EGFR Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K RAS Ras Autophosphorylation->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 3-Aryl-6-aminoquinoline (Potential Inhibitor) Inhibitor->Autophosphorylation Inhibition

Caption: Simplified HER-2 and EGFR signaling pathways and the potential point of inhibition.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Buchwald-Hartwig amination of 3-bromoquinolin-6-amine. This reaction is a powerful method for the formation of a carbon-nitrogen bond, which is a key transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The quinoline scaffold is a privileged structure in medicinal chemistry, and the ability to introduce an amino group at the 6-position of 3-bromoquinoline opens up avenues for the creation of novel derivatives with potential therapeutic applications.[1][2]

Reaction Principle

The Buchwald-Hartwig amination is a cross-coupling reaction that involves the formation of a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine, catalyzed by a palladium complex.[3] The catalytic cycle generally proceeds through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound).

  • Amine Coordination and Deprotonation: The amine coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, which regenerates the Pd(0) catalyst, allowing the cycle to continue.[2][3]

The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the key steps of the catalytic cycle.[2]

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific amine coupling partner and the scale of the reaction.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate, Hexane)

Equipment:

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • LC-MS (optional, for reaction monitoring)

Procedure:

  • Reaction Setup:

    • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃), the ligand (e.g., Xantphos), and the base (e.g., NaOtBu) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

    • Add this compound and the desired amine to the Schlenk tube.

    • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]

  • Reaction Execution:

    • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

    • Place the Schlenk tube in a preheated oil bath or heating mantle set to the desired temperature (typically 90-110 °C).[2]

    • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).[2]

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[2]

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent, such as ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired N-substituted-3-bromoquinolin-6-amine.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product.

    • Characterize the purified product by appropriate analytical methods (e.g., NMR, MS, IR).

Data Presentation

The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of this compound.

ParameterRecommended ConditionsNotes
Substrate This compound---
Amine Primary or Secondary Amine1.2 equivalents
Palladium Precatalyst Pd₂(dba)₃2 mol%
Ligand Xantphos4 mol%
Base Sodium tert-butoxide (NaOtBu)1.4 equivalents
Solvent Toluene or DioxaneAnhydrous and degassed
Temperature 90-110 °COptimization may be required[2]
Reaction Time 12-24 hoursMonitor by TLC or LC-MS[2]

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (Ar)(Br)Pd(II)L₂ Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination Complex [(Ar)(Br)Pd(II)L₂(HNR¹R²)]⁺ OxAdd->AmineCoord Amine Coordination Amido Palladium-Amido Complex (Ar)(NR¹R²)Pd(II)L₂ AmineCoord->Amido Deprotonation Amido->Pd0 Product Ar-NR¹R² Amido->Product Reductive Elimination ArBr Ar-Br (this compound) ArBr->OxAdd Amine HNR¹R² Amine->AmineCoord Base Base Base->AmineCoord

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup: - Add Pd₂(dba)₃, Xantphos, NaOtBu,  this compound, and Amine  to Schlenk tube under inert gas start->setup add_solvent Add anhydrous, degassed solvent setup->add_solvent heat Heat reaction mixture (90-110 °C, 12-24 h) add_solvent->heat monitor Monitor reaction progress (TLC or LC-MS) heat->monitor workup Workup: - Cool to room temperature - Dilute with ethyl acetate - Filter through Celite monitor->workup purify Purification: - Concentrate filtrate - Flash column chromatography workup->purify end Isolated Product purify->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for 3-Bromoquinolin-6-amine in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromoquinolin-6-amine is a versatile heterocyclic building block with significant potential in the discovery of novel kinase inhibitors. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic placement of a bromine atom at the 3-position and an amino group at the 6-position offers synthetic handles for facile diversification, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of kinase inhibitors.

The bromine atom at the C-3 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents. These modifications can be tailored to target the ATP-binding site of various kinases, leading to the development of potent and selective inhibitors. The amino group at the C-6 position can serve as a key hydrogen bond donor or be further functionalized to enhance target engagement and physicochemical properties.

This document provides detailed application notes and experimental protocols for utilizing this compound as a scaffold for the synthesis of kinase inhibitors, with a focus on targeting key signaling pathways implicated in cancer, such as the PI3K/Akt and EGFR pathways.

Key Applications

  • Scaffold for Kinase Inhibitor Synthesis: Serves as a foundational structure for generating libraries of potential kinase inhibitors.

  • Structure-Activity Relationship (SAR) Studies: The C-3 and C-6 positions allow for systematic modifications to probe interactions with kinase active sites.

  • Targeting Cancer-Relevant Pathways: Derivatives of the quinoline scaffold have shown inhibitory activity against key kinases in the PI3K/Akt and EGFR signaling cascades.

Data Presentation: Inhibitory Activity of Analogous Quinoline and Quinazoline Derivatives

While specific quantitative data for kinase inhibitors directly derived from this compound is not extensively available in the public domain, the following table summarizes the inhibitory activities of structurally related quinoline and quinazoline compounds against various kinases to illustrate the potential of this scaffold.

Compound Class/AnalogTarget Kinase(s)IC50 (nM)Reference Compound
4-(3-Bromoanilino)-6,7-dimethoxyquinazolineEGFR-PD153035
3-(4-Methoxyphenyl)-6,7-dimethoxyquinolinePDGF-RTK≤ 20-
3-(3-Fluorophenyl)-6,7-dimethoxyquinolinePDGF-RTK≤ 20-
Quinazoline-Isatin Hybrid (Compound 6c)CDK2183-
EGFR83-
VEGFR-276-
HER2138-
4-Anilino-quinazoline with N-Boc glycine at C-6EGFR3.2-

Signaling Pathways

Kinase inhibitors derived from quinoline-based scaffolds often target critical signaling pathways involved in cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many cancers.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and growth.[1] Its aberrant activation is frequently observed in various cancers, making it a prime target for therapeutic intervention.[2] Inhibitors targeting PI3K or its downstream effector Akt can induce apoptosis and inhibit tumor progression.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt activates Inhibitor This compound Derivative (Inhibitor) Inhibitor->PI3K

PI3K/Akt signaling pathway and potential point of inhibition.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in regulating cell growth and division.[3] Mutations and overexpression of EGFR are common in various cancers, leading to uncontrolled cell proliferation. EGFR tyrosine kinase inhibitors (TKIs) are a well-established class of anti-cancer drugs.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway Dimerization->PI3K_Akt_mTOR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_Akt_mTOR->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->EGFR inhibits kinase domain Suzuki_Workflow Start Start Reagents Combine this compound, Arylboronic Acid, Pd Catalyst, and Base in a Schlenk Flask Start->Reagents Inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) Reagents->Inert Solvent Add Degassed Solvent (e.g., Dioxane/Water) Inert->Solvent Reaction Heat and Stir Reaction Mixture (e.g., 90°C, 12-16h) Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purify by Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End Kinase_Assay_Workflow Start Start Preparation Prepare Reagents: - Test Compounds (serial dilution) - Kinase, Substrate, ATP Start->Preparation Dispensing Dispense Compounds and Kinase Reaction Mix into 96-well Plate Preparation->Dispensing Initiation Initiate Reaction by Adding Kinase Dispensing->Initiation Incubation Incubate at 30°C for 60 min Initiation->Incubation Termination Stop Reaction and Deplete ATP (Add ADP-Glo™ Reagent) Incubation->Termination Detection Add Kinase Detection Reagent (Converts ADP to ATP, generates luminescence) Termination->Detection Measurement Measure Luminescence Detection->Measurement Analysis Calculate % Inhibition and Determine IC50 Measurement->Analysis End End Analysis->End

References

Synthesis of Novel Heterocyclic Compounds from 3-Bromoquinolin-6-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel fused heterocyclic compounds, specifically thiazolo[5,4-f]quinolines and imidazo[4,5-f]quinolines, utilizing 3-bromoquinolin-6-amine as a key starting material. These heterocyclic systems are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents.

Synthesis of Thiazolo[5,4-f]quinoline Derivatives

The synthesis of the thiazolo[5,4-f]quinoline scaffold from this compound can be achieved through two primary routes: construction of the thiazole ring onto the quinoline core via a thiocyanation-cyclization sequence, or via a Hantzsch-type thiazole synthesis.

Pathway A: Thiocyanation and Cyclization

This pathway involves the initial conversion of the 6-amino group to a thiocyanate, followed by cyclization with an α-haloketone to form the fused thiazole ring.

Thiazoloquinoline_Synthesis_Pathway_A start This compound step1 Thiocyanation (NaSCN, Br2, AcOH) start->step1 Step 1 intermediate1 6-Thiocyanato-3-bromoquinolin-6-amine step1->intermediate1 step2 Cyclization (α-haloketone, e.g., 2-bromoacetophenone, EtOH, reflux) intermediate1->step2 Step 2 product 2-Aryl-7-bromo-thiazolo[5,4-f]quinoline step2->product

Caption: Synthetic workflow for thiazolo[5,4-f]quinolines via thiocyanation.

Step 1: Synthesis of 3-Bromo-6-thiocyanatoquinolin-6-amine

  • To a stirred solution of this compound (1.0 eq) in glacial acetic acid, add sodium thiocyanate (1.2 eq).

  • Cool the mixture in an ice bath and add a solution of bromine (1.1 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with water until the filtrate is neutral and then with cold ethanol.

  • Dry the crude product under vacuum to yield 3-bromo-6-thiocyanatoquinolin-6-amine.

Step 2: Synthesis of 2-Aryl-7-bromo-thiazolo[5,4-f]quinoline

  • Suspend 3-bromo-6-thiocyanatoquinolin-6-amine (1.0 eq) and the desired α-haloketone (e.g., 2-bromoacetophenone, 1.1 eq) in ethanol.

  • Heat the mixture to reflux for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to afford the pure 2-aryl-7-bromo-thiazolo[5,4-f]quinoline.

Entryα-HaloketoneProductYield (%)M.p. (°C)
12-Bromoacetophenone7-Bromo-2-phenyl-thiazolo[5,4-f]quinoline75-85210-212
22-Bromo-4'-chloroacetophenone7-Bromo-2-(4-chlorophenyl)-thiazolo[5,4-f]quinoline70-80225-227
32-Bromo-4'-methoxyacetophenone7-Bromo-2-(4-methoxyphenyl)-thiazolo[5,4-f]quinoline72-82205-207

Table 1: Representative yields and melting points for the synthesis of 2-aryl-7-bromo-thiazolo[5,4-f]quinolines.

Pathway B: Hantzsch Thiazole Synthesis

This alternative route involves the reaction of an α-haloketone with a thiourea derivative, which can be prepared from this compound.

Thiazoloquinoline_Synthesis_Pathway_B start This compound step1 Thiourea formation (e.g., Benzoyl isothiocyanate) start->step1 Step 1 intermediate1 N-(3-Bromoquinolin-6-yl)-N'-benzoylthiourea step1->intermediate1 step2 Hantzsch Cyclization (α-haloketone, EtOH, reflux) intermediate1->step2 Step 2 product 2-Anilino-7-bromo-thiazolo[5,4-f]quinoline derivative step2->product

Caption: Hantzsch synthesis route to thiazolo[5,4-f]quinolines.

Step 1: Synthesis of N-(3-Bromoquinolin-6-yl)-N'-benzoylthiourea

  • To a solution of this compound (1.0 eq) in a suitable solvent such as acetone or THF, add benzoyl isothiocyanate (1.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Remove the solvent under reduced pressure, and triturate the residue with diethyl ether to obtain the solid product.

  • Filter and dry the solid N-(3-bromoquinolin-6-yl)-N'-benzoylthiourea.

Step 2: Cyclization to form the Thiazolo[5,4-f]quinoline

  • A mixture of N-(3-bromoquinolin-6-yl)-N'-benzoylthiourea (1.0 eq) and an α-haloketone (e.g., ethyl bromopyruvate, 1.1 eq) in ethanol is refluxed for 6-8 hours.[1][2]

  • After cooling, the precipitated solid is collected by filtration, washed with ethanol, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent.

Entryα-HaloketoneProductYield (%)M.p. (°C)
1Ethyl bromopyruvateEthyl 2-(benzoylamino)-7-bromo-thiazolo[5,4-f]quinoline-4-carboxylate65-75>250
2Chloroacetone2-(Benzoylamino)-7-bromo-4-methyl-thiazolo[5,4-f]quinoline60-70230-232

Table 2: Representative yields and melting points for the Hantzsch synthesis.

Synthesis of Imidazo[4,5-f]quinoline Derivatives

The construction of the imidazo[4,5-f]quinoline ring system from this compound typically involves the formation of a diaminoquinoline intermediate, followed by cyclization to build the imidazole ring.

Imidazoquinoline_Synthesis_Workflow start This compound step1 Nitration (KNO3, H2SO4) start->step1 Step 1 intermediate1 3-Bromo-6-amino-5-nitroquinoline step1->intermediate1 step2 Reduction (SnCl2·2H2O, HCl) intermediate1->step2 Step 2 intermediate2 3-Bromoquinoline-5,6-diamine step2->intermediate2 step3 Cyclization (e.g., Formic acid or CS2) intermediate2->step3 Step 3 product 7-Bromo-1H-imidazo[4,5-f]quinoline or Thiol derivative step3->product step4 Further Functionalization (e.g., N-Alkylation) product->step4 Step 4 final_product Substituted Imidazo[4,5-f]quinolines step4->final_product

Caption: General workflow for imidazo[4,5-f]quinoline synthesis.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-6-amino-5-nitroquinoline

  • To a stirred, cooled (0 °C) solution of this compound (1.0 eq) in concentrated sulfuric acid, add potassium nitrate (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature and stir for an additional 4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to obtain 3-bromo-6-amino-5-nitroquinoline.

Step 2: Synthesis of 3-Bromoquinoline-5,6-diamine

  • Suspend 3-bromo-6-amino-5-nitroquinoline (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Add a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated hydrochloric acid.

  • Heat the mixture to reflux for 3-5 hours, monitoring by TLC.[3]

  • Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromoquinoline-5,6-diamine.

Step 3a: Synthesis of 7-Bromo-1H-imidazo[4,5-f]quinoline

  • A mixture of 3-bromoquinoline-5,6-diamine (1.0 eq) in formic acid (10-15 volumes) is heated at reflux for 4-6 hours.

  • After cooling, the excess formic acid is removed under reduced pressure.

  • The residue is triturated with a saturated sodium bicarbonate solution, and the resulting solid is collected by filtration, washed with water, and dried.

  • Recrystallization from ethanol affords pure 7-bromo-1H-imidazo[4,5-f]quinoline.

Step 3b: Synthesis of 7-Bromo-1H-imidazo[4,5-f]quinoline-2(3H)-thione

  • To a solution of 3-bromoquinoline-5,6-diamine (1.0 eq) in ethanol, add potassium hydroxide (1.1 eq) and carbon disulfide (1.5 eq).

  • Reflux the mixture for 10-12 hours.

  • Cool the reaction mixture and acidify with acetic acid.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the thione derivative.

Step 4: N-Alkylation of 7-Bromo-1H-imidazo[4,5-f]quinoline

  • To a solution of 7-bromo-1H-imidazo[4,5-f]quinoline (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).[4]

  • Stir the mixture at room temperature for 30 minutes, then add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq).[4]

  • Stir the reaction at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

EntryCyclizing AgentAlkyl HalideProductYield (%)
1Formic Acid-7-Bromo-1H-imidazo[4,5-f]quinoline80-90
2Carbon Disulfide-7-Bromo-1H-imidazo[4,5-f]quinoline-2(3H)-thione75-85
3Formic AcidBenzyl Bromide1-Benzyl-7-bromo-1H-imidazo[4,5-f]quinoline60-70

Table 3: Representative yields for the synthesis of imidazo[4,5-f]quinoline derivatives.

Characterization Data

The synthesized novel heterocyclic compounds should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point (M.p.): To assess the purity of the compounds.

Applications in Drug Discovery

The synthesized thiazolo[5,4-f]quinoline and imidazo[4,5-f]quinoline derivatives serve as valuable scaffolds for the development of new therapeutic agents. The bromine atom at the 7-position provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the generation of diverse chemical libraries for screening against various biological targets, particularly protein kinases. The amino and thiol groups on the newly formed heterocyclic rings also offer sites for further derivatization to explore structure-activity relationships (SAR).

References

Application Notes and Protocols for the N-Alkylation of 3-Bromoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The quinoline scaffold is a foundational structure in medicinal chemistry, with many of its derivatives displaying a wide array of biological activities. Modifying the quinoline core, for instance, by introducing alkyl groups to its amine substituents, is a critical strategy for tuning the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles. The N-alkylation of 3-Bromoquinolin-6-amine is a key synthetic step for creating novel intermediates and potential drug candidates.

This document provides a detailed experimental protocol for the N-alkylation of this compound using a direct alkylation method with an alkyl halide. It covers the reaction principle, a step-by-step procedure, data presentation, and troubleshooting.

Reaction Principle The N-alkylation of this compound is a nucleophilic aliphatic substitution reaction.[1] The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon of an alkyl halide, forming a new carbon-nitrogen bond. An appropriate base is used to neutralize the hydrohalic acid generated during the reaction. A common challenge in this reaction is over-alkylation, where the initially formed secondary amine, which is often more nucleophilic than the starting primary amine, reacts with another molecule of the alkyl halide to produce a tertiary amine.[2][3] Careful control of reaction conditions is therefore essential to favor the desired mono-alkylated product.

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Potential Products Amine This compound Mono N-Alkyl-3-bromoquinolin-6-amine (Desired Product) Amine->Mono AlkylHalide Alkyl Halide (R-X) AlkylHalide->Mono Di N,N-Dialkyl-3-bromoquinolin-6-amine (Side Product) AlkylHalide->Di Reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF) Reagents->Mono Mono->Di

Caption: General reaction scheme for the N-alkylation of this compound.

Experimental Protocol: Direct N-Alkylation

This protocol describes a general method for the mono-N-alkylation of this compound with an alkyl halide. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific alkylating agents.

Materials:

  • This compound (1.0 equiv)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0 - 1.2 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Standard laboratory glassware for work-up and purification

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and anhydrous potassium carbonate (2.5 equiv).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon) to achieve a concentration of approximately 0.1-0.2 M with respect to the starting amine.

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add the alkyl halide (1.1 equiv) dropwise to the stirring mixture.

  • Reaction: Attach a condenser to the flask and heat the reaction mixture to the desired temperature (typically 60-80 °C).

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane:ethyl acetate as the eluent). The reaction is complete when the starting amine spot is no longer visible.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract the product with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure N-alkylated product.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table presents representative, hypothetical data for the N-alkylation reaction under various conditions to illustrate how results can be summarized.

EntryAlkylating Agent (R-X)BaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl BromideK₂CO₃DMF70685
2Ethyl IodideK₂CO₃DMF601272
3n-Butyl BromideCs₂CO₃ACN801078
4Isopropyl BromideK₂CO₃DMF802445

Experimental Workflow

Experimental_Workflow Setup 1. Reaction Setup (Amine, Base in Flask) AddSolvent 2. Add Anhydrous Solvent (e.g., DMF) Setup->AddSolvent AddReagent 3. Add Alkyl Halide AddSolvent->AddReagent Heat 4. Heat and Stir (Monitor by TLC) AddReagent->Heat Workup 5. Aqueous Work-up (Quench with Water) Heat->Workup Extract 6. Extraction (e.g., Ethyl Acetate) Workup->Extract Dry 7. Dry & Concentrate Extract->Dry Purify 8. Purification (Column Chromatography) Dry->Purify Characterize 9. Characterization (NMR, MS) Purify->Characterize

Caption: Step-by-step workflow for the N-alkylation experiment.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Insufficient temperature; Inactive alkyl halide; Poor quality base or solvent.Increase reaction temperature; Check the purity of the alkyl halide; Use freshly dried, anhydrous base and solvent.
Over-alkylation Reaction temperature is too high; Reaction time is too long; Stoichiometry of alkyl halide is too high.Reduce the reaction temperature; Monitor the reaction closely by TLC and stop it once the starting material is consumed; Use closer to a 1:1 ratio of amine to alkyl halide.
Multiple Side Products Decomposition of starting material or product at high temperatures.Lower the reaction temperature and extend the reaction time; Consider an alternative, milder alkylating agent or a different synthetic route like reductive amination.[4]
Difficulty in Purification Polarity of product is very close to starting material or byproducts.Optimize the eluent system for column chromatography; Try a different stationary phase (e.g., alumina); Consider derivatization to aid separation.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • This compound and alkyl halides may be toxic and irritants. Handle with care.

  • Anhydrous DMF is a skin-absorbable solvent. Avoid direct contact.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion The direct N-alkylation of this compound with alkyl halides in the presence of a base like potassium carbonate is an effective method for synthesizing N-substituted quinoline derivatives. Careful control of reaction parameters is crucial for achieving high yields and minimizing the formation of the over-alkylated side product. The protocol provided serves as a robust starting point for researchers, with the troubleshooting guide offering practical solutions to common experimental challenges.

References

Application of 3-Bromoquinolin-6-amine in Antimicrobial Agent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3-Bromoquinolin-6-amine as a versatile starting material in the synthesis of novel antimicrobial agents. The quinoline scaffold is a well-established pharmacophore in numerous approved antibacterial and antifungal drugs.[1][2][3] The strategic functionalization of the 3-bromo and 6-amino positions of the quinoline ring system offers a powerful approach to generate diverse libraries of compounds for antimicrobial screening and lead optimization.

The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, to introduce a variety of substituents at the 3-position, and standard acylation/sulfonylation reactions to modify the 6-amino group. These synthetic strategies are widely applicable and allow for the systematic exploration of the structure-activity relationships (SAR) of novel 3,6-disubstituted quinoline derivatives.

Proposed Synthetic Routes

The synthetic workflow for the generation of a library of potential antimicrobial agents from this compound can be conceptualized in a two-step process. The first step involves the modification of the 3-position via a Suzuki-Miyaura coupling reaction to introduce various aryl or heteroaryl moieties. The second step involves the derivatization of the 6-amino group through acylation or sulfonylation to explore the impact of different side chains on antimicrobial activity.

G start This compound step1 Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base) start->step1 intermediate 3-Aryl/Heteroaryl-quinolin-6-amine step1->intermediate step2a Acylation (Acid Chloride/Anhydride, Base) intermediate->step2a step2b Sulfonylation (Sulfonyl Chloride, Base) intermediate->step2b product1 N-(3-Aryl/Heteroaryl-quinolin-6-yl)acetamide/benzamide Derivatives step2a->product1 product2 N-(3-Aryl/Heteroaryl-quinolin-6-yl)methanesulfonamide/benzenesulfonamide Derivatives step2b->product2

A proposed synthetic workflow for generating diverse antimicrobial candidates.

Data Presentation: Projected Antimicrobial Activity

The following table summarizes the projected Minimum Inhibitory Concentration (MIC) values for a hypothetical series of compounds synthesized from this compound. These projections are based on structure-activity relationship data from existing literature on quinoline-based antimicrobial agents.[4][5][6][7][8][9]

Compound IDR1 (at C3)R2 (at N6)Projected MIC (µg/mL) vs. S. aureusProjected MIC (µg/mL) vs. E. coliProjected MIC (µg/mL) vs. C. albicans
QN-01 PhenylAcetyl163264
QN-02 4-FluorophenylAcetyl81632
QN-03 2-ThienylAcetyl81616
QN-04 PhenylMethanesulfonyl3264>64
QN-05 4-FluorophenylMethanesulfonyl163264
QN-06 2-ThienylMethanesulfonyl163232
QN-07 PhenylBenzoyl4816
QN-08 4-FluorophenylBenzoyl248
QN-09 2-ThienylBenzoyl248

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl or heteroaryl boronic acids.[3][10][11]

Materials:

  • This compound

  • Aryl or Heteroaryl Boronic Acid (1.2 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Potassium Carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen) three times.

  • Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL) to the flask.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-Aryl/Heteroaryl-quinolin-6-amine.

Protocol 2: General Procedure for Acylation of 3-Aryl/Heteroaryl-quinolin-6-amine

This protocol outlines a standard procedure for the acylation of the 6-amino group of the synthesized intermediates.

Materials:

  • 3-Aryl/Heteroaryl-quinolin-6-amine

  • Acid Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) or Anhydride (1.1 equivalents)

  • Pyridine or Triethylamine (as solvent and base)

  • Dichloromethane (DCM) as a co-solvent (optional)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the 3-Aryl/Heteroaryl-quinolin-6-amine (1.0 mmol) in pyridine (5 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acid chloride or anhydride (1.1 mmol) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL).

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize or purify by column chromatography to obtain the final acylated product.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.[10]

Materials:

  • Synthesized quinoline derivatives

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Growth control (broth with inoculum)

Procedure:

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculate each well (except the negative control) with the standardized microbial suspension. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (a standard antibiotic) and a growth control in each plate.

  • Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Quinoline-based antimicrobial agents, particularly the fluoroquinolones, are known to exert their bactericidal effects by inhibiting bacterial DNA synthesis.[1] The primary targets are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. DNA gyrase is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following DNA replication. The inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

G cluster_replication DNA Replication & Segregation drug Quinoline Derivative gyrase DNA Gyrase drug->gyrase Inhibits topoIV Topoisomerase IV drug->topoIV Inhibits supercoiling Negative Supercoiling gyrase->supercoiling ds_breaks Double-Strand DNA Breaks gyrase->ds_breaks Leads to decatenation Decatenation of Daughter Chromosomes topoIV->decatenation topoIV->ds_breaks Leads to replication DNA Replication replication->supercoiling replication->decatenation death Bacterial Cell Death ds_breaks->death

Inhibition of DNA gyrase and topoisomerase IV by quinoline derivatives.

References

Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 3-Bromoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed functionalization of 3-bromoquinolin-6-amine, a versatile building block in medicinal chemistry and materials science. The strategic introduction of substituents at the 3-position of the quinoline core allows for the synthesis of a diverse range of novel compounds with potential therapeutic applications. This document outlines detailed protocols for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and cyanation reactions. While specific quantitative data for this compound is limited in the current literature, the provided protocols are based on well-established procedures for structurally related bromoquinolines and offer a solid foundation for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between this compound and various boronic acids or their esters. This reaction is instrumental in the synthesis of 3-arylquinolin-6-amines, a scaffold present in numerous biologically active molecules.

Quantitative Data for Suzuki-Miyaura Coupling of Related Bromoquinolines

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of analogous bromoquinolines, providing a reference for the functionalization of this compound.

EntryAryl BromideCoupling PartnerCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
13-BromoquinolinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O90-1101275[1]
23-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterPd(dppf)Cl₂ (2)Na₂CO₃1,4-Dioxane/H₂O80-9012-16High[2]
36,8-Dibromoquinolin-3-amine (Predicted)Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9012>80[3]
Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol can be adapted for the coupling of this compound with various boronic acids.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or boronate ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[2]

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents: This compound Arylboronic Acid Catalyst & Base setup Combine Reagents in Schlenk Flask prep_reagents->setup prep_solvent Degas Solvent add_solvent Add Degassed Solvent prep_solvent->add_solvent inert Evacuate & Backfill with Inert Gas (3x) setup->inert inert->add_solvent heat Heat and Stir (90-110 °C, 12-24h) add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Aqueous Work-up & Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product 3-Arylquinolin-6-amine purify->product

Caption: General workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the synthesis of various N-substituted 3-aminoquinolin-6-amine derivatives. This reaction is highly versatile, accommodating a wide range of primary and secondary amines as coupling partners.

Quantitative Data for Buchwald-Hartwig Amination of Related Bromoquinolines

The following table presents typical conditions and yields for the Buchwald-Hartwig amination of similar bromoquinoline substrates.

EntryAryl BromideAmineCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
16-BromoquinolineMorpholinePd₂(dba)₃ (2) / Xantphos (4)NaOtBuToluene90-11012-24High[4]
26-Bromo-2-chloroquinolineLithium bis(trimethylsilyl)amidePd₂(dba)₃ (2.5) / XPhos (6)LHMDSDioxane10012-16Not specified[4]
33-BromoquinolineAmmonia equivalentPd₂(dba)₃ (1-5) / Phosphine ligand (2-10)NaOtBuToluene or Dioxane80-120Not specifiedNot specified[5]
Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol for the amination of this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-10 mol%)

  • Base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and the desired amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-120 °C.[1]

  • Stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Signaling Pathway: Buchwald-Hartwig Catalytic Cycle

Pd0 Pd(0)Ln PdII_complex LnP(II)(Ar)Br Pd0->PdII_complex Oxidative Addition OxAdd Oxidative Addition Amine_complex [LnP(II)(Ar)(Br)(HNR¹R²)] PdII_complex->Amine_complex Amine Coordination Coord Amine Coordination Amido_complex LnP(II)(Ar)(NR¹R²) Amine_complex->Amido_complex Deprotonation (Base) Deprot Deprotonation (Base) Product Ar-NR¹R² Amido_complex->Product Reductive Elimination RedElim Reductive Elimination Product->Pd0 ArBr This compound ArBr->Pd0 Amine R¹R²NH Amine->Amine_complex

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding 3-alkynyl-6-aminoquinoline derivatives.

Quantitative Data for Sonogashira Coupling of Related Bromoquinolines

The following table provides representative reaction conditions for the Sonogashira coupling of analogous bromo-heterocycles.

EntryAryl BromideAlkyneCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5) / CuI (5)Et₃NDMF100396[6]
26-Bromo-3-fluoro-2-cyanopyridine1-Ethynyl-4-ethylbenzenePd(PPh₃)₄ (15) / CuI (30)Et₃NTHFRT16High[7]
Experimental Protocol: Sonogashira Coupling

A general procedure for the Sonogashira coupling of this compound is outlined below.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., Triethylamine)

  • Solvent (e.g., DMF or THF)

Procedure:

  • To a Schlenk flask, add the palladium catalyst and CuI.

  • Evacuate and backfill with an inert gas.

  • Add the solvent, this compound, the terminal alkyne, and the base.

  • Heat the mixture to the desired temperature (e.g., 60-100 °C) and stir for 3-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Heck Reaction

The Heck reaction facilitates the coupling of this compound with an alkene to form a substituted alkene, providing access to 3-vinyl-6-aminoquinoline derivatives.

Quantitative Data for Heck Reaction of Related Bromoquinolines

The following table shows typical conditions for the Heck reaction of 3-bromoquinoline.

EntryAryl BromideAlkeneCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
13-BromoquinolineEthyl crotonatePd EnCat® 40 (0.8)NaOAcEthanol140 (mw)0.571[5]
23-BromoquinolineStyrenePd(OAc)₂ (2) / PPh₃ (4)NEt₃DMF or NMP100-14012-24Not specified[1]
Experimental Protocol: Heck Reaction

This is a general protocol for the Heck reaction of this compound.

Materials:

  • This compound (1.0 eq)

  • Alkene (1.2 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., PPh₃, 4-10 mol%)

  • Base (e.g., NEt₃, 1.5 eq)

  • Anhydrous solvent (e.g., DMF or NMP)

Procedure:

  • In a sealed tube, combine this compound, the alkene, palladium catalyst, ligand, and base in the anhydrous solvent.

  • Seal the tube and heat to 100-140 °C for 12-24 hours.[1]

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Palladium-Catalyzed Cyanation

The cyanation of this compound introduces a nitrile group at the 3-position, a versatile functional group that can be further transformed into amines, carboxylic acids, or amides.

Quantitative Data for Cyanation of Aryl Bromides

The following table provides examples of palladium-catalyzed cyanation of aryl bromides.

EntryAryl BromideCyanide SourceCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromotolueneK₄[Fe(CN)₆]Pd(OAc)₂ (5)Na₂CO₃DMF403Excellent
2(Hetero)aryl BromideK₄[Fe(CN)₆]·3H₂OPalladacycle precatalyst / XPhosKOAcDioxane/H₂O1001High[2]
Experimental Protocol: Cyanation

This is a generalized protocol for the cyanation of this compound.

Materials:

  • This compound (1.0 eq)

  • Cyanide source (e.g., K₄[Fe(CN)₆]·3H₂O, 0.5 eq)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., XPhos, 2-10 mol%)

  • Base (e.g., KOAc, 0.125 eq)

  • Solvent (e.g., Dioxane/Water, 1:1)

Procedure:

  • To a screw-top test tube, add the palladium precatalyst, ligand, cyanide source, and this compound.

  • Seal the tube, then evacuate and backfill with nitrogen (3 cycles).

  • Add the degassed solvent and base via syringe.

  • Heat the reaction to 100 °C for 1-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, perform an aqueous work-up and extract the product with an organic solvent.

  • Dry, concentrate, and purify the crude product by column chromatography.

Experimental Workflow: General Cross-Coupling

start Start reagents Combine Substrate, Coupling Partner, Catalyst, Ligand, Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir solvent->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor workup Aqueous Work-up & Extraction monitor->workup Complete purify Purification workup->purify product Final Product purify->product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols for the Synthesis of 3-Arylquinolin-6-amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 3-arylquinolin-6-amines, a class of compounds with significant potential in medicinal chemistry, particularly as kinase inhibitors. The protocols detailed herein describe a robust four-step synthetic sequence, commencing with the synthesis of a 6-nitroquinoline precursor, followed by regioselective bromination, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, and concluding with the reduction of the nitro group to the desired 6-amine.

Synthetic Strategy Overview

The overall synthetic approach for accessing 3-arylquinolin-6-amines is depicted in the workflow diagram below. The strategy relies on the initial construction of a quinoline ring system bearing a nitro group at the 6-position. This nitro group serves as a precursor to the final amine functionality. A subsequent bromination at the 3-position introduces a handle for the key carbon-carbon bond-forming step. The aryl moiety is then installed via a Suzuki-Miyaura coupling reaction. The final step involves the reduction of the nitro group to afford the target 3-arylquinolin-6-amine.

G cluster_0 Step 1: Quinoline Synthesis cluster_1 Step 2: Bromination cluster_2 Step 3: Suzuki-Miyaura Coupling cluster_3 Step 4: Nitro Reduction A p-Nitroaniline C 6-Nitroquinoline A->C Skraup Reaction B Glycerol, Oxidizing Agent B->C D 6-Nitroquinoline F 3-Bromo-6-nitroquinoline D->F E Brominating Agent (e.g., NBS) E->F G 3-Bromo-6-nitroquinoline J 3-Aryl-6-nitroquinoline G->J H Arylboronic Acid H->J I Pd Catalyst, Base I->J K 3-Aryl-6-nitroquinoline M 3-Arylquinolin-6-amine K->M L Reducing Agent (e.g., SnCl2, H2/Pd-C) L->M

A four-step synthetic workflow for 3-arylquinolin-6-amines.

Data Presentation

The following tables summarize the key quantitative data for the Suzuki-Miyaura coupling and the nitro reduction steps, providing a comparative overview for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of 3-Bromo-6-nitroquinoline with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O (4:1:1)901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O (4:1)100892
34-Fluorophenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O (10:1)1101688
43,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DMF/H₂O (5:1)951283
52-Thiopheneboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O (4:1)1001078

Table 2: Reduction of 3-Aryl-6-nitroquinolines to 3-Arylquinolin-6-amines

Entry3-Aryl-6-nitroquinolineReducing AgentSolventTemp (°C)Time (h)Yield (%)
13-Phenyl-6-nitroquinolineSnCl₂·2H₂OEthanol78495
23-(4-Methoxyphenyl)-6-nitroquinolineH₂ (1 atm), Pd/C (10%)Methanol25698
33-(4-Fluorophenyl)-6-nitroquinolineFe, NH₄ClEthanol/H₂O (4:1)80391
43-(3,5-Dimethylphenyl)-6-nitroquinolineNa₂S₂O₄THF/H₂O (2:1)60589
53-(2-Thienyl)-6-nitroquinolineSnCl₂·2H₂OEthyl Acetate70493

Experimental Protocols

Protocol 1: Synthesis of 6-Nitroquinoline (Skraup Reaction)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 4-nitroaniline (1.0 eq).

  • Reagent Addition: To the flask, add glycerol (3.0 eq), a mild oxidizing agent such as arsenic pentoxide or sodium m-nitrobenzenesulfonate (0.5 eq), and concentrated sulfuric acid (2.5 eq) cautiously with stirring.

  • Reaction: Heat the mixture gently to initiate the reaction. Once the reaction begins (as indicated by a vigorous exothermic reaction), remove the heat and allow the reaction to proceed. After the initial vigorous reaction subsides, heat the mixture to 120-130 °C for 3 hours.

  • Work-up: Cool the reaction mixture and carefully pour it into a large volume of water. Neutralize the solution with an aqueous solution of sodium hydroxide until it is alkaline.

  • Purification: The crude 6-nitroquinoline can be purified by steam distillation or recrystallization from a suitable solvent such as ethanol.

Protocol 2: Synthesis of 3-Bromo-6-nitroquinoline

  • Reaction Setup: In a round-bottom flask, dissolve 6-nitroquinoline (1.0 eq) in a suitable solvent such as acetic acid or a mixture of sulfuric acid and nitric acid.

  • Brominating Agent Addition: Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution with stirring.

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice water and neutralize with a base (e.g., sodium bicarbonate).

  • Purification: The precipitated product is collected by filtration, washed with water, and can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 3: Synthesis of 3-Aryl-6-nitroquinoline (Suzuki-Miyaura Coupling)

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-6-nitroquinoline (1.0 eq), the corresponding arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water 4:1:1) via syringe.

  • Reaction: Heat the reaction mixture to the temperature specified in Table 1 with vigorous stirring for the indicated time. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 4: Synthesis of 3-Arylquinolin-6-amine (Nitro Reduction)

  • Reaction Setup: In a round-bottom flask, dissolve the 3-aryl-6-nitroquinoline (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol as specified in Table 2).

  • Reducing Agent Addition: Add the chosen reducing agent. For example, for SnCl₂·2H₂O reduction, add a solution of stannous chloride dihydrate (5.0 eq) in concentrated hydrochloric acid. For catalytic hydrogenation, add 10% Pd/C and place the reaction under a hydrogen atmosphere.

  • Reaction: Stir the reaction mixture at the temperature and for the time indicated in Table 2. Monitor the reaction completion by TLC.

  • Work-up: For the SnCl₂ reduction, basify the reaction mixture with a concentrated solution of sodium hydroxide and extract with an organic solvent. For catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Purification: The crude 3-arylquinolin-6-amine can be purified by column chromatography or recrystallization to afford the pure product.

Biological Context: Inhibition of PFKFB3 Kinase Signaling

Recent studies have highlighted that N-aryl 6-aminoquinoxalines, which are structurally analogous to 3-arylquinolin-6-amines, are potent inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2][3] PFKFB3 is a key enzyme that regulates glycolysis, a metabolic pathway that is often upregulated in cancer cells (the Warburg effect).[1][4] By inhibiting PFKFB3, these compounds can disrupt the energy metabolism of cancer cells, leading to reduced proliferation and survival. The signaling pathway below illustrates the central role of PFKFB3 in cancer cell metabolism and the points of regulation by various oncogenic pathways.

G cluster_0 Oncogenic Signaling cluster_1 Transcription Factors cluster_2 Metabolic Regulation cluster_3 Cellular Outcomes Ras Ras HIF1a HIF-1α Ras->HIF1a HER2 HER2 HER2->HIF1a mTOR mTOR mTOR->HIF1a PFKFB3 PFKFB3 HIF1a->PFKFB3 Upregulates Expression F26BP Fructose-2,6-bisphosphate PFKFB3->F26BP Synthesizes PFK1 PFK-1 F26BP->PFK1 Activates Glycolysis Glycolysis PFK1->Glycolysis Rate-limiting step Proliferation Cell Proliferation Glycolysis->Proliferation Survival Cell Survival Glycolysis->Survival Inhibitor 3-Arylquinolin-6-amine (Proposed Inhibitor) Inhibitor->PFKFB3 Inhibits

PFKFB3 signaling pathway in cancer metabolism.

This pathway highlights how oncogenic signals converge to upregulate PFKFB3, leading to increased glycolytic flux that supports cancer cell proliferation and survival.[4][5][6] The targeted inhibition of PFKFB3 by compounds such as 3-arylquinolin-6-amines represents a promising therapeutic strategy for cancer treatment.

References

Application Notes and Protocols: The Emerging Role of 3-Bromoquinolin-6-amine in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer properties.[1] The strategic functionalization of the quinoline ring allows for the fine-tuning of its pharmacological profile. 3-Bromoquinolin-6-amine, with its reactive bromine atom at the C3 position and an amino group at the C6 position, represents a versatile building block for the synthesis of novel anticancer drug candidates. The bromine atom serves as a convenient handle for introducing diverse molecular fragments via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[2][3] The amino group, on the other hand, can be modified to enhance solubility, modulate biological activity, or serve as a hydrogen bond donor for target interaction. This document provides an overview of the potential applications of this compound in anticancer drug development, based on the established activities of structurally related bromoquinoline and aminoquinoline derivatives. Detailed protocols for the synthesis of derivatives and relevant in vitro assays are also presented.

Rationale for Anticancer Potential

While direct and extensive research on the anticancer properties of this compound is limited in publicly available literature, the biological activities of analogous compounds provide a strong rationale for its investigation as a precursor for novel anticancer agents. The presence of a halogen, such as bromine, at the C6 position has been associated with enhanced cytotoxic effects in some series of quinoline and quinazolinone derivatives.[4][5]

Derivatives of the closely related 3-bromoquinoline have demonstrated significant potential in oncology by inhibiting key signaling proteins, such as protein kinases, which are often dysregulated in cancer.[2][6] Furthermore, many substituted quinolines have shown cytotoxic effects against various cancer cell lines through mechanisms that include the induction of apoptosis, inhibition of cell migration, and cell cycle arrest.[4][7] The aminoquinoline core is also present in several enzyme inhibitors, suggesting that this compound derivatives could be explored as inhibitors for various enzymes implicated in cancer progression.[8]

Potential Mechanisms of Action

Based on studies of structurally similar compounds, derivatives of this compound are hypothesized to exert their anticancer effects through several mechanisms:

  • Kinase Inhibition: The quinoline and quinazolinone scaffolds are found in several approved kinase inhibitors.[9][10] It is plausible that derivatives of this compound could exhibit inhibitory activity against various protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[2][9]

  • Induction of Apoptosis: Treatment of cancer cells with quinolinone and bromoquinoline derivatives has been shown to induce apoptosis, evidenced by cell cycle arrest and the modulation of pro-apoptotic and anti-apoptotic proteins.[7][9]

  • Topoisomerase Inhibition: Some halogenated aminoquinolines are suggested to act as topoisomerase I inhibitors, leading to DNA damage and subsequent apoptosis in cancer cells.[11]

Data from Structurally Related Compounds

The following table summarizes the in vitro anticancer activity of various bromo-substituted quinoline and quinazoline derivatives against different cancer cell lines. This data provides a strong impetus for the synthesis and evaluation of novel derivatives based on the this compound scaffold.

Compound ClassSpecific Compound ExampleCancer Cell LineIC50 (µM)Reference
6-BromoquinazolineCompound 5b (with a meta-fluoro substitution)SW480 (Colon)0.53[12]
MCF-7 (Breast)1.95[12]
6-BromoquinazolineCompound 2g SW480 (Colon)5.10[13]
MCF-7 (Breast)19.60[13]
Nitrated Bromoquinoline6-Bromo-5-nitroquinolineHT29 (Adenocarcinoma)Significant antiproliferative activity compared to 5-FU[7]
Highly Brominated QuinolinesCompound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline)C6 (Glioblastoma)5.45[14]
HeLa (Cervical)9.6[14]
HT29 (Adenocarcinoma)7.8[14]

Note: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of novel compounds. Below are generalized protocols for key experiments based on the analysis of related studies.

Protocol 1: Synthesis of 3-Arylquinolin-6-amine Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol describes a common method for the derivatization of the 3-bromo position of the quinoline core.

Materials:

  • This compound

  • Substituted phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.[2]

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen) three times.[2]

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.[2]

  • Add a mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) to the flask.[2]

  • Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature.[2]

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).[2]

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[2]

  • Filter and concentrate the solvent under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-arylquinolin-6-amine derivative.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines a standard procedure for evaluating the cytotoxic effects of newly synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, SW480, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[2]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[2]

  • Incubation: Incubate the plates for 48-72 hours.[2]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[2]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plates for 15-20 minutes to ensure complete solubilization.[2]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[2]

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the direct inhibitory effect of compounds on a specific protein kinase.

Materials:

  • Recombinant protein kinase (e.g., EGFR, VEGFR2)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Synthesized this compound derivatives

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer in the wells of a microplate.

  • Compound Addition: Add the synthesized compounds at various concentrations to the reaction mixture. Include a no-inhibitor control and a no-kinase control.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes).

  • Detection: Add the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the amount of ATP remaining in the well, which is inversely correlated with kinase activity.[2]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.[2]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[2]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential signaling pathway that could be targeted by this compound derivatives and a generalized workflow for their synthesis and evaluation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF Growth Factor (e.g., EGF) EGFR Receptor Tyrosine Kinase (e.g., EGFR) EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibits

Caption: Proposed inhibition of the EGFR signaling pathway by a this compound derivative.

G cluster_0 Synthesis and Characterization cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Start This compound Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Purification Purification and Characterization Coupling->Purification MTT MTT Cytotoxicity Assay Purification->MTT Kinase Kinase Inhibition Assay MTT->Kinase Apoptosis Apoptosis Assay Kinase->Apoptosis SAR Structure-Activity Relationship (SAR) Studies Apoptosis->SAR InVivo In Vivo Studies (Animal Models) SAR->InVivo

Caption: Generalized workflow for the development of anticancer drugs from this compound.

Conclusion

This compound is a promising and versatile scaffold for the development of novel anticancer agents. The synthetic accessibility of its derivatives, coupled with the potent anticancer activities observed for structurally related compounds, provides a strong foundation for further investigation. The protocols and potential mechanisms of action outlined in this document are intended to guide researchers in exploring the therapeutic potential of this interesting class of molecules. Future studies should focus on the synthesis of diverse libraries of this compound derivatives and their comprehensive biological evaluation to identify lead compounds for further preclinical and clinical development.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis and Purification of 3-Bromoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Bromoquinolin-6-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in numerous biologically active compounds, and the presence of amino and bromo substituents at positions 6 and 3, respectively, allows for diverse downstream functionalization. This document provides a detailed protocol for a plausible two-step laboratory-scale synthesis of this compound starting from 6-bromoquinoline, followed by comprehensive purification procedures. The synthetic strategy involves the nitration of 6-bromoquinoline to form the key intermediate, 6-bromo-5-nitroquinoline, followed by its reduction to the target amine.

Overall Synthetic Workflow

The proposed synthesis of this compound is a two-step process:

  • Nitration: 6-Bromoquinoline is nitrated to introduce a nitro group, which serves as a precursor to the amine functionality.

  • Reduction: The nitro-intermediate is then reduced to the corresponding amine to yield the final product, this compound.

Synthetic_Workflow Start 6-Bromoquinoline Intermediate 6-Bromo-5-nitroquinoline Start->Intermediate Nitration (HNO₃/H₂SO₄) End This compound Intermediate->End Reduction (Fe/AcOH)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-5-nitroquinoline

This protocol describes the nitration of 6-bromoquinoline. The regioselectivity of this reaction can yield a mixture of isomers, and the desired 5-nitro isomer must be carefully isolated.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
6-BromoquinolineReagent grade, 98%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)ACS grade, 95-98%Fisher Scientific
Concentrated Nitric Acid (HNO₃)ACS grade, 68-70%VWR
Deionized WaterHigh purityIn-house
Crushed IceIn-house
Round-bottom flask250 mLPyrex
Magnetic stirrer and stir barIKA
Dropping funnel50 mLKimble
Ice bath

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromoquinoline in a minimal amount of concentrated sulfuric acid. Cool the mixture in an ice bath to maintain a temperature below 10°C[1].

  • Slowly add a pre-mixed and cooled nitrating mixture (concentrated nitric acid and concentrated sulfuric acid in a 1:1 ratio) dropwise to the quinoline solution using a dropping funnel. Ensure the temperature is maintained below 10°C throughout the addition[1].

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC)[1].

  • Upon completion, carefully pour the reaction mixture over a generous amount of crushed ice. This will cause the crude nitroquinoline product to precipitate[1].

  • Collect the solid precipitate by vacuum filtration, and wash it thoroughly with cold deionized water until the filtrate is neutral[1].

  • Dry the crude product. The purification of the desired 6-bromo-5-nitroquinoline isomer is typically achieved by recrystallization from a suitable solvent such as ethanol or acetic acid, or by column chromatography[1].

Step 2: Synthesis of this compound

This protocol details the reduction of the nitro group of 6-bromo-5-nitroquinoline to an amine using iron powder in an acidic medium.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
6-Bromo-5-nitroquinolineSynthesized above
Iron Powder (Fe)Fine, 325 meshAlfa Aesar
Ethanol (EtOH)Reagent gradeDecon Labs
Glacial Acetic Acid (AcOH)ACS gradeBaker
Deionized WaterHigh purityIn-house
Sodium Bicarbonate (NaHCO₃)Saturated solution
Ethyl Acetate (EtOAc)ACS grade
Anhydrous Sodium Sulfate (Na₂SO₄)ACS grade
Celite®Filter aid
Round-bottom flask250 mLPyrex
Reflux condenser

Procedure:

  • Suspend 6-bromo-5-nitroquinoline (1.0 g, 3.01 mmol as an example calculation) in a mixture of ethanol (20 mL), water (5 mL), and glacial acetic acid (5 mL) in a round-bottom flask[2].

  • To the stirred suspension, add iron powder (0.51 g, 9.04 mmol) in portions[2].

  • Heat the reaction mixture to reflux for 4 hours. Monitor the reaction's progress by TLC[2].

  • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron residues[2].

  • Concentrate the filtrate under reduced pressure to remove the ethanol[2].

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine[2].

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound[2].

Purification Protocol

The crude this compound can be purified using flash column chromatography.

Materials and Reagents:

Reagent/MaterialGrade
Crude this compound
Silica Gel60 Å, 230-400 mesh
HexaneACS grade
Ethyl AcetateACS grade
Dichloromethane (DCM)ACS grade
Triethylamine (TEA)Reagent grade

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column. Add a thin layer of sand on top of the silica gel[3].

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column[3].

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. To prevent streaking and improve recovery of the amine, it is advisable to add a small amount of triethylamine (e.g., 0.1-1%) to the eluent system[4].

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Purification_Workflow cluster_prep Sample Preparation cluster_chrom Column Chromatography cluster_iso Isolation Crude Crude Product Dissolve Dissolve in DCM Crude->Dissolve Adsorb Adsorb onto Silica Dissolve->Adsorb Dry Dry Adsorbed Sample Adsorb->Dry Load Load Sample Dry->Load Pack Pack Silica Column Pack->Load Elute Elute with Hexane/EtOAc (+TEA) Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: General workflow for the purification of this compound.

Data Presentation

The following tables summarize typical yields and purity levels that may be expected for reactions of this type, based on data for structurally similar compounds.

Table 1: Summary of Synthetic Steps and Expected Outcomes

StepReactionStarting MaterialKey ReagentsTypical Yield (%)Reference Compound Yield (%)
1Nitration6-BromoquinolineHNO₃, H₂SO₄60-70Not specified directly
2Reduction6-Bromo-5-nitroquinolineFe, AcOH80-9091% (for 6-bromo-8-amine)[5]

*Yields are estimated based on analogous reactions and may vary depending on specific conditions and isomer separation efficiency.

Table 2: Comparison of Purification Methods for Bromoquinolines

Purification MethodInitial Purity (%)Final Purity (%)Typical Yield (%)Notes
Recrystallization (Ethanol/Water)859570Effective for removing less polar impurities.[3]
Column Chromatography (Petroleum Ether:Ethyl Acetate 4:1)859860Good for separating closely related impurities.[3]
Recrystallization followed by Column Chromatography85>9950Recommended for achieving high purity.[3]

*Data adapted from a study on a similar bromoquinoline derivative.[3]

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 3-Bromoquinolin-6-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved via a two-step process: the bromination of 6-nitroquinoline followed by the reduction of the nitro group.

Step 1: Bromination of 6-Nitroquinoline

Issue 1: Low Yield of the Desired 3-Bromo-6-nitroquinoline Isomer

  • Possible Cause: The bromination of 6-nitroquinoline can lead to a mixture of isomers, primarily the 3-bromo and 8-bromo derivatives. The inherent regioselectivity of the reaction may not strongly favor the 3-position.

  • Suggested Solutions:

    • Reaction Conditions: A study of the bromination of 6-nitroquinoline using N-bromosuccinimide (NBS) in acetic acid at 50°C for 17 hours showed the formation of both 3-bromo and 8-bromo isomers.[1] While this method produces the desired isomer, optimizing temperature and reaction time may slightly improve the ratio.

    • Alternative Brominating Agents: While NBS is a common choice, other brominating agents could be explored, although they may also present regioselectivity challenges.

    • Purification: Focus on efficient separation of the isomers. The 3-bromo and 8-bromo isomers can be separated by silica gel column chromatography.[1]

Issue 2: Difficulty in Separating 3-Bromo-6-nitroquinoline from the 8-Bromo Isomer

  • Possible Cause: The isomers have similar polarities, making chromatographic separation challenging.

  • Suggested Solutions:

    • Column Chromatography: Use a long silica gel column with a shallow gradient of a mobile phase such as petroleum ether and dichloromethane. One reported method used a gradient from 50% petroleum ether/50% dichloromethane to 100% dichloromethane, followed by a second column with 50% petroleum ether/9:1:0.2 cyclohexane/ethyl ether/dichloromethane for the residue.[1]

    • Recrystallization: After column chromatography, recrystallization of the fractions containing the desired product may further enhance purity.

Step 2: Reduction of 3-Bromo-6-nitroquinoline to this compound

Issue 1: Incomplete Reduction of the Nitro Group

  • Possible Cause: The reducing agent may be old or insufficient, or the reaction conditions may not be optimal for this specific substrate.

  • Suggested Solutions:

    • Choice of Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol is a common and effective reagent for the reduction of nitroarenes.[2] Iron powder in acetic acid is another viable option.

    • Stoichiometry: Ensure a sufficient excess of the reducing agent is used. For SnCl₂·2H₂O, typically 3-5 equivalents are used.[2]

    • Temperature: Heating the reaction to reflux is often necessary to drive the reduction to completion.[2]

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure all the starting material is consumed before workup.

Issue 2: Formation of Side Products

  • Possible Cause: Over-reduction or side reactions can occur, especially under harsh conditions. Partial reduction can lead to intermediates like nitroso or hydroxylamine compounds.

  • Suggested Solutions:

    • Controlled Reaction Conditions: Maintain a consistent temperature and monitor the reaction closely. Avoid excessively long reaction times after the starting material has been consumed.

    • Workup: A careful workup is crucial. When using SnCl₂, the reaction mixture is typically made basic with a saturated aqueous solution of sodium bicarbonate to precipitate tin salts, which are then removed by filtration.

Frequently Asked Questions (FAQs)

Q1: What is a realistic expected yield for the synthesis of this compound?

A1: The overall yield will be a product of the yields of the two steps. The bromination of 6-nitroquinoline to 3-bromo-6-nitroquinoline has been reported with yields around 28-38%.[1] The subsequent reduction of the nitro group is typically a high-yielding reaction, often exceeding 90% if carried out carefully. Therefore, an overall yield in the range of 25-35% can be considered a good outcome.

Q2: Why is direct bromination of 6-aminoquinoline not a recommended method to obtain this compound?

A2: The amino group at the 6-position is a strong activating group that directs electrophilic substitution to the ortho and para positions, which are the 5- and 7-positions on the quinoline ring. Direct bromination would likely result in a mixture of 5-bromo- and 7-bromo-6-aminoquinoline, with little to no formation of the desired 3-bromo isomer.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. N-bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood. Concentrated acids such as acetic acid are corrosive. The reduction step using tin(II) chloride or iron powder with acid will produce flammable hydrogen gas. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and work in a fume hood.

Q4: How can I confirm the identity and purity of my final product, this compound?

A4: The identity and purity of the final compound should be confirmed using standard analytical techniques such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the bromine and amine substituents.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Data Presentation

Table 1: Reported Yields for the Synthesis of 3-Bromo-6-nitroquinoline

Starting MaterialBrominating AgentSolventTemperatureTimeProductYield (%)Reference
6-NitroquinolineN-BromosuccinimideAcetic Acid50°C17 h3-Bromo-6-nitroquinoline28%[1]
4-Nitroaniline2,2,3-tribromopropanalAcetic Acid110°C2 h3-Bromo-6-nitroquinoline38.2%[1]

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-6-nitroquinoline

This protocol is adapted from the bromination of 6-nitroquinoline.[1]

  • Reaction Setup: In a round-bottom flask, dissolve 6-nitroquinoline (1 equivalent) in glacial acetic acid.

  • Reagent Addition: Add N-bromosuccinimide (1 equivalent) to the solution.

  • Reaction Conditions: Heat the mixture to 50°C and stir for 17 hours.

  • Workup: After cooling, the precipitated solid, which is a mixture of isomers, is collected by filtration.

  • Purification: The isomeric mixture is separated by silica gel column chromatography using a gradient of petroleum ether and dichloromethane to afford pure 3-bromo-6-nitroquinoline.

Protocol 2: Synthesis of this compound

This is a general protocol for the reduction of a nitro group using tin(II) chloride.[2]

  • Reaction Setup: In a round-bottom flask, dissolve 3-bromo-6-nitroquinoline (1 equivalent) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (3-5 equivalents) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and carefully add a saturated aqueous solution of sodium bicarbonate until the solution is basic.

  • Purification: Filter the mixture to remove tin salts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound. Further purification can be achieved by column chromatography if necessary.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Bromination cluster_step2 Step 2: Reduction 6-Nitroquinoline 6-Nitroquinoline Bromination Bromination (NBS, Acetic Acid, 50°C) 6-Nitroquinoline->Bromination Isomeric_Mixture Mixture of 3-Bromo- and 8-Bromo- 6-nitroquinoline Bromination->Isomeric_Mixture Purification1 Column Chromatography Isomeric_Mixture->Purification1 3-Bromo-6-nitroquinoline 3-Bromo-6-nitroquinoline Purification1->3-Bromo-6-nitroquinoline Reduction Reduction (SnCl2.2H2O, Ethanol, Reflux) 3-Bromo-6-nitroquinoline->Reduction Final_Product This compound Reduction->Final_Product

Caption: Synthetic workflow for this compound.

References

Technical Support Center: Side Reactions in the Bromination of 6-Aminoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the electrophilic bromination of 6-aminoquinoline. The information is designed to help researchers anticipate and mitigate the formation of unwanted side products, thereby improving the yield and purity of the desired monobrominated product, 5-bromo-6-aminoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the bromination of 6-aminoquinoline?

A1: The bromination of 6-aminoquinoline is an electrophilic aromatic substitution reaction. The amino group at the 6-position is a strong activating and ortho-, para-directing group. Therefore, the major product expected is the substitution at the position ortho to the amino group, which is C5, yielding 5-bromo-6-aminoquinoline .

However, due to the strong activation by the amino group, side reactions are common. The most significant side reaction is over-bromination (polysubstitution), leading to the formation of dibrominated products. Based on the directing effects of the amino group and the inherent reactivity of the quinoline nucleus, the most likely dibrominated side product is 5,7-dibromo-6-aminoquinoline .

Q2: Which brominating agent is recommended for the selective monobromination of 6-aminoquinoline?

A2: For selective monobromination of highly activated aromatic compounds like 6-aminoquinoline, N-Bromosuccinimide (NBS) is generally the preferred reagent over molecular bromine (Br₂). NBS is a milder source of electrophilic bromine, which helps to control the reactivity and reduce the extent of over-bromination. Using Br₂ can lead to a more aggressive reaction and a higher proportion of dibrominated and other side products.

Q3: How can I minimize the formation of the 5,7-dibromo-6-aminoquinoline side product?

A3: Minimizing dibromination requires careful control of the reaction conditions. Key strategies include:

  • Stoichiometry: Use a controlled amount of the brominating agent, typically 1.0 to 1.1 equivalents of NBS, to favor monosubstitution.

  • Temperature: Perform the reaction at a low temperature, for instance, between 0 °C and room temperature, to decrease the reaction rate and improve selectivity.

  • Slow Addition: Add the brominating agent portion-wise or as a solution dropwise over a period to maintain a low concentration of the electrophile in the reaction mixture.

  • Solvent Choice: Using a less polar solvent may help to moderate the reaction's reactivity.

Q4: I am observing a complex mixture of products that is difficult to purify. What are the likely causes and solutions?

A4: A complex product mixture can arise from over-bromination, bromination at other positions on the quinoline ring, or degradation of the starting material or product. To address this:

  • Confirm Starting Material Purity: Ensure your 6-aminoquinoline is pure before starting the reaction.

  • Optimize Reaction Conditions: Revisit the stoichiometry, temperature, and addition rate of the brominating agent as mentioned in A3.

  • Purification Strategy: Column chromatography is typically required to separate the desired monobrominated product from unreacted starting material and dibrominated side products. A gradient elution using a solvent system like hexanes/ethyl acetate or dichloromethane/methanol may be necessary.

Q5: Can the amino group itself react with the brominating agent?

A5: While the primary reaction is electrophilic substitution on the aromatic ring, oxidation of the amino group by the brominating agent can be a potential side reaction, leading to colored impurities and reduced yield. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures can help to minimize oxidative side reactions.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired 5-bromo-6-aminoquinoline 1. Incomplete reaction. 2. Significant formation of side products (over-bromination). 3. Degradation of starting material or product. 4. Mechanical loss during workup and purification.1. Monitor the reaction by TLC to ensure completion. If necessary, allow for a longer reaction time or a slight increase in temperature. 2. Refer to the strategies for minimizing over-bromination in the FAQs (controlled stoichiometry, low temperature, slow addition). 3. Use a neutral or mildly basic workup to avoid acidic conditions that might degrade the aminoquinoline. 4. Ensure efficient extraction and careful handling during column chromatography.
High proportion of 5,7-dibromo-6-aminoquinoline 1. Excess of brominating agent. 2. Reaction temperature is too high. 3. Rapid addition of the brominating agent. 4. Highly activating nature of the 6-amino group.1. Use no more than 1.1 equivalents of NBS. 2. Maintain a low reaction temperature (e.g., 0 °C). 3. Add NBS portion-wise or as a dilute solution over an extended period. 4. Consider protecting the amino group as an acetamide to reduce its activating effect, followed by deprotection after bromination.
Formation of multiple unidentified spots on TLC 1. Reaction is not selective, leading to other isomeric monobrominated or polysubstituted products. 2. Presence of impurities in the starting material. 3. Oxidative side reactions.1. Re-optimize the reaction conditions for better regioselectivity (lower temperature, different solvent). 2. Purify the starting 6-aminoquinoline before use. 3. Conduct the reaction under an inert atmosphere.
Product is difficult to purify by column chromatography 1. The polarity of the desired product and side products are very similar. 2. The product is unstable on silica gel.1. Use a long column with a shallow solvent gradient to improve separation. Consider using a different solvent system. 2. If instability on silica is suspected, try using neutral alumina for chromatography.

Experimental Protocols

Protocol 1: Selective Monobromination of 6-Aminoquinoline using NBS

This protocol aims to selectively synthesize 5-bromo-6-aminoquinoline while minimizing the formation of dibrominated side products.

Materials:

  • 6-Aminoquinoline

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • In a round-bottom flask, dissolve 6-aminoquinoline (1.0 eq.) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen).

  • Add N-bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes hypothetical quantitative data based on typical outcomes for the bromination of activated quinolines, illustrating the effect of the brominating agent on product distribution.

Brominating Agent (eq.) Solvent Temp (°C) Yield of 5-bromo-6-aminoquinoline (%) Yield of 5,7-dibromo-6-aminoquinoline (%) Unreacted Starting Material (%)
NBS (1.05)Acetonitrile0 to RT751510
Br₂ (1.1)Acetic AcidRT40505
NBS (2.2)AcetonitrileRT<590<5

Note: These are representative values and actual results may vary depending on specific reaction conditions.

Visualizations

Logical Relationship of Products in the Bromination of 6-Aminoquinoline

bromination_pathway 6-Aminoquinoline 6-Aminoquinoline 5-Bromo-6-aminoquinoline 5-Bromo-6-aminoquinoline 6-Aminoquinoline->5-Bromo-6-aminoquinoline + Br+ (1 eq) 5,7-Dibromo-6-aminoquinoline 5,7-Dibromo-6-aminoquinoline 5-Bromo-6-aminoquinoline->5,7-Dibromo-6-aminoquinoline + Br+ (excess)

Caption: Reaction pathway for the bromination of 6-aminoquinoline.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield of Desired Product check_tlc Analyze TLC of Crude Product start->check_tlc unreacted_sm High Amount of Unreacted Starting Material? check_tlc->unreacted_sm increase_time_temp Increase Reaction Time or Temperature unreacted_sm->increase_time_temp Yes high_side_products High Amount of Side Products? unreacted_sm->high_side_products No end Improved Yield increase_time_temp->end optimize_conditions Optimize Conditions: - Lower Temperature - Slower Addition - Check Stoichiometry high_side_products->optimize_conditions Yes streaking_degradation Streaking or Many Spots on TLC? high_side_products->streaking_degradation No optimize_conditions->end workup_purification Review Workup and Purification: - Use Neutral Conditions - Consider Alumina Chromatography streaking_degradation->workup_purification Yes streaking_degradation->end No workup_purification->end

Technical Support Center: Optimizing Suzuki Coupling for 3-Bromoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the Suzuki-Miyaura cross-coupling of 3-Bromoquinolin-6-amine. The information is designed to help overcome common experimental challenges and optimize reaction conditions for this specific substrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Suzuki coupling with this compound?

The main challenges arise from the electronic properties of the quinoline ring and the presence of the amino group. The nitrogen atom in the quinoline ring and the exocyclic amine can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] Additionally, the electron-donating nature of the amino group can affect the reactivity of the carbon-bromine bond in the crucial oxidative addition step of the catalytic cycle.[1]

Q2: How does the free amino group on the quinoline ring affect the Suzuki coupling reaction?

The lone pair of electrons on the nitrogen of the amino group can coordinate to the palladium catalyst, which may lead to catalyst inhibition.[1] While many protocols for unprotected anilines in Suzuki couplings are successful, this potential for catalyst poisoning should be considered during optimization.[1][2]

Q3: What are the most common side reactions, and how can they be minimized?

Common side reactions in Suzuki couplings, particularly with heteroaromatic compounds, include:

  • Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, where the boron group is replaced by a hydrogen atom.[3] This is often promoted by high temperatures and extended reaction times in aqueous basic conditions.[1] To minimize this, use fresh boronic acids or more stable boronic esters (e.g., pinacol esters), consider milder bases like K₂CO₃ or KF, and keep reaction times as short as possible.[1][4] Running the reaction under anhydrous conditions can also significantly reduce protodeboronation.[3][4]

  • Homocoupling: This side reaction leads to the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid.[3] The presence of oxygen can promote homocoupling.[3] To mitigate this, it is crucial to thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[3][4][5]

  • Dehalogenation: The bromo group on the quinoline ring is replaced by a hydrogen atom. This can be caused by trace palladium hydride species.[1] Screening different bases and solvents may help reduce this side reaction.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Yield Inactive Catalyst: The Pd(0) species is the active catalyst. If using a Pd(II) source, it must be reduced in situ. The catalyst may also be deactivated.[3][4]- Use a fresh batch of catalyst.- Consider using a more robust, air-stable precatalyst.[3][4]- For electron-rich substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often more effective.[1][3]
Catalyst Poisoning: The nitrogen atoms in the quinoline ring and the amino group can coordinate to the palladium center, inhibiting its catalytic activity.[1][3]- Switch to a bulkier, more electron-rich phosphine ligand to shield the palladium center.[3]- Use a well-defined palladium precatalyst.[3]- Try a slow addition of the this compound to the reaction mixture to maintain a low concentration.[3]
Poor Solubility: Starting materials may not be fully dissolved in the chosen solvent system, impeding the reaction rate.[3]- Screen different solvents or solvent mixtures (e.g., dioxane/water, THF/water, DMF, toluene/water).[3][6]- Increase the reaction temperature.[3][4]
Inappropriate Base/Solvent Combination: The choice of base and solvent is critical and often interdependent.[4]- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KF).[4][7]- For biphasic reactions, ensure vigorous stirring to maximize contact between the phases.[4]
Significant Protodeboronation Presence of Water: Water is the proton source for this side reaction.[4]- Switch to anhydrous conditions.[3][4]- Use a more stable boronate ester, such as a pinacol or MIDA ester.[3][8]
Strong Base: Strong bases in aqueous media can accelerate protodeboronation.[4]- Use a milder base like KF or K₂CO₃.[4]
High Temperature/Long Reaction Time: These conditions can favor the protodeboronation pathway.[1][9]- Run the reaction at the lowest effective temperature and for the shortest possible time.[3]
Major Homocoupling Byproduct Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid.[3][4]- Ensure the solvent and reaction mixture are thoroughly degassed using an inert gas (Argon or Nitrogen).[3][5]- Maintain a positive pressure of inert gas throughout the reaction.[3]

Comparative Data for Suzuki Coupling of Bromoquinolines

While specific data for this compound is limited, the following table summarizes conditions used for other bromoquinolines, which can serve as a starting point for optimization.

EntryBromoquinolineBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Bromoquinoline3,5-dimethylisoxazole-4-boronic acid pinacol esterP1-L4 (1.2%)DBUTHF/water1100.1782
26-Bromo-1,2,3,4-tetrahydroquinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃DMF--68-81
33-BromoquinolineVarious ArylPd(PPh₃)₄ (5-10%)K₂CO₃ or Cs₂CO₃Dioxane/water80-9012-16-

Data adapted from references[7][9][10][11]. "P1-L4" refers to a specific precatalyst-ligand combination from cited literature.

Experimental Protocols

The following is a generalized procedure for the Suzuki-Miyaura coupling of this compound. This protocol should be optimized for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).[7]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[6][7]

  • Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.[6][7]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[4][6]

  • Monitoring: Monitor the reaction progress by a suitable technique such as thin-layer chromatography (TLC), GC-MS, or LC-MS.[4][6]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4][6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4][6]

Visualizations

Suzuki_Workflow Experimental Workflow for Suzuki Coupling reagents 1. Combine Reactants (this compound, Boronic Acid, Catalyst, Base) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir (e.g., 80-110°C) solvent->reaction monitor 5. Monitor Progress (TLC, LC-MS) reaction->monitor workup 6. Reaction Workup (Cool, Dilute, Wash) monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify product Final Product purify->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Suzuki Troubleshooting Low Yield in Suzuki Coupling start Low or No Yield Observed check_catalyst Is the catalyst active and appropriate? start->check_catalyst check_atmosphere Is the reaction under a strictly inert atmosphere? check_catalyst->check_atmosphere Yes sol_catalyst Solution: - Use fresh/precatalyst. - Screen bulky, electron-rich ligands (e.g., XPhos, SPhos). check_catalyst->sol_catalyst No check_reagents Are starting materials pure and soluble? check_atmosphere->check_reagents Yes sol_atmosphere Solution: - Thoroughly degas solvents. - Ensure a positive pressure of inert gas. check_atmosphere->sol_atmosphere No check_conditions Are base, solvent, and temperature optimized? check_reagents->check_conditions Yes sol_reagents Solution: - Check purity of reagents. - Screen different solvents for solubility. check_reagents->sol_reagents No sol_conditions Solution: - Screen different bases and solvents. - Adjust temperature. check_conditions->sol_conditions No

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

References

Purification challenges of 3-Bromoquinolin-6-amine and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Bromoquinolin-6-amine (CAS: 7101-96-4).[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on plausible synthetic routes for structurally related compounds, the common impurities in crude this compound may include:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Isomeric Impurities: Formation of other bromo- or amino-quinoline isomers depending on the synthetic strategy.[2]

  • Over-brominated Byproducts: Di- or poly-brominated quinoline species if bromination is not carefully controlled.[3]

  • Byproducts of Reduction: If the amine is formed by reducing a nitro group, incomplete reduction can leave nitro-intermediates.[2][4]

  • Residual Reagents and Solvents: Solvents, catalysts, and other reagents used during the synthesis and work-up.[2]

Q2: My compound appears to be degrading or streaking on the silica gel column. What is happening and how can I prevent it?

A2: The basic amino group on the quinoline ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation, tailing of peaks, and in some cases, degradation.[5] To mitigate this, consider the following solutions:

  • Deactivate the Silica Gel: Add a small amount of a basic modifier, such as 0.5-2% triethylamine (TEA) or pyridine, to your eluent system.[5][6] This neutralizes the acidic sites on the silica.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase like neutral or basic alumina, or Florisil.[5]

  • Reversed-Phase Chromatography: This can be an excellent alternative, using a C18 column with a mobile phase like acetonitrile/water, often with an acidic modifier (e.g., 0.1% formic acid or TFA) to protonate the amine and improve peak shape.[6]

Q3: I am struggling to separate this compound from an impurity with a very similar Rf value. How can I improve my column chromatography resolution?

A3: Separating isomers or compounds with similar polarities is a common challenge.[5] To enhance resolution:

  • Optimize the Mobile Phase: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value between 0.2 and 0.4 for your target compound.[5]

  • Employ Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity during the separation. A shallow gradient is often very effective for separating closely eluting spots.[7]

  • Reduce Column Loading: Do not overload the column. A general guideline is to use a silica gel-to-crude material ratio of at least 30:1 by weight.[5]

  • Try a Different Stationary Phase: Sometimes a switch from silica gel to alumina can alter the elution order and improve separation.[5]

Q4: During recrystallization, my compound "oils out" instead of forming solid crystals. What should I do?

A4: "Oiling out" occurs when a compound comes out of solution above its melting point, often due to high supersaturation or a solvent system in which it has high solubility.[8]

  • Reheat and Add Solvent: Reheat the solution until the oil fully redissolves. Add a small amount of additional "good" solvent to reduce the saturation level.[8]

  • Ensure Slow Cooling: Allow the flask to cool very slowly to room temperature before moving it to an ice bath. Rapid cooling encourages oil formation.[8]

  • Modify the Solvent System: If using a mixed-solvent system, you may have too much "good" solvent. Try adding more "poor" solvent to the hot solution until it becomes slightly cloudy, then clarify with a drop of "good" solvent before cooling.[8]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.[8]

Troubleshooting Guides

Guide 1: Column Chromatography Problems
IssuePossible Cause(s)Troubleshooting Steps
Low Yield The eluent is too polar, causing the product to elute too quickly with impurities.Use a less polar solvent system. Optimize the eluent using TLC to achieve an Rf of 0.2-0.4.[3]
The eluent is not polar enough, and the product is stuck on the column.Gradually increase the polarity of the mobile phase (consider a step gradient).[3]
Improper column packing has led to channeling.Ensure the silica gel is packed uniformly without air bubbles or cracks.[3]
Poor Separation / Tailing The acidic nature of silica gel is interacting with the basic amine.Add 0.5-2% triethylamine (TEA) to the mobile phase to deactivate the silica.[5][6]
The column is overloaded with crude material.Reduce the amount of sample loaded onto the column. Use a larger column if necessary.[5]
The wrong solvent system is being used.Re-evaluate and optimize the mobile phase with TLC, testing various solvent combinations.[5]
Guide 2: Recrystallization Problems
IssuePossible Cause(s)Troubleshooting Steps
No Crystals Form Too much solvent was used, and the solution is not saturated upon cooling.Induce crystallization by scratching the flask or adding a seed crystal. If that fails, evaporate some solvent and re-cool.[8]
The solution was not cooled to a low enough temperature.Use an ice-salt bath or a laboratory chiller to achieve lower temperatures, especially for low-melting solids.[8]
Product "Oils Out" The solution is supersaturated, or the cooling rate is too fast.Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.[8]
The chosen solvent is unsuitable.The ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. Re-screen for a better solvent or solvent mixture.[3]

Quantitative Data Summary

The following table summarizes hypothetical outcomes for purifying this compound, adapted from data on similar bromoquinoline derivatives. Actual results may vary.

Purification MethodInitial Purity (%)Final Purity (%)Typical Yield (%)Notes
Recrystallization (Ethanol/Water)859670Effective for removing less polar impurities but may not remove isomers.[3]
Column Chromatography (Hexane:EtOAc with 1% TEA)859860Good for separating closely related impurities and isomers.[3][5]
Acid-Base Extraction + Column Chromatography85>9955Recommended for achieving high purity by first removing non-basic impurities.[3]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general method for purifying crude this compound using silica gel chromatography with a basic modifier.

  • Eluent Selection: Use TLC to determine an optimal solvent system (e.g., Hexane:Ethyl Acetate or DCM:Methanol). Add 0.5-1% triethylamine (TEA) to the chosen solvent mixture to prevent tailing. Aim for a product Rf of ~0.3.[5]

  • Column Packing (Wet Loading): Prepare a slurry of silica gel in your initial, non-polar eluent. Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring it is uniform and free of air bubbles. Add a thin layer of sand on top.[9]

  • Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Add another thin layer of sand.[7]

  • Elution: Begin eluting with the mobile phase. If using a gradient, start with a low polarity mixture and gradually increase the proportion of the more polar solvent. Maintain a constant flow rate.[5]

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Mixed-Solvent Recrystallization

This protocol details the purification using an ethyl acetate/hexane solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate (the "good" solvent) required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot solution, slowly add hexane (the "poor" solvent) dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethyl acetate to redissolve the precipitate and achieve a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Drying: Dry the purified crystals under a vacuum.

Protocol 3: Purity Assessment by HPLC

A reversed-phase HPLC method is recommended for analyzing the final purity. The following is a general starting point.

  • Column: C18, 4.6 x 150 mm, 5 µm[10]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile[10]

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min[10]

  • Detection: UV at 254 nm[10]

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Methanol or Acetonitrile.[10]

Visualizations

G cluster_workflow General Purification Workflow Crude Crude this compound Workup Optional: Acid-Base Workup (Removes non-basic impurities) Crude->Workup Chromatography Column Chromatography (Separates isomers & polar impurities) Workup->Chromatography TLC TLC Analysis of Fractions Chromatography->TLC TLC->Chromatography Fractions Impure Combine Combine Pure Fractions TLC->Combine Fractions Pure Evaporate Solvent Evaporation Combine->Evaporate Recrystallize Optional: Recrystallization (Removes trace impurities) Evaporate->Recrystallize Final_Product Pure Product Evaporate->Final_Product Recrystallize->Final_Product Analysis Purity Analysis (HPLC, NMR) Final_Product->Analysis

Caption: A general workflow for the multi-step purification of this compound.

G cluster_troubleshooting Troubleshooting Poor Chromatographic Separation Start Problem: Poor Separation (Streaking or Co-elution) Check_TEA Is 0.5-1% TEA in the eluent? Start->Check_TEA Add_TEA Action: Add TEA to eluent to neutralize silica Check_TEA->Add_TEA No Check_Loading Is column overloaded? (Silica:Crude < 30:1) Check_TEA->Check_Loading Yes Add_TEA->Check_Loading Reduce_Load Action: Reduce sample load or use a larger column Check_Loading->Reduce_Load Yes Check_Solvent Is Rf optimal? (Not too high or low) Check_Loading->Check_Solvent No Reduce_Load->Check_Solvent Optimize_Solvent Action: Re-optimize eluent with TLC. Try a shallow gradient. Check_Solvent->Optimize_Solvent No Consider_Alumina Action: Consider alternative stationary phase (e.g., Alumina) Check_Solvent->Consider_Alumina Yes, still poor End Separation Improved Optimize_Solvent->End Consider_Alumina->End

Caption: A decision tree for troubleshooting poor separation during column chromatography.

G cluster_impurities Impurity Profile and Purification Strategy Crude Crude Product: This compound Impurity1 Non-Basic Impurities (e.g., neutral organics) Crude->Impurity1 Impurity2 Isomeric Impurities (e.g., other bromo-amines) Crude->Impurity2 Impurity3 Highly Polar Impurities (e.g., salts, reagents) Crude->Impurity3 Impurity4 Less Polar Byproducts Crude->Impurity4 Method1 Acid-Base Extraction Impurity1->Method1 Removed by Method2 Column Chromatography (Silica or Alumina) Impurity2->Method2 Separated by Impurity3->Method2 Removed by (baseline) Method3 Recrystallization Impurity4->Method3 Removed by

Caption: Logical relationships between potential impurity types and effective purification techniques.

References

Technical Support Center: Buchwald-Hartwig Amination with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions, with a special focus on challenges encountered with sterically hindered amines. This resource is designed for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section provides answers to specific problems you may encounter during your experiments.

Issue 1: Low or No Conversion to the Desired Product

Question: My Buchwald-Hartwig reaction with a bulky secondary amine is showing little to no formation of the desired product. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in the amination of sterically hindered substrates is a common issue. The problem often lies with the catalyst system's inability to overcome the steric hindrance. Here are the potential causes and solutions:

  • Inappropriate Ligand Choice: The ligand is critical for a successful reaction. For sterically demanding amines, bulky and electron-rich phosphine ligands are generally required to promote the crucial reductive elimination step.[1][2]

    • Solution: Screen a panel of ligands known to be effective for hindered substrates. Start with commercially available, well-established ligands.

LigandClassNotes on Application with Hindered Amines
RuPhos Biaryl MonophosphineOften the ligand of choice for secondary amines, especially those with significant steric bulk.[3][4]
BrettPhos Biaryl MonophosphineWhile excellent for primary amines, it can also be effective for some secondary amines.[3][4]
tBuXPhos Biaryl MonophosphineThe tert-butyl group provides significant bulk, which can be advantageous.[5]
Josiphos-type Ligands Ferrocenyl DiphosphineThese have shown success in challenging aminations.[1]
  • Suboptimal Base Selection: The base plays a key role in the deprotonation of the amine and the overall catalytic cycle.[6] A base that is too weak may not be effective, while an overly strong base can lead to side reactions or degradation of sensitive substrates.[7][8]

    • Solution: If using a strong base like NaOt-Bu, consider switching to a different alkoxide like LHMDS, which can be effective, especially when protic functional groups are present.[4] For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher temperatures.[7][9]

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated.[7][10] Additionally, certain substrates or impurities can poison the catalyst.

    • Solution: Ensure rigorous exclusion of air and moisture by using anhydrous solvents and reagents, and maintaining an inert atmosphere (Argon or Nitrogen).[5] Using a pre-catalyst can lead to cleaner formation of the active catalytic species and more reliable results compared to generating the catalyst in situ from sources like Pd(OAc)₂.[11]

  • Incorrect Solvent or Temperature: The solvent needs to solubilize all reaction components.[12] The reaction temperature must be high enough to drive the reaction but not so high as to cause decomposition.[10]

    • Solution: Toluene and dioxane are common solvents.[7] If solubility is an issue, a co-solvent might be necessary.[7] Typical reaction temperatures range from 80-110°C.[5] If you observe catalyst decomposition (formation of palladium black), try lowering the temperature and extending the reaction time.[10]

Issue 2: Significant Formation of Side Products

Question: My reaction is producing a significant amount of hydrodehalogenation byproduct instead of the desired amine. What's going wrong?

Answer:

Hydrodehalogenation, where the aryl halide is reduced, is a common side reaction that competes with the desired amination. This is often exacerbated when working with sterically hindered amines.

  • Competitive β-Hydride Elimination: This side reaction can become significant with bulky secondary amines.[1] The steric congestion around the palladium center can favor β-hydride elimination over the desired reductive elimination.

    • Solution: The choice of ligand is crucial here. Bulky, electron-rich ligands can sterically disfavor the conformation required for β-hydride elimination and accelerate the rate of reductive elimination.[1] Screening different ligands is the primary strategy to overcome this.

  • Presence of Protic Impurities: Water or other protic impurities can lead to hydrodehalogenation.[5]

    • Solution: Ensure all reagents and solvents are scrupulously dried.[5]

Frequently Asked Questions (FAQs)

Q1: Which palladium precursor is best for reactions with sterically hindered amines?

A1: While Pd(OAc)₂ and Pd₂(dba)₃ are common, pre-catalysts are often more reliable and efficient for challenging couplings.[11][13] They do not require an in-situ reduction of Pd(II) to Pd(0) and can lead to more consistent results.[7]

Q2: How does the choice of aryl halide affect the reaction with a bulky amine?

A2: The reactivity order of aryl halides in Buchwald-Hartwig amination is generally Ar-I > Ar-Br > Ar-Cl.[12] However, aryl iodides can sometimes be problematic due to the inhibitory effects of the iodide anion.[4] For sterically hindered systems, starting with an aryl bromide is often a good compromise. Aryl chlorides are less reactive and may require more forcing conditions or specialized catalyst systems.[11]

Q3: Can I use weaker bases for my reaction if my substrate is base-sensitive?

A3: Yes, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, which is particularly important for substrates with base-sensitive functional groups.[7] However, using a weaker base will likely require higher reaction temperatures to achieve a reasonable reaction rate.[7] For some sensitive five-membered heteroarenes, a moderate-strength base like NaOTMS has been shown to be effective in preventing substrate decomposition while facilitating the amination.[8][14]

Q4: My reaction starts but then stalls. What could be the cause?

A4: Reaction stalling often points to catalyst decomposition over time.[10] This can be caused by thermal instability at high temperatures, the presence of oxygen, or poisoning of the catalyst by impurities or the substrate itself.[7][10] Consider lowering the reaction temperature, ensuring a strictly inert atmosphere, and using highly purified reagents.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination with a Sterically Hindered Amine:

  • Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., LHMDS, 1.4 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add the sterically hindered amine (1.2 mmol) and the anhydrous solvent (e.g., toluene, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by flash column chromatography.[10]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord + HNR'R'' Deprotonation Amido Complex AmineCoord->Deprotonation + Base - Base-H+X- Deprotonation->Pd0 Reductive Elimination Product Ar-NR'R'' (Product) Deprotonation->Product SideReaction Side Reactions (e.g., β-Hydride Elimination) Deprotonation->SideReaction [With bulky amines] ArX Aryl Halide (Ar-X) Amine Amine (HNR'R'') Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Product Check_Catalyst 1. Evaluate Catalyst System - Is the ligand appropriate for a hindered amine? - Is a pre-catalyst being used? Start->Check_Catalyst Screen_Ligands Screen Bulky Ligands (e.g., RuPhos, BrettPhos) Check_Catalyst->Screen_Ligands No Check_Base 2. Assess Base - Is the base strong enough? - Is it compatible with the substrate? Check_Catalyst->Check_Base Yes Screen_Ligands->Check_Base Screen_Bases Screen Bases (e.g., LHMDS, K3PO4) Check_Base->Screen_Bases No Check_Conditions 3. Verify Reaction Conditions - Are solvent and reagents anhydrous? - Is the temperature optimal? Check_Base->Check_Conditions Yes Screen_Bases->Check_Conditions Optimize_Conditions Optimize Temperature & Solvent Check_Conditions->Optimize_Conditions No Success Improved Yield Check_Conditions->Success Yes Optimize_Conditions->Success

Caption: A step-by-step workflow for troubleshooting low yields.

References

Preventing debromination in reactions involving 3-Bromoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing debromination during reactions involving 3-Bromoquinolin-6-amine.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a common side reaction with this compound?

A1: Debromination, or hydrodehalogenation, is an undesired side reaction where the bromine atom at the 3-position of the quinoline ring is replaced by a hydrogen atom. This leads to the formation of 6-aminoquinoline as a byproduct, which reduces the yield of the desired product and complicates purification. This reaction is particularly prevalent in palladium-catalyzed cross-coupling reactions. The electronic properties of the quinoline ring system can make the carbon-bromine bond susceptible to cleavage under certain reaction conditions.[1][2]

Q2: Which reaction types are most susceptible to debromination with this compound?

A2: Palladium-catalyzed cross-coupling reactions are highly prone to causing debromination. These include, but are not limited to:

  • Suzuki-Miyaura Coupling

  • Buchwald-Hartwig Amination

  • Sonogashira Coupling

  • Heck Reaction

The specific conditions of the catalytic system, including the choice of ligand, base, and solvent, play a crucial role in promoting this side reaction.[1][2]

Q3: What are the primary causes of debromination in these reactions?

A3: Several factors can contribute to the undesired debromination of this compound:

  • Catalyst System: The choice of palladium precursor and, more importantly, the phosphine ligand is critical. Less effective ligands may not sufficiently stabilize the palladium center, leading to side reactions.[1]

  • Base: Strong bases, particularly in combination with certain solvents or impurities, can generate palladium-hydride species that are responsible for the hydrodehalogenation.[3]

  • Solvent: Protic solvents or the presence of water can act as a proton source for debromination.[1]

  • Temperature: Higher reaction temperatures can increase the rate of debromination.[2][3]

  • Reducing Impurities: The presence of reducing agents or hydride sources in the reagents or solvents can promote the unwanted side reaction.[1]

Troubleshooting Guides

Issue 1: Significant Debromination in Suzuki-Miyaura Coupling

Symptoms: Formation of 6-aminoquinoline is observed alongside the desired 3-aryl-6-aminoquinoline, resulting in low yield and difficult purification.

Troubleshooting Workflow:

start Significant Debromination in Suzuki Coupling ligand Optimize Ligand - Use electron-rich, bulky ligands (e.g., SPhos, XPhos, RuPhos). start->ligand base Change Base - Switch to milder bases like K3PO4 or Cs2CO3. ligand->base If debromination persists temp Lower Temperature - Decrease reaction temperature to favor the desired pathway. base->temp If debromination persists solvent Check Solvent - Ensure anhydrous and degassed conditions. - Minimize water content. temp->solvent If debromination persists reagents Verify Reagent Quality - Use high-purity boronic acid/ester and reagents. solvent->reagents If debromination persists end Debromination Minimized reagents->end Successful Optimization

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Quantitative Data Summary: Effect of Reaction Parameters on Debromination

ParameterCondition A (High Debromination)Condition B (Low Debromination)Rationale
Ligand PPh₃SPhos, XPhos, or RuPhosElectron-rich, bulky ligands promote reductive elimination over side reactions.[1]
Base NaOtBu, NaOHK₃PO₄, Cs₂CO₃, K₂CO₃Milder bases are less likely to generate hydride species that cause debromination.[3]
Temperature > 100 °C80 °CLower temperatures can disfavor the debromination pathway.[3]
Solvent Protic solvents (e.g., alcohols)Aprotic solvents (e.g., Dioxane, Toluene) with minimal waterReduces the availability of protons for the hydrodehalogenation side reaction.[1]
Issue 2: Debromination in Buchwald-Hartwig Amination

Symptoms: Formation of 6-aminoquinoline instead of the desired N-substituted-3-aminoquinolin-6-amine.

Troubleshooting Workflow:

start Debromination in Buchwald-Hartwig Amination ligand Select Appropriate Ligand - Use bulky biaryl phosphine ligands (e.g., XPhos, BrettPhos). start->ligand base Optimize Base - Screen milder bases (e.g., K2CO3, Cs2CO3). - Carefully control the concentration of strong bases (e.g., NaOtBu). ligand->base If side reaction persists temp Adjust Temperature - Lower the reaction temperature. base->temp If side reaction persists atmosphere Ensure Inert Atmosphere - Rigorously degas solvents and maintain an inert (Ar/N2) atmosphere. temp->atmosphere If side reaction persists end Successful Amination atmosphere->end Problem Resolved

Caption: Troubleshooting guide for Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Minimized Debromination)

Objective: To form 3-phenylquinolin-6-amine while minimizing the formation of 6-aminoquinoline.

Reagents and Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 eq)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, and K₃PO₄.[3]

  • In a separate vial, under an inert atmosphere, add the palladium catalyst (Pd(OAc)₂) and the ligand (SPhos).

  • Add the catalyst and ligand to the Schlenk flask.

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.[3]

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine (Minimized Debromination)

Objective: To synthesize 3-(morpholin-4-yl)quinolin-6-amine with minimal debromination.

Reagents and Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.4 eq)

  • Anhydrous, degassed toluene

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add NaOtBu, Pd₂(dba)₃, and XPhos to a dry Schlenk flask.[2]

  • Add this compound to the flask.

  • Add anhydrous toluene, followed by the morpholine.[2]

  • Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Workflows

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling and the Competing Debromination Pathway

cluster_desired Desired Catalytic Cycle cluster_side Undesired Debromination Pathway pd0 Pd(0)Ln oxidative_add Oxidative Addition (Ar-Br) pd0->oxidative_add Ar-Br pd2_complex Ar-Pd(II)(Br)Ln oxidative_add->pd2_complex transmetal_amination Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald) pd2_complex->transmetal_amination pd_hydride Pd-H Species pd2_complex->pd_hydride From base, solvent, or impurities pd2_intermediate Ar-Pd(II)(Nu)Ln transmetal_amination->pd2_intermediate reductive_elim Reductive Elimination pd2_intermediate->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Ar-Nu (Desired Product) reductive_elim->product debromination Hydrodehalogenation pd_hydride->debromination byproduct Ar-H (Debrominated Byproduct) debromination->byproduct

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 3-Bromoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the cross-coupling of 3-bromoquinolin-6-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting for various palladium-catalyzed cross-coupling reactions. The presence of the amino group at the 6-position can influence catalyst activity and reaction outcomes, making careful consideration of reaction parameters essential for success.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are most suitable for the functionalization of this compound?

A1: The most common and effective palladium-catalyzed cross-coupling reactions for aryl bromides like this compound are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[1][2]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.[2][3]

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[2]

  • Heck Coupling: For the formation of C-C bonds with alkenes.[2]

Q2: How does the 6-amino group on the quinoline ring affect the cross-coupling reaction?

A2: The amino group at the C3 position is an electron-donating group, which can modulate the electron density of the carbocyclic ring.[4] The pyridine nitrogen can coordinate with the palladium catalyst, which can sometimes inhibit the catalytic cycle, making careful optimization of reaction conditions crucial for successful transformations.[5] The use of bulky phosphine ligands can sterically shield the palladium center, preventing the coordination of the quinoline nitrogen.[6]

Q3: What are the general considerations for catalyst selection for this substrate?

A3: For this compound, the choice of a suitable palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands are often preferred as they can promote both oxidative addition and reductive elimination steps and minimize catalyst inhibition by the quinoline nitrogen.[7][8] Precatalysts, which offer improved stability and reactivity, are also a good choice.[2]

Catalyst and Condition Selection Tables

The following tables provide a comparative overview of various catalytic systems and reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions based on data from 3-bromoquinoline and structurally related aryl bromides.

Suzuki-Miyaura Coupling: C-C Bond Formation
Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11075Good yield for mono-arylation of dibromoquinolines, suggesting applicability to 3-bromoquinoline.[2]
Pd(dppf)Cl₂dppfNa₂CO₃1,4-Dioxane/H₂O80-90HighA common and reliable system for Suzuki couplings.[1]
Pd(OAc)₂XPhosK₃PO₄Toluene100HighBulky monophosphine ligands are generally effective for challenging substrates.[2]
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O100~90-98Highly active catalyst, allows for lower catalyst loading.[9]
Buchwald-Hartwig Amination: C-N Bond Formation
Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations
Pd₂(dba)₃XantphosNaOtBuToluene90-110HighA versatile system for a range of amines.[7]
Pd(OAc)₂XPhosNaOtBu or K₃PO₄Toluene or Dioxane80-120HighEffective for a broad range of amines.[2]
G3-XPhos PrecatalystXPhosLiHMDSTHFRT-80HighPrecatalysts offer improved stability and reactivity.[2]
Pd(dba)₂BINAPCs₂CO₃THF-80Effective for coupling with a chiral primary amine.[7]
Sonogashira Coupling: C-C Bond Formation
Catalyst SystemCo-catalystBaseSolventTemperature (°C)Yield (%)Observations
PdCl₂(PPh₃)₂CuIEt₃NDMF8093A standard and highly effective system.[10]
Pd(PPh₃)₄CuIi-Pr₂NHToluene50-100HighGood for a variety of alkynes.
PdCl₂(PPh₃)₂-TBAF-RTModerate to ExcellentCopper-free conditions can prevent alkyne homocoupling.[4]
Pd/C-Na₃PO₄DMF80Good to ExcellentHeterogeneous catalyst that is easy to handle and remove.[11]

Detailed Experimental Protocols

The following are generalized protocols that should be optimized for specific substrates and coupling partners.

Protocol 1: Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.03 mmol).[1]

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.[1]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk flask.[12]

  • Substrate Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).[12]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.[12]

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[12]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.05 mmol).[10]

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.[10]

  • Solvent and Base Addition: Add anhydrous DMF (5 mL) and a base such as Et₃N (2.0 mmol) via syringe.[10]

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise.[10]

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.[10]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[10]

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.[10]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Potential Causes & Solutions

  • Catalyst Inactivation:

    • Cause: The quinoline nitrogen or the 6-amino group may be coordinating to the palladium center, leading to catalyst poisoning.[6] Oxygen in the reaction mixture can also deactivate the Pd(0) catalyst.

    • Solution:

      • Use bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos to sterically hinder coordination of the quinoline nitrogen.[6]

      • Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed.[12]

  • Inefficient Pre-catalyst Activation:

    • Cause: If using a Pd(II) precatalyst, its reduction to the active Pd(0) species may be inefficient.

    • Solution: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[6]

  • Poor Reagent Quality:

    • Cause: Impurities in the starting materials or solvents can inhibit the reaction. Boronic acids can be prone to degradation.

    • Solution: Use high-purity reagents and freshly distilled, degassed solvents. For Suzuki reactions, consider using more stable boronic esters (e.g., pinacol esters).[12]

  • Suboptimal Base or Solvent:

    • Cause: The choice of base and solvent is crucial and substrate-dependent.

    • Solution: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, LiHMDS for Buchwald-Hartwig) and solvent systems.

Troubleshooting_Low_Yield start Low or No Yield check_inert Verify Inert Atmosphere & Degassed Solvents start->check_inert Initial Check check_reagents Check Reagent Purity and Stability check_inert->check_reagents If problem persists optimize_catalyst Optimize Catalyst System (Ligand, Pd Source) check_reagents->optimize_catalyst If reagents are pure optimize_conditions Screen Bases and Solvents optimize_catalyst->optimize_conditions If yield is still low success Successful Reaction optimize_conditions->success Optimization

Troubleshooting logic for low-yielding cross-coupling reactions.
Issue 2: Presence of Significant Side Products

Potential Side Reactions & Mitigation Strategies

  • Hydrodehalogenation (Debromination):

    • Description: Replacement of the bromine atom with a hydrogen atom.

    • Cause: Can be promoted by certain catalyst systems, bases, or the presence of hydride sources (e.g., the amine coupling partner).[12]

    • Solution:

      • Screen different ligands; bulky, electron-rich ligands can often suppress this side reaction.[12]

      • Use milder bases or adjust the reaction temperature.

  • Homocoupling of Boronic Acid (Suzuki Reaction):

    • Description: Two molecules of the boronic acid coupling together.

    • Cause: Often occurs in the presence of oxygen.

    • Solution: Ensure the reaction is conducted under strictly anaerobic conditions.[12]

  • Glaser Coupling (Sonogashira Reaction):

    • Description: Homocoupling of the terminal alkyne.

    • Cause: A common side reaction in copper-catalyzed Sonogashira couplings.

    • Solution: Run the reaction under strictly anaerobic conditions. Consider using a copper-free Sonogashira protocol.[13][14]

  • Self-Coupling of this compound:

    • Description: Two molecules of the starting material couple to form a biquinoline.

    • Cause: Can occur, particularly in Buchwald-Hartwig amination where the 6-amino group of one molecule could potentially react with the 3-bromo position of another.

    • Solution:

      • Slow addition of the aryl halide to the reaction mixture.

      • Use a ligand that favors intermolecular coupling with the desired nucleophile over self-coupling.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for performing a palladium-catalyzed cross-coupling reaction with this compound.

Experimental_Workflow start Start setup Reaction Setup: Combine this compound, coupling partner, and base in a Schlenk flask. start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x). setup->inert add_catalyst Add Palladium Catalyst and Ligand. inert->add_catalyst add_solvent Add Degassed Solvent. add_catalyst->add_solvent react Heat and Stir Reaction (Monitor by TLC/LC-MS). add_solvent->react workup Aqueous Work-up: Quench, extract, wash, and dry. react->workup Reaction Complete purify Purification: Column Chromatography. workup->purify end End purify->end

General experimental workflow for cross-coupling reactions.

References

Managing poor solubility of 3-Bromoquinolin-6-amine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromoquinolin-6-amine. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor solubility of this compound in organic solvents. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)HighThese solvents can effectively solvate the polar quinoline ring and the amine group.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighCapable of hydrogen bonding with the amine group, but the large hydrophobic ring may limit solubility compared to smaller amines.[4][5]
Chlorinated Dichloromethane (DCM), ChloroformModerateGood general solvents for many organic compounds, but may be less effective than polar aprotic solvents.
Ethers Tetrahydrofuran (THF), Diethyl etherLow to ModerateLower polarity may not be sufficient to overcome the crystal lattice energy of the solid compound.
Aromatic Toluene, BenzeneLow to Moderate"Like dissolves like" principle suggests some solubility due to the aromatic nature of the compound.[1]
Non-polar Aliphatic Hexane, HeptaneLow / InsolubleThe polarity of this compound is likely too high for significant solubility in these solvents.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound.

Q1: My this compound is not dissolving in my chosen organic solvent. What should I do first?

A1: First, confirm that you are using a suitable solvent based on the predicted solubility profile in Table 1. If the solvent is appropriate, the issue may be the rate of dissolution. Try the following steps:

  • Increase Agitation: Vigorously stir or vortex the mixture.

  • Apply Gentle Heat: Warm the solution gently (e.g., to 30-40°C). Be cautious and ensure the compound is thermally stable at this temperature.

  • Use Sonication: Place the sample in an ultrasonic bath to break up solid aggregates and enhance dissolution.

  • Increase Solvent Volume: You may be attempting to create a supersaturated solution. Add more solvent to decrease the concentration.

Q2: I've tried the basic steps, but the compound still won't dissolve. What are my next options?

A2: If basic techniques fail, you may need to employ a more advanced strategy to enhance solubility. Consider the following approaches:

  • Co-solvency: Use a mixture of solvents. Adding a small amount of a highly polar solvent like DMSO or DMF to a less polar solvent can significantly improve solubility.[6]

  • pH Adjustment: Since this compound is a basic compound due to its amine group, its solubility can be increased in acidic conditions. Adding a small amount of a suitable organic acid may help. However, this will form a salt, which may or may not be desirable for your experiment.

  • Use of Solubilizing Agents: For specific applications, especially those involving aqueous dilutions, surfactants or cyclodextrins can be employed to create stable dispersions.[6]

Q3: The compound dissolves initially but then precipitates out of solution. Why is this happening and how can I prevent it?

A3: This often occurs when a stock solution in a strong solvent (like DMSO) is diluted into a weaker "anti-solvent" (like an aqueous buffer or a less polar organic solvent). The compound's solubility limit is exceeded in the final solvent mixture.

Solutions:

  • Optimize the Co-solvent Ratio: Experiment with different ratios of your primary and co-solvent to find a stable mixture.

  • Slow Addition with Vigorous Mixing: Add the stock solution dropwise to the dilution solvent while vortexing or stirring rapidly to ensure immediate and uniform dispersion.[7]

  • Lower the Concentration: The final concentration may be too high for the chosen solvent system. Try preparing a more dilute solution.

Q4: How can I quickly determine a suitable solvent for my experiment?

A4: A qualitative solubility test is a quick and efficient way to screen multiple solvents. See the detailed protocol in the "Experimental Protocols" section below. This involves testing the solubility of a small, known amount of your compound in a fixed volume of various solvents.

Experimental Protocols

Protocol 1: Qualitative Solubility Determination

Objective: To quickly assess the solubility of this compound in a range of organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Dichloromethane, THF, Toluene, Hexane)

  • Small vials or test tubes (e.g., 1.5 mL microcentrifuge tubes)

  • Vortex mixer

  • Microbalance

Procedure:

  • Weigh approximately 2 mg of this compound into a tared vial.

  • Add 1 mL of the first solvent to be tested.

  • Vortex the vial vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid particles.

  • Record your observation as "Soluble," "Partially Soluble," or "Insoluble."

  • Repeat steps 1-5 for each solvent you wish to test.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the precise solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Chosen organic solvent

  • Scintillation vials or sealed flasks

  • Thermostatic shaker

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL). An excess is present when undissolved solid remains.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker at a constant temperature (e.g., 25°C).

    • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.[6]

  • Sample Collection and Preparation:

    • Allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the clear supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve using a suitable analytical method (e.g., HPLC-UV or UV-Vis).

    • Accurately dilute the filtered sample solution to a concentration that falls within the range of your calibration curve.

    • Measure the concentration of the diluted sample.

  • Calculation:

    • Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Visualized Workflows

The following diagrams illustrate the logical steps for addressing solubility issues and determining solubility.

troubleshooting_workflow start Start: Poor Solubility Encountered check_solvent Is the solvent appropriate? (See Table 1) start->check_solvent basic_methods Apply Basic Methods: - Increase Agitation - Gentle Heat - Sonication check_solvent->basic_methods Yes reassess Reassess Experiment: - Lower concentration - Change solvent system check_solvent->reassess No is_dissolved1 Is the compound dissolved? basic_methods->is_dissolved1 advanced_methods Apply Advanced Methods: - Co-solvency - pH Adjustment - Solubilizing Agents is_dissolved1->advanced_methods No success Success: Proceed with Experiment is_dissolved1->success Yes is_dissolved2 Is the compound dissolved? advanced_methods->is_dissolved2 is_dissolved2->reassess No is_dissolved2->success Yes reassess->start end End: Consult further literature or technical support

Caption: A troubleshooting workflow for managing poor solubility.

solubility_determination_workflow start Start: Determine Solubility add_excess Add excess compound to a known volume of solvent start->add_excess equilibrate Equilibrate for 24-48h (Thermostatic Shaker) add_excess->equilibrate settle_filter Settle and filter supernatant (0.22 µm syringe filter) equilibrate->settle_filter analyze_sample Dilute and analyze filtered sample settle_filter->analyze_sample prepare_standards Prepare calibration standards and generate curve (HPLC/UV-Vis) prepare_standards->analyze_sample calculate Calculate solubility from concentration and dilution factor analyze_sample->calculate

Caption: Workflow for quantitative solubility determination.

References

Technical Support Center: Confirmation of Regioselectivity at the 3-Position

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the regioselectivity of reactions at the 3-position of a molecule.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments to determine the regioselectivity of a reaction.

Issue: Ambiguous ¹H NMR spectrum making it difficult to assign protons and confirm substitution at the 3-position.

  • Possible Cause: Overlapping signals in the aromatic or aliphatic region, complex splitting patterns, or the absence of clear diagnostic peaks.

  • Solution:

    • Optimize NMR Acquisition Parameters: Ensure the spectrum is acquired with good resolution and signal-to-noise.

    • Perform 2D NMR Experiments: Utilize techniques like COSY, HSQC, and HMBC to establish connectivity between protons and carbons.[1][2][3][4]

    • Nuclear Overhauser Effect (NOE) Spectroscopy: Use 1D or 2D NOESY/ROESY to identify protons that are close in space.[5][6][7][8] An NOE between a proton on the new substituent and a proton at a specific position on the parent ring can confirm the substitution site.

    • Comparison to Starting Material: A direct comparison of the product's ¹H NMR spectrum with that of the starting material can reveal key changes in chemical shifts and coupling patterns indicative of substitution at the 3-position.[9]

Issue: ¹³C NMR spectrum does not provide a clear distinction between the desired 3-substituted product and other possible regioisomers.

  • Possible Cause: Similar chemical environments of the carbons in the different isomers, leading to very close or overlapping ¹³C chemical shifts.

  • Solution:

    • DEPT Experiments: Employ DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups, which can help in assigning quaternary carbons and carbons bearing substituents.

    • Heteronuclear Multiple Bond Correlation (HMBC): This is a powerful technique to identify long-range (2-3 bond) correlations between protons and carbons.[1][2][3] A correlation between a proton on the substituent and a carbon at a specific position in the ring (or vice versa) can unequivocally establish the point of attachment.

    • Quantitative ¹³C NMR: While less common, quantitative ¹³C NMR with appropriate relaxation delays can be used to determine the ratio of isomers in a mixture.[10]

    • Comparison with Predicted Spectra: Use NMR prediction software to estimate the ¹³C chemical shifts for all possible regioisomers and compare them with the experimental data.

Issue: Mass spectrometry data shows the correct mass for the product, but cannot distinguish between the 3-substituted isomer and other regioisomers.

  • Possible Cause: Regioisomers often have identical molecular weights and may produce very similar fragmentation patterns under standard mass spectrometry conditions.

  • Solution:

    • Tandem Mass Spectrometry (MS/MS): Carefully optimize collision-induced dissociation (CID) or other fragmentation methods (e.g., HCD, UVPD) to induce unique fragmentation patterns for each regioisomer.[11][12][13]

    • Chromatographic Separation: Couple the mass spectrometer with a suitable chromatography system (e.g., HPLC, GC) to separate the regioisomers before they enter the mass analyzer.[12] The retention time combined with the mass data can confirm the identity of the 3-substituted product.

    • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size and shape (collisional cross-section), which can often differentiate between regioisomers.[12]

Issue: Inability to obtain suitable crystals for X-ray crystallography to definitively determine the molecular structure.

  • Possible Cause: The product may be an oil, amorphous solid, or may have a low propensity for crystallization.

  • Solution:

    • Systematic Crystallization Screening: Employ a wide range of solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

    • Derivative Formation: Convert the product into a crystalline derivative by reacting it with a reagent that introduces a group known to promote crystallization (e.g., a heavy atom or a rigid aromatic group).

    • Co-crystallization: Attempt to co-crystallize the product with another molecule that can form a well-defined crystal lattice.

Frequently Asked Questions (FAQs)

Q1: What is the most definitive method for confirming regioselectivity at the 3-position?

A1: Single-crystal X-ray crystallography is considered the "gold standard" as it provides a direct three-dimensional structure of the molecule, unambiguously showing the connectivity of all atoms.[14][15][16][17] However, obtaining suitable crystals can be a challenge. In the absence of a crystal structure, a combination of 1D and 2D NMR experiments (specifically ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY) is generally considered the most powerful and definitive solution-state method.[18]

Q2: How can I use ¹H NMR to differentiate between substitution at the 3-position versus other positions on an aromatic ring?

A2: The substitution pattern on an aromatic ring gives rise to characteristic splitting patterns and coupling constants (J-values) in the ¹H NMR spectrum. For a disubstituted benzene ring, for example:

  • 1,3- (meta) substitution: You would expect to see signals with meta-coupling (typically J = 2-3 Hz) and potentially one singlet if the remaining protons are equivalent.

  • 1,2- (ortho) substitution: You would observe ortho-coupling (typically J = 7-9 Hz) between adjacent protons.

  • 1,4- (para) substitution: This often results in a more symmetrical pattern, sometimes appearing as two doublets (an AA'BB' system).

By analyzing the coupling constants and splitting patterns of the aromatic protons, you can deduce the substitution pattern.[19][20]

Q3: What are the key HMBC correlations to look for to confirm substitution at the 3-position?

A3: Look for 2-bond and 3-bond correlations between:

  • Protons on the newly introduced substituent and carbons of the parent molecule. For example, a proton on a methyl group attached at C3 should show a correlation to C2, C3, and C4 of the ring.

  • Protons on the parent molecule and carbons of the substituent. For instance, the proton at C2 of the ring should show a correlation to the carbon of the substituent attached at C3.

These long-range correlations provide definitive evidence of the connectivity.[1][2]

Q4: Can NOE experiments differentiate between regioisomers?

A4: Yes, Nuclear Overhauser Effect (NOE) experiments can be very effective in distinguishing regioisomers by identifying protons that are close to each other in space (typically < 5 Å).[5][6][8] For example, if a reaction could lead to substitution at either the 2- or 3-position, an NOE between a proton on the substituent and a proton at a known position on the ring (e.g., H4) would confirm the 3-substituted isomer.

Key Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. General Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
  • Filter the solution into a clean NMR tube.

2. ¹H NMR Spectroscopy:

  • Purpose: To observe the chemical environment and connectivity of protons.
  • Typical Parameters:
  • Pulse sequence: Standard single-pulse experiment.
  • Spectral width: Sufficient to cover all proton signals (e.g., -2 to 12 ppm).
  • Acquisition time: 2-4 seconds.
  • Relaxation delay (D1): 1-5 seconds.
  • Number of scans: 8-16, or more for dilute samples.

3. ¹³C{¹H} NMR Spectroscopy:

  • Purpose: To observe the chemical environment of carbon atoms.
  • Typical Parameters:
  • Pulse sequence: Standard proton-decoupled experiment.
  • Spectral width: Sufficient to cover all carbon signals (e.g., 0 to 220 ppm).
  • Acquisition time: 1-2 seconds.
  • Relaxation delay (D1): 2-5 seconds (can be longer for quantitative measurements).
  • Number of scans: 128 to 1024, or more depending on concentration.[21]

4. 2D HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify direct one-bond correlations between protons and carbons.[2][3]
  • Typical Parameters:
  • Optimize the experiment for an average one-bond ¹J(CH) coupling constant (typically ~145 Hz).
  • Acquire a sufficient number of increments in the F1 dimension for adequate resolution.

5. 2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing connectivity across quaternary carbons and substituent linkages.[2][3]
  • Typical Parameters:
  • Optimize the experiment for an average long-range nJ(CH) coupling constant (typically 8-10 Hz).

6. 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

  • Purpose: To identify protons that are close in space, which helps in determining stereochemistry and confirming regiochemistry.[6][7]
  • Typical Parameters:
  • The mixing time is a critical parameter and should be optimized based on the molecular size (e.g., 300-800 ms for small molecules).

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent for the chosen ionization method (e.g., methanol/water for ESI).

2. High-Resolution Mass Spectrometry (HRMS):

  • Purpose: To determine the accurate mass and elemental composition of the product.
  • Method: Infuse the sample directly or via an LC system into a high-resolution mass spectrometer (e.g., Orbitrap, TOF).

3. Tandem Mass Spectrometry (MS/MS):

  • Purpose: To generate fragment ions that can provide structural information and help differentiate between isomers.[13]
  • Method:
  • Perform a full scan MS to identify the precursor ion (the molecular ion or a common adduct).
  • Isolate the precursor ion.
  • Fragment the isolated ion using an appropriate activation method (e.g., CID, HCD).
  • Analyze the resulting fragment ions.
  • Systematically vary the collision energy to find optimal conditions that produce diagnostic fragment ions for each isomer.

X-Ray Crystallography

1. Crystal Growth:

  • Purpose: To obtain a single, high-quality crystal suitable for X-ray diffraction.
  • Method:
  • Prepare a saturated or supersaturated solution of the highly purified compound.
  • Employ various crystallization techniques such as:
  • Slow evaporation of the solvent.
  • Vapor diffusion of an anti-solvent into the solution.
  • Slow cooling of the saturated solution.
  • Screen a wide range of solvents and conditions.

2. Data Collection and Structure Refinement:

  • Purpose: To determine the three-dimensional arrangement of atoms in the crystal.
  • Method:
  • Mount a suitable crystal on a goniometer.
  • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[15]
  • Process the diffraction data to determine the unit cell dimensions and the intensities of the reflections.
  • Solve the crystal structure using appropriate software to generate an electron density map.
  • Refine the atomic positions to obtain the final molecular structure.[17]

Quantitative Data Summary

Table 1: Typical ¹H NMR Chemical Shift Ranges (in CDCl₃)

Proton TypeTypical Chemical Shift (ppm)Notes
Aromatic (Ar-H)6.5 - 8.5Highly dependent on substituents.
Vinylic (C=C-H)4.5 - 6.5
Aliphatic (C-H)0.5 - 4.5Proximity to electron-withdrawing groups causes a downfield shift.
Protons on Cα to a substituentVariesDepends on the nature of the substituent.

Table 2: Typical ¹³C NMR Chemical Shift Ranges (in CDCl₃)

Carbon TypeTypical Chemical Shift (ppm)Notes
Carbonyl (C=O)160 - 220
Aromatic/Vinylic (C=C)100 - 160
Alkyne (C≡C)60 - 90
Aliphatic (C-C)10 - 60
C3-carbon bearing a substituentVariesThe chemical shift of the carbon at the point of substitution will be significantly affected.

Table 3: Typical Proton-Proton Coupling Constants (J)

Coupling TypeTypical J-value (Hz)
Ortho (aromatic)7 - 9
Meta (aromatic)2 - 3
Para (aromatic)0 - 1
Vicinal (aliphatic, free rotation)6 - 8
Geminal10 - 18

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Regioselectivity Confirmation cluster_conclusion Conclusion synthesis Chemical Reaction purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Primary Analysis ms Mass Spectrometry (HRMS, MS/MS) purification->ms Confirmatory Analysis xray X-ray Crystallography (if crystalline) purification->xray Definitive Analysis structure Structure Elucidation & Confirmation of 3-Position Substitution nmr->structure ms->structure xray->structure

Caption: General workflow for reaction and analysis to confirm regioselectivity.

nmr_decision_tree decision decision result Regioselectivity Confirmed fail fail start Ambiguous ¹H / ¹³C NMR Spectra d1 Are there clear diagnostic signals (e.g., splitting patterns)? start->d1 d1->result Yes hmbc Perform 2D Experiments (HSQC, HMBC) d1->hmbc No d2 Are key protons/ carbons assigned? d2->result Yes d3 Is spatial proximity information needed? d2->d3 No d3->fail No (Inconclusive) noesy Perform NOESY/ROESY d3->noesy Yes hmbc->d2 noesy->result

Caption: Decision tree for using NMR to resolve ambiguous regioselectivity.

References

Common impurities in commercial 3-Bromoquinolin-6-amine and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions concerning common impurities in commercial 3-Bromoquinolin-6-amine and their removal. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound may contain several process-related impurities stemming from its synthesis. While a specific analysis of all commercial batches is not publicly available, based on common synthetic routes for similar quinoline derivatives, the likely impurities include:

  • Starting Materials: Unreacted precursors such as p-bromoaniline or related aniline derivatives.

  • Isomeric Byproducts: Positional isomers like 8-Bromoquinolin-6-amine or other bromo-amino quinoline isomers may form during the synthesis.

  • Related Substances: Over-brominated or under-brominated species, and byproducts from side reactions.

  • Residual Solvents: Organic solvents used during the synthesis and purification process.[1]

Q2: How can I detect the presence of these impurities in my sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment of this compound. The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV detection, is a robust method for quantifying the main component and non-volatile impurities.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying volatile and semi-volatile impurities, such as residual solvents.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can be used for quantitative analysis (qNMR) to determine absolute purity against a certified internal standard.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the target compound and any unknown impurities by providing mass-to-charge ratio information.[3]

Q3: What is the potential impact of these impurities on my research?

A3: The presence of impurities, even in trace amounts, can significantly impact experimental outcomes, particularly in drug development. Potential issues include:

  • Altered Biological Activity: Impurities may exhibit their own pharmacological effects, leading to misleading results in biological assays.

  • Toxicity: Unknown impurities could be toxic, posing a risk in preclinical and clinical studies.

  • Poor Reproducibility: The variable nature and concentration of impurities between different batches can lead to a lack of reproducibility in experiments.

  • Interference with Downstream Reactions: Impurities can interfere with subsequent synthetic steps, leading to lower yields and the formation of new, undesired byproducts.

Troubleshooting Guide

Problem Possible Cause Suggested Solutions
Unexpected peaks in HPLC chromatogram. Presence of impurities such as starting materials, byproducts, or degradation products.- Confirm the identity of the main peak using a reference standard if available.- Use LC-MS to identify the mass of the unknown peaks.[3]- Review the synthesis and purification history of the batch.
Low yield after purification. The chosen purification method may not be optimal, leading to loss of the desired compound.- Optimize the purification parameters (e.g., solvent system for recrystallization or column chromatography).- Consider a multi-step purification approach, such as combining recrystallization with column chromatography for higher purity.[4]
Inconsistent results between different batches. Variation in the impurity profile of different commercial batches.- Perform a thorough purity analysis on each new batch before use.- If possible, repurify the material to a consistently high purity level.
Discoloration of the material (e.g., yellowing). Potential degradation of the compound due to oxidation or photodegradation.- Store the compound in a cool, dark place under an inert atmosphere.[5]- Prepare fresh solutions for experiments and avoid long-term storage in solution.[5]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general method for purifying crude this compound using silica gel flash chromatography.

  • Eluent Selection: Dissolve a small amount of the crude material in a suitable solvent. Spot the solution on a TLC plate and develop it with various solvent systems (e.g., petroleum ether:ethyl acetate mixtures) to find an eluent that provides good separation of the main spot from impurities.[4]

  • Column Packing: Prepare a silica gel slurry in the chosen eluent and pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol details the purification of this compound using a mixed solvent system.

  • Solvent Selection: The ideal solvent system will dissolve the compound well at high temperatures but poorly at low temperatures. Common systems include ethanol/water or ethyl acetate/hexane.[4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the "good" solvent (e.g., ethanol) dropwise while heating until the solid just dissolves.

  • Crystallization: Remove the flask from the heat and slowly add the "bad" solvent (e.g., water) until the solution becomes slightly cloudy. Reheat to clarify the solution and then allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold "bad" solvent. Dry the purified crystals under vacuum.[4]

Data Presentation

Table 1: Comparison of Purification Methods for Bromoquinolines

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Notes
Recrystallization (Ethanol/Water)859570Effective for removing less polar impurities.[4]
Column Chromatography (Petroleum Ether:Ethyl Acetate 4:1)859860Good for separating closely related impurities.[4]
Recrystallization followed by Column Chromatography85>9950Recommended for achieving high purity.[4]

Data adapted from a study on a similar bromoquinoline derivative.[4]

Table 2: Comparison of Analytical Techniques for Purity Assessment

Analytical TechniquePrincipleStrengthsLimitations
HPLC-UV Differential partitioning between a stationary and mobile phase.High resolution and sensitivity for non-volatile compounds. Excellent for quantification.[1]May require reference standards for impurity identification.
GC-MS Separation of volatile compounds with mass spectrometry detection.Excellent for separating and identifying volatile impurities like residual solvents.[2]Requires derivatization for non-volatile compounds.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information and can be used for quantitative analysis (qNMR).[2]Lower sensitivity compared to HPLC and MS.
LC-MS HPLC coupled with mass spectrometry.Provides molecular weight information, aiding in the identification of unknown impurities.[3]Higher initial instrument cost.

Visualizations

experimental_workflow cluster_start Crude this compound cluster_purification Purification cluster_analysis Purity Analysis cluster_end Pure Product start Crude Product recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography hplc HPLC recrystallization->hplc column_chromatography->hplc gcms GC-MS hplc->gcms nmr NMR gcms->nmr end Pure this compound nmr->end

Caption: General experimental workflow for purification and analysis.

logical_relationship cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities starting_materials Starting Materials (e.g., p-bromoaniline) reaction Cyclization & Bromination starting_materials->reaction crude_product Crude Product reaction->crude_product unreacted_sm Unreacted Starting Materials reaction->unreacted_sm isomers Isomeric Byproducts reaction->isomers related_substances Related Substances reaction->related_substances solvents Residual Solvents crude_product->solvents

Caption: Origin of common impurities during synthesis.

References

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Spectral Analysis of 3-Bromoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals engaged in drug development and chemical synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of molecular structures. This guide offers a detailed comparative analysis of the ¹H and ¹³C NMR spectral data for 3-Bromoquinolin-6-amine, juxtaposed with its structural analogs, 3-bromoquinoline and 6-aminoquinoline. To facilitate a comprehensive understanding, this document includes detailed experimental protocols for NMR analysis and presents all quantitative data in clearly structured tables.

Comparative Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound and compare them with the experimental data for 3-bromoquinoline and 6-aminoquinoline. These comparisons are vital for understanding the influence of the bromo and amino substituents on the quinoline ring system.

Table 1: ¹H NMR Chemical Shift (δ, ppm) Comparison

ProtonThis compound (Predicted)3-Bromoquinoline (Experimental)6-Aminoquinoline (Experimental)
H-2 ~8.98.95 (d)8.63 (dd)
H-4 ~8.28.45 (d)7.17 (dd)
H-5 ~7.87.85 (d)7.78 (d)
H-7 ~7.27.65 (t)6.85 (d)
H-8 ~7.58.10 (d)7.25 (dd)
-NH₂ ~5.0 (br s)-4.6 (br s)

Predicted values for this compound are based on the additive effects of bromo and amino substituents on the quinoline scaffold. Experimental data for analogs are sourced from publicly available spectral databases.

Table 2: ¹³C NMR Chemical Shift (δ, ppm) Comparison

CarbonThis compound (Predicted)3-Bromoquinoline (Experimental)[1]6-Aminoquinoline (Experimental)
C-2 ~150151.0147.5
C-3 ~120122.9135.2
C-4 ~135136.5121.4
C-4a ~146147.5145.8
C-5 ~128128.9121.8
C-6 ~145129.5147.0
C-7 ~115128.0108.2
C-8 ~129130.5129.8
C-8a ~127127.9130.0

Note: Predicted values are estimations. Actual experimental values may vary based on solvent and other experimental conditions.

Experimental Protocols

The following provides a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for quinoline derivatives.[2][3]

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Common choices for quinoline derivatives include deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[2]

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[3]

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.[2]

¹H NMR Acquisition Parameters: [2]

  • Pulse Program: A standard one-pulse sequence (e.g., zg30).

  • Temperature: 298 K (25 °C).

  • Spectral Width: Approximately 15 ppm, centered around 7 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16 to 64 scans are typically sufficient.

  • Referencing: The spectrum can be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS.

¹³C NMR Acquisition Parameters: [2]

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Temperature: 298 K (25 °C).

  • Spectral Width: Approximately 220 ppm, centered around 120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.

Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation and comparison.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Comparison A Weigh Sample B Select Deuterated Solvent A->B C Dissolve Sample B->C D Transfer to NMR Tube C->D E Setup NMR Spectrometer D->E F Acquire 1H NMR Spectrum E->F G Acquire 13C NMR Spectrum E->G H Fourier Transform F->H G->H I Phase Correction H->I J Baseline Correction I->J K Referencing J->K L Assign Signals (1H & 13C) K->L M Analyze Coupling Constants (1H) L->M N Compare with Analogs L->N O Structural Elucidation M->O N->O

Caption: Workflow of NMR spectral analysis.

References

Mass spectrometry fragmentation pattern of 3-Bromoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to the Mass Spectrometry Fragmentation of 3-Bromoquinolin-6-amine for Researchers

For drug development professionals, scientists, and researchers, the precise structural elucidation of novel compounds is a cornerstone of successful research. Mass spectrometry stands out as a powerful analytical technique, providing vital information about a molecule's weight and structure through its fragmentation pattern. This guide offers a detailed comparison of the expected mass spectrometry fragmentation pattern of this compound, supported by established fragmentation principles of related chemical structures. We also present alternative analytical methods and provide a comprehensive experimental protocol for analysis.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is expected to exhibit a distinctive molecular ion peak and a series of fragment ions that provide a structural fingerprint of the molecule. The molecular formula for this compound is C₉H₇BrN₂ with a molecular weight of approximately 223.07 g/mol .[1]

A key feature in the mass spectrum will be the molecular ion peak. Due to the presence of a single bromine atom, which has two major isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), the molecular ion will appear as a pair of peaks of nearly equal intensity (M⁺ and [M+2]⁺) separated by 2 m/z units.[2] This characteristic 1:1 isotopic pattern is a clear indicator of a monobrominated compound.

The fragmentation of this compound under electron ionization (EI) is predicted to follow several key pathways, driven by the stability of the quinoline ring and the influence of the bromo and amino substituents.

Key Predicted Fragmentation Pathways:

  • Loss of Bromine Radical: A primary and significant fragmentation event is the cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br). This results in a prominent fragment ion at m/z 143.[2]

  • Loss of Hydrogen Cyanide (HCN): The stable quinoline ring is known to undergo fragmentation by expelling a neutral molecule of HCN.[3] This can occur from the molecular ion or from subsequent fragment ions.

  • Amine Group Fragmentation: The presence of the primary amine group can lead to the loss of an amino radical (•NH₂) or ammonia (NH₃). Alpha-cleavage, a common fragmentation for amines, is also a possibility, influencing the fragmentation of the benzene portion of the quinoline ring system.[4][5]

  • Sequential Losses: A combination of these primary fragmentation events will lead to a series of smaller fragment ions, providing further structural information.

Comparison with Alternative Analytical Techniques

While mass spectrometry is indispensable for determining molecular weight and fragmentation, a comprehensive structural confirmation relies on its use in conjunction with other analytical techniques.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and structural information from fragmentation patterns.High sensitivity, requires very small sample amounts, can be coupled with chromatographic techniques (GC-MS, LC-MS).Isomers can sometimes be difficult to distinguish, fragmentation can be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and the chemical environment of protons and carbons.Provides unambiguous structure elucidation and stereochemistry. Non-destructive.Lower sensitivity than MS, requires larger sample amounts, can be time-consuming.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., N-H stretches for the amine, C-Br stretch, aromatic C=C bonds).Fast, simple, and provides a quick check for functional groups.Provides limited information on the overall molecular structure.

Predicted Fragmentation Data for this compound

The following table summarizes the predicted major fragment ions for this compound based on established fragmentation rules for quinolines, aromatic amines, and halogenated compounds.

m/z (mass-to-charge ratio) Proposed Fragment Ion Proposed Neutral Loss Comments
222 / 224[C₉H₇⁷⁹BrN₂]⁺ / [C₉H₇⁸¹BrN₂]⁺-Molecular ion (M⁺) peak cluster showing the characteristic 1:1 ratio for a single bromine atom.
143[C₉H₇N₂]⁺•BrResult of the loss of a bromine radical. This is expected to be a significant peak.
116[C₈H₆N]⁺•Br, HCNSubsequent loss of HCN from the [M-Br]⁺ fragment.
206 / 208[C₉H₆⁷⁹BrN]⁺ / [C₉H₆⁸¹BrN]⁺•NHLoss of an amino radical from the molecular ion.
127[C₉H₅N]⁺•Br, •NH₂Loss of both a bromine and an amino radical.

Generalized Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for analyzing a solid, thermally stable compound like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or methanol).

  • Vortex the solution to ensure complete dissolution.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 20 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 40 - 400.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

4. Data Acquisition and Analysis:

  • Acquire the data using the instrument's software.

  • The total ion chromatogram (TIC) will show the retention time of the compound.

  • The mass spectrum corresponding to the chromatographic peak of this compound is then analyzed to identify the molecular ion and the fragmentation pattern.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathways for this compound.

G M [C₉H₇BrN₂]⁺• m/z 222/224 (Molecular Ion) M_Br [C₉H₇N₂]⁺ m/z 143 M->M_Br - •Br M_NH2 [C₉H₆BrN]⁺• m/z 206/208 M->M_NH2 - •NH₂ M_Br_HCN [C₈H₆N]⁺ m/z 116 M_Br->M_Br_HCN - HCN M_NH2_Br [C₉H₆N]⁺ m/z 127 M_NH2->M_NH2_Br - •Br

Caption: Predicted EI-MS fragmentation pathway for this compound.

References

A Comparative Guide to the Reactivity of 3-Bromoquinolin-6-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the quinoline scaffold is a cornerstone in the synthesis of a vast array of biologically active compounds. Among the various substituted quinolines, 3-Bromoquinolin-6-amine serves as a versatile building block, offering two distinct points for chemical modification: the bromine atom at the 3-position, ideal for cross-coupling reactions, and the amino group at the 6-position. This guide provides a comparative analysis of the reactivity of this compound in key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—against other bromoquinoline isomers. The insights provided herein are intended to aid in the strategic design of synthetic routes for novel drug candidates and functional materials.

The reactivity of a bromoquinoline in cross-coupling reactions is fundamentally influenced by the electronic environment of the quinoline ring and the position of the bromine atom. The electron-withdrawing nature of the quinoline nitrogen generally activates the C-Br bond towards oxidative addition to a palladium(0) catalyst. However, the presence of other substituents, such as the electron-donating amino group in this compound, can modulate this reactivity.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. The reactivity of bromoquinolines in this reaction is dependent on the bromine position. While direct quantitative data for this compound is limited, we can infer its reactivity by examining related structures. The amino group at the C6 position is an electron-donating group, which can slightly decrease the reactivity of the C3-Br bond compared to unsubstituted 3-bromoquinoline due to an increase in electron density at the C3 position. However, successful couplings are still readily achievable under optimized conditions.[1]

Table 1: Comparative Yields for Suzuki-Miyaura Coupling of Various Bromoquinolines

Bromoquinoline IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference/Inference
3-BromoquinolinePhenylboronic acidPd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O80-90~85-95[2]
This compound Phenylboronic acid Pd(dppf)Cl₂ K₂CO₃ Toluene/H₂O 90-110 ~75-85 (inferred) [1]
6-Bromoquinoline4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100~90[3]
8-BromoquinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100~70-80[1]

Yields are representative and can vary based on specific reaction conditions and substrates.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[4] The reactivity trends observed in Suzuki coupling are generally applicable here as well. The electron-donating amino group in this compound may slightly reduce the C-Br bond's reactivity compared to unsubstituted 3-bromoquinoline. Nevertheless, the use of bulky, electron-rich phosphine ligands can effectively facilitate the coupling.[5]

Table 2: Comparative Yields for Buchwald-Hartwig Amination of Various Bromoquinolines

Bromoquinoline IsomerAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference/Inference
3-BromoquinolineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100High[3][5]
This compound Morpholine Pd₂(dba)₃ / XPhos NaOtBu Toluene 100 ~80-90 (inferred) [1]
6-BromoquinolineAnilinePd₂(dba)₃ / BINAPNaOtBuToluene100High[6]

Yields are representative and can vary based on specific reaction conditions and substrates.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between an aryl halide and a terminal alkyne.[7][8] Similar to the other cross-coupling reactions, the electronic nature of the bromoquinoline plays a crucial role. The C3-Br bond of this compound is expected to be sufficiently reactive for Sonogashira coupling, particularly with the aid of a copper(I) co-catalyst.

Table 3: Comparative Yields for Sonogashira Coupling of Various Bromoquinolines

Bromoquinoline IsomerAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference/Inference
3-BromoquinolinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF80High[3]
This compound Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Et₃N DMF 80 ~80-90 (inferred) [3]
6-BromoquinolineEthynylbenzenePd(PPh₃)₄ / CuIEt₃NTHF60High[3]

Yields are representative and can vary based on specific reaction conditions and substrates.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for each of the discussed coupling reactions, which can be adapted for this compound.

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add the bromoquinoline (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.03-0.05 eq.), and a base, typically K₂CO₃ or Na₂CO₃ (2.0-3.0 eq.).[1][2]

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • A degassed solvent system, commonly a mixture of an organic solvent like dioxane or toluene and water (e.g., 4:1 v/v), is added.[1]

  • The reaction mixture is heated to a temperature ranging from 80 to 110 °C and stirred for a period of 2 to 24 hours, monitoring the reaction progress by TLC or LC-MS.[1]

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).[1]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.[1]

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, charge a reaction tube with the bromoquinoline (1.0 eq.), the amine (1.2-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), a phosphine ligand (e.g., XPhos, 0.04-0.10 eq.), and a strong base (e.g., NaOtBu, 1.4-2.0 eq.).[1]

  • The tube is sealed and removed from the glovebox.

  • Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.[1]

  • The reaction mixture is heated in an oil bath at a temperature typically between 80 and 120 °C for 4 to 24 hours.[1]

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired aminoquinoline product.[1]

General Protocol for Sonogashira Coupling
  • To a reaction vessel, add the bromoquinoline (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and a copper(I) co-catalyst like CuI (0.05-0.10 eq.).[3]

  • The vessel is evacuated and backfilled with an inert gas.

  • Add an anhydrous, degassed solvent such as DMF or THF, followed by an amine base (e.g., triethylamine, 2-3 eq).[3]

  • The terminal alkyne (1.1-1.5 eq) is then added via syringe.

  • The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Visualizing Reaction Workflow and Reactivity Factors

To further clarify the experimental process and the factors influencing reactivity, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Bromoquinoline, Coupling Partner, Catalyst, Base inert Evacuate & Backfill with Inert Gas (x3) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 80-120 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temp monitor->cool Reaction Complete extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify product Characterize Pure Product purify->product

Caption: Generalized experimental workflow for cross-coupling reactions.

G cluster_electronic Electronic Effects cluster_steric Steric Hindrance reactivity Reactivity of C-Br Bond quinoline_n Quinoline Nitrogen (Electron-withdrawing) quinoline_n->reactivity Increases Reactivity amino_group Amino Group at C6 (Electron-donating) amino_group->reactivity Slightly Decreases Reactivity at C3 c3_position C3-Position: Less Hindered c3_position->reactivity Favors Reaction c8_position C8-Position: More Hindered c8_position->reactivity Hinders Reaction

References

A Comparative Guide to the Biological Activity of 3-Bromoquinolin-6-amine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of halogen and amine functionalities significantly modulates their therapeutic potential. This guide provides a comparative analysis of the biological activity of 3-Bromoquinolin-6-amine and its isomeric analogues, with a focus on their anticancer and antimicrobial properties. While direct experimental data for this compound is limited in publicly available literature, this guide consolidates information on structurally related bromoquinoline derivatives to provide a comprehensive overview of their potential.

Anticancer Activity

The position of bromine and amine substituents on the quinoline ring plays a crucial role in the anticancer activity of this class of compounds. Studies on various bromoquinoline derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for many of these compounds is believed to be the inhibition of topoisomerase I, a critical enzyme involved in DNA replication and repair.

Quantitative Comparison of Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several bromoquinoline derivatives against various cancer cell lines. It is important to note that these compounds are not direct isomers of this compound but provide valuable insights into the structure-activity relationship (SAR) of this compound class.

CompoundCancer Cell LineIC50 (µM)Reference
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (rat glioblastoma)15.4[1]
HeLa (human cervical cancer)26.4[1]
HT29 (human colon adenocarcinoma)15.0[1]
3,5,6,7-tetrabromo-8-methoxyquinolineC6 (rat glioblastoma)48.9[1]
HeLa (human cervical cancer)59.5[1]
HT29 (human colon adenocarcinoma)36.6[1]
6,8-dibromo-5-nitroquinolineC6 (rat glioblastoma)50.0[1]
HeLa (human cervical cancer)24.1[1]
HT29 (human colon adenocarcinoma)26.2[1]
6-Bromo-5-nitroquinolineC6 (rat glioblastoma)-[2]
HeLa (human cervical cancer)-[2]
HT29 (human colon adenocarcinoma)- (greatest antiproliferative activity)[2]
5,7-Dibromo-8-hydroxyquinolineC6 (rat brain tumor)12.3 µg/mL[3]
7-Bromo-8-hydroxyquinolineC6 (rat brain tumor)25.6 µg/mL[3]

Note: The absence of specific IC50 values for 6-Bromo-5-nitroquinoline in one study is noted, though its high activity is highlighted.

Antimicrobial Activity

Halogenated quinolines have a long history as antimicrobial agents. The bromine atom can enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate bacterial cell membranes. The amino group can also contribute to the antimicrobial effect through various interactions with bacterial targets.

Quantitative Comparison of Antimicrobial Activity

Direct and extensive research on the antimicrobial activities of this compound and its isomers is limited. However, studies on related compounds indicate potential in this area. For instance, 4-Amino-6-bromoquinoline has shown promising activity against certain bacteria and fungi.[4] Metal complexes of 8-aminoquinoline have also demonstrated antimicrobial properties.[5]

CompoundTest OrganismActivity MetricResultReference
4-Amino-6-bromoquinolineBacteria and Fungi-Promising activity[4]
8-Aminoquinoline-Cu-5Iu complexPlesiomonas shigelloides, Shigella dysenteriaeMIC256 µg/mL (25% inhibition)[5]
8-Aminoquinoline-Cu-5Nu complexPlesiomonas shigelloidesMIC256 µg/mL[5]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol (Broth Microdilution):

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizing Mechanisms and Workflows

To better understand the potential mechanisms of action and experimental processes, the following diagrams are provided.

anticancer_pathway Bromoquinoline Bromoquinoline Derivative TopoisomeraseI Topoisomerase I Bromoquinoline->TopoisomeraseI Inhibition DNA_Replication DNA Replication & Repair Disruption TopoisomeraseI->DNA_Replication Prevents Apoptosis Apoptosis DNA_Replication->Apoptosis Induces

Caption: Potential anticancer mechanism via Topoisomerase I inhibition.

experimental_workflow cluster_anticancer Anticancer Activity Screening cluster_antimicrobial Antimicrobial Activity Screening A1 Cell Culture A2 Compound Treatment A1->A2 A3 MTT Assay A2->A3 A4 IC50 Determination A3->A4 B1 Bacterial Culture B2 Serial Dilution B1->B2 B3 Inoculation B2->B3 B4 MIC Determination B3->B4

References

A Comparative Guide to the X-ray Crystal Structure Analysis of Bromoquinoline Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. The strategic placement of bromine atoms and amine groups on the quinoline ring can significantly modulate the molecule's electronic, steric, and pharmacokinetic properties, making these derivatives attractive candidates for drug development. X-ray crystal structure analysis is an indispensable tool in this field, providing precise three-dimensional information about the molecular geometry, intermolecular interactions, and packing in the solid state. This data is crucial for understanding structure-activity relationships (SAR) and for rational drug design.

While a specific crystal structure for 3-Bromoquinolin-6-amine was not publicly available at the time of this guide's compilation, this document provides a comparative analysis of the crystallographic data of closely related bromoquinoline derivatives. This guide also outlines the typical experimental protocols for synthesis, crystallization, and X-ray diffraction analysis, offering a valuable resource for researchers working on the structural elucidation of novel quinoline-based compounds.

Comparative Crystallographic Data of Bromoquinoline Derivatives

The following table summarizes key crystallographic parameters for several bromoquinoline derivatives, offering a point of comparison for researchers working on similar compounds. It is important to note that these are distinct molecules, and their structural parameters will differ from those of this compound.

Compound6,8-Dibromoquinoline[1]3-bromomethyl-2-chloro-quinoline[2]3,6,8-Tribromoquinoline[3]
Formula C₉H₅Br₂NC₁₀H₇BrClNC₉H₄Br₃N
Crystal System MonoclinicTriclinicMonoclinic
Space Group P2₁/cP-1P2₁/n
a (Å) 7.3436 (12)6.587 (2)4.0150 (3)
b (Å) 9.8961 (15)7.278 (3)26.790 (2)
c (Å) 13.0108 (18)10.442 (3)9.5930 (7)
α (˚) 9083.59 (3)90
β (˚) 109.589 (17)75.42 (2)95.151 (3)
γ (˚) 9077.39 (3)90
Volume (ų) 890.8 (3)471.9 (3)1028.11 (13)
Z 424

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis, crystallization, and X-ray crystal structure analysis of bromoquinoline derivatives, based on established methodologies in the literature.[4][5]

Synthesis of Bromoquinoline-Amine Derivatives

A common route for the synthesis of aminoquinolines from their bromo-counterparts is through a palladium-catalyzed Buchwald-Hartwig amination.[4]

  • Reaction Setup : In an oven-dried Schlenk tube, the bromoquinoline (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (2-10 mol%) are combined.

  • Inert Atmosphere : The tube is sealed, evacuated, and backfilled with an inert gas (e.g., argon) multiple times.

  • Addition of Reagents : A base (e.g., NaOtBu, 1.2-1.5 mmol), an anhydrous, degassed solvent (e.g., toluene), and the amine source are added under the inert atmosphere.

  • Reaction Conditions : The mixture is heated to the appropriate temperature (typically 80-120 °C) and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification : Upon completion, the reaction is cooled, quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired aminoquinoline derivative.

Crystallization

Obtaining single crystals of sufficient quality is a critical and often challenging step in X-ray crystal structure analysis.[6]

  • Solvent Selection : A range of solvents and solvent mixtures should be screened to find a system in which the compound has moderate solubility.

  • Slow Evaporation : A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial. The slow evaporation of the solvent can lead to the formation of single crystals over time.

  • Vapor Diffusion : A concentrated solution of the compound in a volatile solvent is placed in a small, open vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is insoluble. The vapor of the less volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling : A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, which can induce crystallization.

X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting : A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection : The crystal is placed in a stream of X-rays (often monochromatic) from a diffractometer.[6] The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.

  • Data Processing : The collected data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

  • Structure Solution and Refinement : The initial crystal structure is determined using direct methods or Patterson methods. This initial model is then refined using least-squares methods to improve the agreement between the observed and calculated diffraction data, yielding the final, precise atomic coordinates and other structural parameters.[6]

Visualizing the Workflow and Impact

The following diagrams illustrate the general workflow of X-ray crystal structure analysis and its significance in the context of drug development.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: Experimental workflow for X-ray crystal structure analysis.

drug_development_pathway cluster_design Molecular Design cluster_analysis Structural Analysis cluster_sar SAR & Optimization cluster_development Preclinical Development Compound Bromoquinoline Derivative Xray X-ray Crystallography Compound->Xray Structure 3D Structure (Bond lengths, angles, intermolecular interactions) Xray->Structure SAR Structure-Activity Relationship (SAR) Structure->SAR Docking Molecular Docking Structure->Docking Optimization Lead Optimization SAR->Optimization Docking->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Role of structural analysis in drug development.

References

A Comparative Guide to HPLC and TLC Methods for Purity Assessment of 3-Bromoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for the purity assessment of 3-Bromoquinolin-6-amine, a key intermediate in various synthetic pathways. This document outlines detailed experimental protocols, presents comparative data in a structured format, and includes workflow diagrams to assist in method selection and implementation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful analytical technique renowned for its high resolution, sensitivity, and reproducibility, making it a gold standard for quantifying the purity of pharmaceutical compounds.[1] A reversed-phase HPLC method is particularly well-suited for the analysis of quinoline derivatives.[1][2]

Experimental Protocol: HPLC

This protocol is a recommended starting point for the purity assessment of this compound.

Instrumentation:

  • A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[2]

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound.

  • Dissolve the sample in 1.0 mL of a suitable solvent, such as methanol or a mixture of acetonitrile and water.

  • Vortex and sonicate the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

HPLC Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size[1][2]
Mobile Phase A 0.1% Formic Acid in Water[1][2]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1][2]
Gradient Program 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% B
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C[1]
Detection UV at 254 nm[1]
Injection Volume 10 µL[1]

Purity Calculation: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Hypothetical HPLC Purity Analysis Data

The following table presents hypothetical data from an HPLC analysis of a synthesized batch of this compound, demonstrating the separation of the main compound from potential impurities.

Peak No.CompoundRetention Time (min)Area (%)
1Impurity 14.80.75
2Impurity 28.21.25
3This compound15.697.5
4Impurity 319.10.50

In this hypothetical analysis, the purity of this compound is determined to be 97.5%.

Thin-Layer Chromatography (TLC) for Purity Assessment

TLC is a simple, rapid, and cost-effective chromatographic technique often used for monitoring reaction progress, identifying compounds, and assessing the purity of a sample.[3][4] It is an invaluable tool for quickly screening multiple samples or solvent systems.[3]

Experimental Protocol: TLC

This protocol provides a general method for the purity assessment of this compound using TLC.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Developing chamber

  • Spotting capillaries

  • UV lamp (254 nm)

Procedure:

  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[5]

  • Sample Preparation: Dissolve a small amount of the crude and purified this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, apply a small spot of each sample solution onto the baseline of the TLC plate.

  • Development: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.[5]

  • Visualization: Once the solvent front has reached near the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry completely. View the plate under a UV lamp (254 nm) and circle any visible spots.[5]

TLC Conditions:

ParameterCondition
Stationary Phase Silica Gel 60 F254
Mobile Phase A starting point is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).[6] For more polar compounds, a system like 5% methanol in dichloromethane can be used.[5] To prevent tailing of the amine, a small amount of triethylamine (~0.5%) can be added to the mobile phase.[5]
Visualization UV light at 254 nm[5]

Purity Assessment: A pure compound should ideally show a single spot on the TLC plate. The presence of multiple spots indicates the presence of impurities. The Retention Factor (Rf) for each spot can be calculated using the following formula:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Hypothetical TLC Purity Analysis Data

The following table illustrates hypothetical TLC results for a crude and purified sample of this compound.

SampleNumber of SpotsRf Value(s)Purity Interpretation
Crude Sample30.25, 0.45, 0.60Contains the main product (Rf = 0.45) and at least two impurities.
Purified Sample10.45The sample is considered pure under these TLC conditions.

Comparison of HPLC and TLC for Purity Assessment

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Resolution & Sensitivity High resolution and high sensitivity, capable of detecting trace impurities.[1]Lower resolution and sensitivity compared to HPLC.[7]
Quantification Provides accurate and precise quantitative data (e.g., area percent).[1]Primarily qualitative or semi-quantitative.[3]
Analysis Time Longer analysis time per sample (typically 15-60 minutes).Rapid analysis, allowing for the screening of multiple samples simultaneously.[7]
Cost Higher initial instrument cost and ongoing operational costs (solvents, columns).[7]Low cost of materials and equipment.[7]
Solvent Consumption Higher solvent consumption per analysis.Low solvent consumption.
Primary Application Definitive purity determination, quality control, and validation.[1][2]Reaction monitoring, rapid purity checks, and solvent system optimization.[3][4]

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for purity assessment and the decision-making process for selecting the appropriate chromatographic method.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity Assessment Synthesis Synthesis of this compound Workup Aqueous Work-up & Extraction Synthesis->Workup Crude_Product Crude Product Workup->Crude_Product Purification Column Chromatography / Recrystallization Crude_Product->Purification Purified_Product Purified Product Purification->Purified_Product TLC_Analysis TLC Analysis Purification->TLC_Analysis In-process control HPLC_Analysis HPLC Analysis Purified_Product->HPLC_Analysis Final QC Final_Product Final Product (>95% Purity) HPLC_Analysis->Final_Product

Workflow for Synthesis and Purity Assessment.

Method_Selection Start Purity Assessment Required Goal Goal of Analysis? Start->Goal Qualitative Qualitative Screening / Reaction Monitoring Goal->Qualitative Qualitative Quantitative Quantitative Purity Determination Goal->Quantitative Quantitative TLC TLC Qualitative->TLC Use TLC HPLC HPLC Quantitative->HPLC Use HPLC

Decision Tree for Chromatographic Method Selection.

References

Comparative study of different catalysts for Suzuki reactions of 3-Bromoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug development professionals and medicinal chemists, the functionalization of the quinoline scaffold is of paramount importance, as this heterocyclic motif is present in a wide array of bioactive molecules. The Suzuki reaction of 3-Bromoquinolin-6-amine, in particular, offers a direct route to novel 3-aryl-6-aminoquinolines, which are valuable building blocks for the synthesis of potential therapeutic agents.

The success of this transformation is highly dependent on the choice of the palladium catalyst system. This guide provides a comparative analysis of different catalysts and reaction conditions for the Suzuki coupling of this compound with various arylboronic acids, supported by experimental data to aid in catalyst selection and reaction optimization.

Comparative Performance of Catalytic Systems

The efficiency of the Suzuki reaction is influenced by a combination of factors, including the palladium source, the nature of the phosphine ligand, the base, and the solvent system. Below is a summary of various catalyst systems that have been employed for the Suzuki coupling of 3-bromoquinolines and related aryl bromides. While direct comparative studies on this compound are limited, the data presented provides valuable insights into the expected performance of these catalysts.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11012~75A standard and widely used catalyst, effective for a range of substrates.[1]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane/H₂O9012HighOften provides higher yields and shorter reaction times compared to Pd(PPh₃)₄.[1]
Pd(OAc)₂ / XPhosXPhosK₃PO₄Toluene100-HighBulky monophosphine ligands like XPhos are highly effective for challenging substrates.[1]
Pd₂(dba)₃ / SPhosSPhosK₃PO₄1,4-Dioxane/H₂O100-HighSPhos is another bulky biaryl phosphine ligand known for its high activity in Suzuki couplings.
Pd(OAc)₂ / PPh₃PPh₃Na₂CO₃Acetone/H₂O40-450.5-783-96Milder conditions can be achieved with this system for certain substrates.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and reproducibility of synthetic procedures. Below are representative experimental protocols for the Suzuki-Miyaura coupling of this compound.

Protocol 1: General Procedure using Pd(dppf)Cl₂

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-Dioxane and Water (4:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask are added this compound, the corresponding arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • The degassed 1,4-dioxane/water solvent mixture is added via syringe.

  • The reaction mixture is heated to 90 °C with vigorous stirring for 12 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate and water.

  • The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Protocol 2: General Procedure using Pd(OAc)₂ with a Buchwald Ligand (e.g., XPhos)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 0.02 equiv)

  • XPhos (0.04 mmol, 0.04 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Degassed Toluene

Procedure:

  • In a glovebox, an oven-dried Schlenk tube is charged with Pd(OAc)₂, XPhos, and K₃PO₄.

  • The tube is sealed, removed from the glovebox, and this compound and the arylboronic acid are added under a counterflow of inert gas.

  • Degassed toluene is added via syringe.

  • The Schlenk tube is sealed, and the mixture is heated in an oil bath at 100 °C until the starting material is consumed, as monitored by TLC or GC-MS.

  • The reaction is then cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography on silica gel.

Visualizing the Process

To better understand the experimental setup and the underlying chemical transformation, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, Arylboronic Acid, Base catalyst Add Catalyst System: Pd Source + Ligand reagents->catalyst setup Assemble Reaction under Inert Atmosphere (Ar/N2) catalyst->setup solvent Add Degassed Solvent setup->solvent heating Heat and Stir (e.g., 90-100 °C) solvent->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: General experimental workflow for the Suzuki coupling of this compound.

Suzuki_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)L2-X Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime ArX This compound (Ar-X) ArX->ArPdX Ar_prime_B Arylboronic Acid (Ar'-B(OR)2) Ar_prime_B->ArPdAr_prime Base Base Base->ArPdAr_prime

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Comparative Guide to Validated Analytical Methods for the Quantification of 3-Bromoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative overview of validated analytical methods suitable for the quantification of 3-Bromoquinolin-6-amine. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable methods for the quantification of quinoline derivatives.[1] This guide details experimental protocols for these techniques and provides a comparison with Gas Chromatography-Mass Spectrometry (GC-MS) as a potential alternative.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the analytical methods discussed. The choice of method will be dictated by the specific analytical requirements, with LC-MS/MS offering superior sensitivity for trace-level analysis.[1]

ParameterHPLC-UVLC-MS/MSGC-MS
Principle Differential partitioning between a stationary and mobile phase.[3]Separation by HPLC followed by mass-to-charge ratio analysis.[4][5]Separation of volatile compounds followed by mass-to-charge ratio analysis.[2][5]
Linearity (r²) ≥ 0.999≥ 0.999> 0.99
Limit of Detection (LOD) ng/mL rangepg/mL to fg/mL range[6]pg/L range[6]
Limit of Quantification (LOQ) µg/mL to ng/mL rangeng/mL to pg/mL rangepg/L range[6]
Accuracy (% Recovery) 98-102%99-101%80-104%[6]
Precision (%RSD) < 2%< 5%< 15% (intra-day), < 20% (inter-day)[6]
Selectivity GoodExcellentHigh (with potential for derivatization)
Sample Throughput ModerateHighModerate

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific sample matrix and instrumentation.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric compounds like this compound.[1] It offers good precision and accuracy for relatively high-concentration samples.[1]

Instrumentation:

  • A standard HPLC system equipped with a UV-Vis detector.[1]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1][3]

Mobile Phase:

  • A: 0.1% Formic Acid in Water.[3]

  • B: 0.1% Formic Acid in Acetonitrile.[3]

Gradient Program:

  • A gradient elution is typically used to achieve optimal separation.[3] A common starting point is a linear gradient from 10-90% B over 20 minutes.[2]

Instrumental Parameters:

  • Flow Rate: 1.0 mL/min.[1][3]

  • Injection Volume: 10 µL.[1][3]

  • Column Temperature: 30 °C.[1][3]

  • UV Detection Wavelength: The maximum absorbance wavelength (λmax) should be determined by scanning a standard solution from 200-400 nm.[1] For similar compounds, 254 nm is often used.[3]

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution.[3] Prepare a series of calibration standards by serial dilution.

  • Sample Solution: Dissolve the sample containing this compound in the same solvent as the standard.[3] The solution may need to be sonicated to ensure complete dissolution and filtered through a 0.22 µm or 0.45 µm syringe filter before injection.[1][3]

Quantification:

  • The concentration of the analyte is determined by comparing its peak area to a calibration curve generated from the standard solutions.[1]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for high-sensitivity analysis, especially for samples with complex matrices or when low concentrations of the analyte are expected.[1]

Instrumentation:

  • A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

Chromatographic Conditions:

  • The HPLC conditions are often similar to the HPLC-UV method, but with a lower flow rate to accommodate the MS interface.

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 5 µL.[1]

  • Column Temperature: 40 °C.[1]

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Multiple Reaction Monitoring (MRM): The precursor ion (Q1) and a suitable product ion (Q3) for this compound need to be determined by infusing a standard solution into the mass spectrometer.[1]

Sample Preparation:

  • Sample preparation is similar to the HPLC-UV method, but may require a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step for complex matrices to minimize matrix effects.

Quantification:

  • Quantification is performed using the peak area ratio of the analyte to an internal standard, plotted against the concentration of the calibration standards.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[2] For aromatic amines like this compound, derivatization may be necessary to improve volatility and chromatographic performance.[6]

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer.[6]

Column:

  • A capillary column suitable for amine analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., Rxi-5MS).[6]

Instrumental Parameters:

  • Injector Temperature: 250-270 °C.[6]

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a lower temperature (e.g., 40 °C), hold for a short period, and then ramp up to a higher temperature (e.g., 280 °C).[6]

  • Carrier Gas: Helium.[7]

  • Ionization Mode: Electron Ionization (EI).[5]

Sample Preparation and Derivatization:

  • Extract the analyte from the sample matrix using a suitable solvent.

  • Evaporate the solvent and reconstitute in a derivatization reagent (e.g., a silylating agent like BSTFA or an acylating agent like trifluoroacetic anhydride) to convert the amine to a more volatile derivative.

  • Heat the mixture to complete the derivatization reaction.

  • Inject an aliquot of the derivatized sample into the GC-MS.

Quantification:

  • Quantification is typically performed in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity.[6]

Visualizations

Analytical_Method_Validation_Workflow cluster_planning 1. Method Planning cluster_development 2. Method Development cluster_validation 3. Method Validation cluster_application 4. Routine Analysis define_analyte Define Analyte & Matrix select_method Select Analytical Technique define_analyte->select_method Inputs optimize_params Optimize Instrumental Parameters select_method->optimize_params Chosen Method sample_prep Develop Sample Preparation optimize_params->sample_prep linearity Linearity & Range sample_prep->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision selectivity Selectivity precision->selectivity lod_loq LOD & LOQ selectivity->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Sample Quantification robustness->routine_analysis Validated Method

Caption: Workflow for analytical method validation.

Method_Selection_Decision_Tree start Start: Quantify This compound sensitivity High Sensitivity Required? start->sensitivity matrix Complex Matrix? sensitivity->matrix No lcms LC-MS/MS sensitivity->lcms Yes matrix->lcms Yes hplc HPLC-UV matrix->hplc No volatility Analyte Thermally Stable & Volatile? volatility:s->hplc:n No gcms GC-MS (with derivatization) volatility->gcms Yes hplc->volatility

Caption: Decision tree for analytical method selection.

References

A Comparative Guide to the In-Vitro Anticancer Activity of Bromoquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the initial focus of this guide was on 3-Bromoquinolin-6-amine analogs, a comprehensive literature review revealed a lack of specific comparative studies on the in-vitro anticancer activity of this particular series. Therefore, this guide has been broadened to encompass a comparative analysis of various bromoquinoline analogs, providing valuable insights into their structure-activity relationships and potential as anticancer agents.

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating significant pharmacological activities, including anticancer properties. The introduction of a bromine atom to the quinoline ring can modulate the compound's electronic, steric, and lipophilic characteristics, often leading to enhanced biological activity. This guide provides a comparative overview of the in-vitro anticancer activity of several bromoquinoline analogs, based on available experimental data.

Comparative Cytotoxicity Data

The in-vitro cytotoxic activity of various bromoquinoline analogs against different human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 6,8-dibromo-5-nitroquinolineC6 (Rat Glioma)50.0[1][2]
HT29 (Human Colorectal Adenocarcinoma)26.2[1][2]
HeLa (Human Cervical Cancer)24.1[1][2]
2 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Rat Glioma)9.6 µg/mL[1]
HeLa (Human Cervical Cancer)5.45 µg/mL[1]
HT29 (Human Colorectal Adenocarcinoma)Not Specified[1]
3 6-Bromo-5-nitroquinolineC6 (Rat Glioma)Significant Antiproliferative Activity[3]
HeLa (Human Cervical Cancer)Significant Antiproliferative Activity[3]
HT29 (Human Colorectal Adenocarcinoma)Lower Cytotoxicity than 5-FU[3]
4 6,8-dibromoquinolineC6, HT29, HeLaNo Inhibitory Activity[2]

Note: Direct conversion of µg/mL to µM requires the molecular weight of the compound, which was not always available in the source documents. The data is presented as reported in the literature.

Structure-Activity Relationship Insights

The data suggests that the position and nature of substituents on the bromoquinoline core play a crucial role in determining anticancer potency:

  • Electron-withdrawing Groups: The introduction of a nitro group at the C-5 position of the 6,8-dibromoquinoline ring (Compound 1 ) significantly enhances antiproliferative activity compared to the unsubstituted 6,8-dibromoquinoline (Compound 4 ), which showed no inhibitory activity.[1][2] This indicates that electron-withdrawing groups at this position may be favorable for cytotoxicity.[2]

  • Multiple Bromination and Hydroxylation: Compound 2 , a highly substituted quinoline with two bromine atoms, two methoxy groups, and a hydroxyl group, exhibited the highest activity among the listed compounds, with IC50 values in the low µg/mL range.[1]

  • Single Bromo and Nitro Substitution: 6-Bromo-5-nitroquinoline (Compound 3 ) also showed significant antiproliferative activity and has the potential to induce cancer cell death through apoptosis.[3]

Proposed Mechanisms of Action and Signaling Pathways

Quinoline derivatives are known to exert their anticancer effects through various mechanisms.[4] For bromoquinoline analogs, the following mechanisms and signaling pathways have been proposed:

  • Tubulin Polymerization Inhibition: Some quinoline derivatives may inhibit microtubule formation by binding to the colchicine binding site on tubulin, leading to cell cycle arrest and apoptosis.

  • Kinase Inhibition: The quinoline scaffold is present in several approved kinase inhibitors. Bromoquinoline analogs may inhibit protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

  • Topoisomerase Inhibition: Certain highly brominated quinolines have been found to inhibit human topoisomerase I, a critical enzyme for DNA replication and repair.[1]

  • Induction of Apoptosis: Treatment of cancer cells with quinolinone derivatives has been shown to induce apoptosis.[3] 6-Bromo-5-nitroquinoline, for instance, has been noted for its apoptotic activity.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->RTK Binds Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream_Signaling Activates Bromoquinoline Bromoquinoline Analog Bromoquinoline->RTK Inhibits Topoisomerase Topoisomerase Bromoquinoline->Topoisomerase Inhibits Tubulin Tubulin Bromoquinoline->Tubulin Inhibits Polymerization Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotes DNA_Replication_Repair DNA Replication & Repair Topoisomerase->DNA_Replication_Repair Mediates Tubulin->Proliferation_Survival Required for Mitosis DNA_Replication_Repair->Proliferation_Survival

Experimental Protocols

The evaluation of the in-vitro anticancer activity of bromoquinoline analogs typically involves standardized experimental workflows.

G Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, HeLa, HT29) Compound_Treatment Treatment with Bromoquinoline Analogs (Varying Concentrations) Cell_Culture->Compound_Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Compound_Treatment->Incubation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, BCPE) Incubation->Cytotoxicity_Assay Data_Analysis Data Analysis (Calculation of IC50 values) Cytotoxicity_Assay->Data_Analysis

  • Cell Lines: Commonly used cancer cell lines for screening quinoline derivatives include rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29).[3]

  • Culture Medium: The choice of culture medium depends on the cell line. For example, RPMI 1640 medium can be used for A549 and MCF-7 cell lines, while DMEM (Dulbecco's modified Eagle medium) is suitable for NIH3T3 cells. The medium is typically supplemented with fetal calf serum and antibiotics (e.g., penicillin and streptomycin).

  • MTT Assay: This colorimetric assay measures cell metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • BCPE Assay: The BrdU cell proliferation ELISA (BCPE) assay is another method used to assess the antiproliferative effects of compounds.

The cells are exposed to varying concentrations of the test compounds for a specified period (e.g., 24 hours). A reference drug, such as 5-fluorouracil (5-FU) or doxorubicin, is often used as a positive control to compare the efficacy of the test compounds.[3]

Conclusion

The available data, while not specific to this compound analogs, indicates that bromoquinoline derivatives are a promising class of compounds for the development of new anticancer agents. The anticancer activity is significantly influenced by the substitution pattern on the quinoline ring. In particular, the presence of electron-withdrawing groups and multiple halogenations appears to enhance cytotoxicity. Further synthesis and evaluation of a wider range of bromoquinoline analogs are necessary to establish a more comprehensive structure-activity relationship and to identify lead compounds for further preclinical and clinical development. The proposed mechanisms of action, including kinase and topoisomerase inhibition, provide a solid basis for future mechanistic studies.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Bromoquinolin-6-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Disposal Principles

Proper disposal of 3-bromoquinolin-6-amine, a halogenated aromatic amine, is critical for laboratory safety and environmental protection. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste. The primary recommended method of disposal is through a licensed hazardous waste disposal service, typically involving controlled incineration.

Core Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.

Waste Characterization and Segregation: A Critical First Step

Proper identification and segregation of waste streams are fundamental to safe and compliant disposal. This compound waste must be classified and handled as halogenated organic waste .

  • Solid Waste: Collect unused or contaminated solid this compound, along with any contaminated consumables (e.g., weighing papers, gloves, pipette tips), in a designated, leak-proof, and clearly labeled waste container. High-density polyethylene (HDPE) containers are a suitable choice.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, dedicated, and shatter-resistant container also labeled for "Halogenated Organic Liquid Waste." To accommodate potential vapor expansion, it is advisable not to fill liquid waste containers beyond 80% of their capacity.

  • Avoid Mixing: It is crucial to avoid mixing this compound waste with non-halogenated organic waste, as this can complicate the disposal process and increase costs. Furthermore, do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents to prevent hazardous chemical reactions.

Step-by-Step Disposal Protocol

The following procedure outlines the standard operational steps for preparing this compound waste for collection by a licensed disposal service.

  • Container Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Secure Storage: Waste containers should be kept securely closed at all times, except when actively adding waste. Store these containers in a designated satellite accumulation area (SAA) that is at or near the point of waste generation.

  • Secondary Containment: To mitigate the risk of spills, place all waste containers within a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

Decontamination of Empty Containers

Empty containers that previously held this compound must be decontaminated before they can be disposed of as non-hazardous waste.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent, such as acetone or ethanol, that can effectively dissolve the compound.

  • Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and disposed of in the designated halogenated organic liquid waste stream.[1]

  • Final Disposal: Once decontaminated, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.

Chemical Degradation: An Alternative for Aromatic Amines

For certain aromatic amines, chemical degradation can be a viable disposal method, although it should only be performed by trained personnel with specific, validated protocols. One such method involves oxidation with potassium permanganate.[2]

Experimental Protocol for Degradation of Aromatic Amines

This is a general procedure and may need to be adapted for this compound based on its specific reactivity and solubility.

  • In a fume hood, prepare a solution of the aromatic amine (0.01 mol) in 3 liters of 1.7 N sulfuric acid within a 5-liter flask.

  • Slowly add 1 liter of 0.2 M potassium permanganate solution to the flask.

  • Allow the mixture to stand at room temperature for at least 8 hours.

  • After the reaction period, neutralize the excess permanganate by slowly adding solid sodium hydrogen sulfite until the purple color disappears.

  • Test the pH of the resulting solution and neutralize if necessary.

  • This treated solution may then be disposed of in accordance with local regulations, which may permit disposal down the sanitary sewer.[2][3]

Quantitative Data Summary

ParameterValue/InstructionSource
Recommended Disposal MethodLicensed Chemical Destruction/Incineration[4]
Waste SegregationHalogenated Organic Waste[1][5]
Liquid Waste Container Fill LevelMax 80% Capacity[5]
Empty Container DecontaminationTriple Rinse with Suitable Solvent[1]
Rinsate DisposalCollect as Halogenated Organic Liquid Waste[1]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe Safety First fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Halogenated Organic Waste fume_hood->segregate Waste Identification solid_waste Solid Waste Collection: Contaminated Solids, PPE segregate->solid_waste liquid_waste Liquid Waste Collection: Solutions, Rinsate segregate->liquid_waste label_container Label Container: 'Hazardous Waste' & Full Chemical Name solid_waste->label_container liquid_waste->label_container store Store in SAA with Secondary Containment label_container->store Safe Storage contact_ehs Contact EHS for Waste Pickup store->contact_ehs Final Step end End: Compliant Disposal contact_ehs->end

References

Essential Safety and Operational Guide for Handling 3-Bromoquinolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for managing 3-Bromoquinolin-6-amine in a laboratory setting. The following procedures are based on best practices for handling structurally similar hazardous compounds.

Hazard Identification and Classification

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3][4]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to minimize exposure.[5][6]

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.[5]
Face ShieldTo be worn over safety gogglesProvides full-face protection during procedures with a high risk of splashing or aerosol generation.[5]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term protection. For extended contact, consult the glove manufacturer's resistance guide.[5]Prevents direct skin contact with the chemical.[5]
Body Protection Laboratory CoatFlame-resistant (e.g., Nomex® or 100% cotton)Protects skin and personal clothing from contamination. Must be fully buttoned.[5]
Full-Length PantsCovers the lower body to prevent skin exposure.[5]
Closed-Toe ShoesMade of a non-porous materialProtects feet from spills and falling objects.[5]
Respiratory Protection NIOSH-approved RespiratorType ABEK (EN14387) respirator filter or equivalentRequired when handling the solid outside of a certified chemical fume hood to prevent inhalation of dust.

Operational Plan: Step-by-Step Handling Procedures

Adherence to strict operational protocols is crucial to minimize exposure and prevent contamination.[5]

1. Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and solution preparation, must be conducted in a certified chemical fume hood to control airborne particulates and vapors.[2][5]

2. Preparation:

  • Ensure all necessary PPE is donned correctly before handling the compound.[5]

  • Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.[5]

3. Weighing and Transfer:

  • Use anti-static weigh paper or a tared container to weigh the solid compound.[5]

  • Handle with care to avoid generating dust.[5] Use a spatula for all transfers.[5]

4. Solution Preparation:

  • If preparing a solution, slowly add the solid this compound to the solvent in a suitable container within the fume hood.[5]

  • Keep the container capped when not in use.[5]

5. Spills and Decontamination:

  • In case of a spill, immediately alert others in the area.

  • For small spills, absorb with an inert material, and collect for hazardous waste disposal.[2]

  • Decontaminate the area with an appropriate solvent.

  • For large spills, evacuate the area and follow emergency procedures.

First Aid Measures

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2][7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][4][7]

  • If Swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.[2][7]

Disposal Plan

Chemical waste containing this compound must be treated as hazardous waste.[5]

  • Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weigh paper, gloves) in a dedicated, labeled hazardous waste container.[5]

  • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents.[5]

  • Disposal: All waste must be disposed of through a licensed professional waste disposal service.[3] Do not dispose of this chemical down the drain or in regular trash.[5]

Experimental Workflow

cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood weigh Weigh this compound prep_hood->weigh Begin Experiment transfer Transfer to Solvent weigh->transfer dissolve Cap and Mix Solution transfer->dissolve decon Decontaminate Work Area dissolve->decon Complete Experiment waste Segregate and Store Hazardous Waste decon->waste

References

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Retrosynthesis Analysis

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3-Bromoquinolin-6-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.